Carbobenzoxyglycylglycine
Description
The exact mass of the compound (Carbobenzoxy)glycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29727. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCXEHNAFUTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180356 | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-19-0 | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxyglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[Phenylmethoxy)carbonyl]glycyl]-glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Carbobenzoxyglycylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Carbobenzoxyglycylglycine (also known as Z-Gly-Gly-OH). Intended for professionals in research and drug development, this document details quantitative physical data, outlines relevant experimental methodologies, and illustrates the synthetic logic of this compound.
Core Physical and Chemical Properties
This compound is a dipeptide derivative where the N-terminus of the glycylglycine dipeptide is protected by a carbobenzoxy group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.[1][2] The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [3] |
| Molecular Weight | 266.25 g/mol | [3] |
| Appearance | White to off-white or almost white solid, powder, or crystal. | |
| Melting Point | 178-180 °C (with decomposition) | |
| Solubility | Soluble in polar organic solvents such as DMSO (slightly) and Methanol (very slightly, with heating). Insoluble in water. | |
| pKa (Predicted) | 3.41 ± 0.10 |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These represent generalized but standard methodologies employed in chemical laboratories.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[4] Pure crystalline solids typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped gently to ensure the sample is compact.[5]
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or oil bath of the apparatus.[6]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[5] For a pure sample, this range is typically narrow.
Solubility Determination
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[8][9]
Methodology:
-
Equilibrium Method (Shake-Flask): An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a sealed container.[10]
-
Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.[11]
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[12] The solubility is then expressed in units such as g/L, mg/mL, or mol/L.
Logical Relationships: Synthesis of this compound
The synthesis of this compound is a fundamental example of peptide chemistry, illustrating the use of protecting groups to control reactivity. The carbobenzoxy (Cbz) group is crucial for preventing the self-polymerization of glycine and directing the formation of the desired peptide bond.[1][13] The following diagram illustrates the logical workflow of its synthesis.
Caption: Synthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. westlab.com [westlab.com]
- 8. Solubility - Wikipedia [en.wikipedia.org]
- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. proprep.com [proprep.com]
Carbobenzoxyglycylglycine chemical structure and formula
An In-depth Technical Guide to Carbobenzoxyglycylglycine
Abstract
This compound, commonly abbreviated as Cbz-Gly-Gly or Z-Gly-Gly, is a dipeptide derivative crucial in the field of synthetic peptide chemistry.[1][2] Its structure consists of two glycine amino acid residues linked by a peptide bond, with the N-terminus of the first glycine protected by a carbobenzyloxy (Cbz or Z) group.[1] This N-protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus during the formation of peptide bonds.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Formula
The fundamental identity of a chemical compound is defined by its structure and molecular formula. This compound is an N-protected dipeptide.
Molecular Formula: C₁₂H₁₄N₂O₅[1][2][3]
IUPAC Name: 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[3]
Structure: The molecule comprises a benzyl chloroformate group attached to the nitrogen of a glycylglycine dipeptide.
Caption: 2D chemical structure of this compound.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a compound is assigned several unique identifiers.
| Identifier | Value | Source |
| CAS Number | 2566-19-0 | [1][2][3] |
| Molecular Weight | 266.25 g/mol | [1][2][3] |
| InChI | 1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17) | [2][3][4] |
| InChIKey | VFRCXEHNAFUTQC-UHFFFAOYSA-N | [2][3][4] |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O | [3] |
| Synonyms | Cbz-Gly-Gly, Z-Gly-Gly-OH, N-CBZ-Glycylglycine, (Carbobenzoxy)glycylglycine | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of Cbz-Gly-Gly dictate its handling, storage, and reactivity. It is typically a white to off-white solid.[1][2]
| Property | Value | Source |
| Physical State | Solid, White to Almost white powder/crystal | [1][2][4] |
| Melting Point | 178-180 °C | [2][5] |
| Boiling Point | 587.2±45.0 °C (Predicted) | [2] |
| Density | 1.323±0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.41±0.10 (Predicted) | [2] |
| Solubility | Soluble in polar organic solvents; DMSO (Slightly), Methanol (Very Slightly, Heated) | [1][2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][4][5] |
Experimental Protocols and Applications
Core Application: Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis.[1] The Cbz group serves as a temporary protecting group for the N-terminal amine. This protection prevents the dipeptide from self-polymerizing or reacting at its N-terminus, allowing for controlled, stepwise elongation of a peptide chain at its C-terminus.
Conceptual Workflow: Use in Solid-Phase Peptide Synthesis (SPPS)
While specific protocols vary, the general workflow for incorporating Cbz-Gly-Gly into a growing peptide chain on a solid support follows a well-established cycle. The process involves coupling the carboxylic acid of Cbz-Gly-Gly to the free amine of the resin-bound peptide.
Caption: Workflow for using Cbz-Gly-Gly in solid-phase peptide synthesis.
Methodology Details:
-
Resin Preparation: The synthesis begins with a solid support resin (e.g., Wang or Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: The N-terminal protecting group (often Fmoc or Boc) of the resin-bound amino acid is removed to expose a free primary or secondary amine.
-
Activation: The carboxylic acid group of this compound is activated. A common method involves using a carbodiimide activator like dicyclohexylcarbodiimide (DCC) in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a highly reactive ester, minimizing side reactions and racemization.
-
Coupling: The activated Cbz-Gly-Gly is added to the resin. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.
-
Capping and Washing: The resin is washed thoroughly to remove unreacted reagents and byproducts. A capping step may be introduced to block any unreacted amine groups.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin. This step is typically performed using a strong acid cocktail (e.g., trifluoroacetic acid). The Cbz group is stable to these conditions but can be removed via catalytic hydrogenation (H₂/Pd) or with HBr in acetic acid.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.
| Hazard Type | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
(Data sourced from aggregated GHS information).[2][3][4]
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
Conclusion
This compound is a well-characterized and indispensable reagent in synthetic organic chemistry, particularly for the synthesis of peptides. Its defined structure, predictable reactivity, and the stability of the Cbz protecting group make it a reliable building block for constructing complex peptide molecules. Understanding its physicochemical properties and adhering to appropriate safety protocols are essential for its effective and safe utilization in research and development settings.
References
- 1. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 2. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]
- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Carbobenzoxy)glycylglycine | 2566-19-0 [sigmaaldrich.com]
- 5. (Carbobenzoxy)glycylglycine | 2566-19-0 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Purification of Cbz-Gly-Gly
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies for synthesizing and purifying N-Carbobenzyloxy-glycyl-glycine (Cbz-Gly-Gly), a fundamental dipeptide derivative used in peptide chemistry and various research applications. This guide details the multi-step synthesis, including precursor preparation, peptide coupling, and final deprotection, alongside robust purification protocols.
Overview of the Synthetic Strategy
The synthesis of Cbz-Gly-Gly is a well-established procedure in peptide chemistry, typically performed via a solution-phase approach. The overall strategy involves the coupling of two glycine units. To ensure a specific and controlled reaction, protecting groups are employed. The N-terminus of the first glycine residue is protected with a carbobenzyloxy (Cbz) group, while the C-terminus of the second glycine residue is temporarily protected as an ethyl ester. The synthesis can be logically divided into four main stages:
-
Preparation of N-Cbz-Glycine (Cbz-Gly-OH): The protection of the amino group of glycine.
-
Preparation of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl): The protection of the carboxyl group of glycine.
-
Peptide Coupling: Formation of the peptide bond between Cbz-Gly-OH and H-Gly-OEt·HCl to yield the protected dipeptide, Cbz-Gly-Gly-OEt.
-
Saponification and Purification: Removal of the ethyl ester protecting group and purification of the final Cbz-Gly-Gly product.
The entire workflow is depicted in the diagram below.
Z-Gly-Gly-OH CAS number and molecular weight
An In-Depth Technical Guide to N-Benzyloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH)
Abstract
This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-glycyl-glycine, commonly referred to as Z-Gly-Gly-OH. Intended for researchers, chemists, and professionals in drug development, this document details the fundamental physicochemical properties, synthesis methodologies, and key applications of this vital dipeptide derivative. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for leveraging Z-Gly-Gly-OH in peptide synthesis, biochemical assays, and pharmaceutical research. We will explore the causality behind its use as a protected building block, provide detailed experimental protocols, and offer a robust framework for its effective application.
Core Physicochemical Properties and Identification
Z-Gly-Gly-OH is a dipeptide derivative where the N-terminus of the glycyl-glycine dipeptide is protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for its application in controlled, stepwise peptide synthesis.[1][2] The Z-group prevents the amino group from participating in unwanted side reactions, allowing for the selective formation of peptide bonds at the C-terminus.[3]
The fundamental identifiers and physical properties of Z-Gly-Gly-OH are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2566-19-0 | [4][5] |
| Molecular Formula | C12H14N2O5 | [4] |
| Molecular Weight | 266.25 g/mol | [4] |
| IUPAC Name | 2-(2-(Benzyloxycarbonylamino)acetamido)acetic acid | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 178-184 °C | [4] |
| Purity | ≥ 97% (HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Synthesis and Chemical Logic
The synthesis of Z-Gly-Gly-OH is a foundational exercise in peptide chemistry, illustrating the core principles of N-protection and peptide coupling. The strategy hinges on the use of the benzyloxycarbonyl (Z) group, a classic protecting group introduced by Max Bergmann and Leonidas Zervas.[3] It is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenolysis, providing orthogonality with other protecting groups.[3]
Synthetic Workflow Rationale
The synthesis is a two-stage process. First, glycine is N-protected to yield Z-Gly-OH. This step is critical to prevent self-polymerization of glycine during the subsequent coupling reaction. The resulting Z-Gly-OH is then activated at its carboxyl group and coupled with a second, C-terminally protected glycine ester, followed by deprotection of the ester to yield the final product. A more direct approach involves coupling Z-Gly-OH with unprotected glycine under controlled conditions.
Below is a conceptual workflow for the synthesis of Z-Gly-Gly-OH.
Caption: Conceptual workflow for the synthesis of Z-Gly-Gly-OH.
Protocol: Synthesis of Z-Gly-OH (Step 1)
This protocol outlines the N-protection of glycine, the precursor to the final coupling step.
-
Dissolution: Dissolve glycine in a solution of sodium hydroxide under cooling (ice bath).
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate and an additional aliquot of sodium hydroxide solution dropwise and simultaneously. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Reaction: Allow the mixture to stir for 2-3 hours, monitoring the consumption of benzyl chloroformate.
-
Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gly-OH product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve high purity.
Core Applications in Scientific Research
Z-Gly-Gly-OH is a versatile molecule valued for its utility in several key areas of biochemical and pharmaceutical research.[4]
Building Block in Peptide Synthesis
The primary application of Z-Gly-Gly-OH is as a dipeptide building block in solution-phase or solid-phase peptide synthesis (SPPS).[4][6] Using a pre-formed dipeptide unit like Z-Gly-Gly-OH offers several advantages:
-
Efficiency: It accelerates the synthesis process by adding two residues in a single coupling step.
-
Purity: It can help overcome challenges associated with the synthesis of problematic sequences, such as aggregation that can occur during the stepwise addition of multiple glycine residues.[7]
-
Fragment Condensation: Z-Gly-Gly-OH is an ideal precursor for creating larger, protected peptide fragments that can be joined together in a convergent synthesis strategy.[8]
Substrate for Enzymatic Assays
The simple, well-defined structure of Z-Gly-Gly-OH makes it an excellent substrate for studying the activity and kinetics of various peptidases.[4][9] Enzymes that cleave the peptide bond between the two glycine residues can be assayed by monitoring the disappearance of the substrate or the appearance of its products (Z-Gly and Gly). This application is crucial for:
-
Enzyme Characterization: Determining the specificity, catalytic efficiency (kcat/KM), and optimal reaction conditions for a given peptidase.
-
Inhibitor Screening: In high-throughput screening (HTS) campaigns, Z-Gly-Gly-OH can be used to identify small molecule inhibitors of peptidases, which are important drug targets in various diseases.[10] The simplicity of the substrate ensures that identified inhibitors are likely targeting the core catalytic mechanism of the enzyme.[10]
Caption: Workflow for a typical peptidase activity assay using Z-Gly-Gly-OH.
Role in Drug Development and Formulation
Beyond its role as a synthetic intermediate, Z-Gly-Gly-OH contributes to drug development in several ways:
-
Prodrug Design: The dipeptide structure can be incorporated into prodrugs to improve the pharmacokinetic properties of a parent drug, such as enhancing its solubility or controlling its release.[4]
-
Formulation Stability: Its defined structure and stability make it a useful component in pharmaceutical formulations, potentially improving the stability and delivery of active pharmaceutical ingredients (APIs).[6]
Experimental Protocol: Peptidase Activity Assay
This protocol provides a self-validating system for measuring the activity of a generic peptidase using Z-Gly-Gly-OH as a substrate. The rate of product formation is quantified using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Z-Gly-Gly-OH (Substrate)
-
Peptidase enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of Z-Gly-Gly-OH in a suitable solvent (e.g., DMSO or directly in Assay Buffer).
-
Prepare a stock solution of the enzyme in Assay Buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare analytical standards of the expected products (Z-Gly-OH and Glycine) in Assay Buffer for HPLC calibration.
-
-
Enzymatic Reaction Setup:
-
For each reaction, pipette the required volume of Assay Buffer into a microcentrifuge tube.
-
Add the Z-Gly-Gly-OH stock solution to achieve the desired final concentration (e.g., starting with a concentration around the expected Km).
-
Pre-incubate the tubes in a temperature-controlled water bath (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding the enzyme stock solution to each tube. Mix gently and start a timer immediately.
-
Run a negative control reaction containing no enzyme to account for any non-enzymatic substrate degradation.
-
At predetermined time points (e.g., 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of Quenching Solution (TCA). This will precipitate the enzyme and halt the reaction.
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched reaction tubes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Elute the products using a suitable gradient of Mobile Phase A and B. Monitor the absorbance at a characteristic wavelength (e.g., 254 nm for the Z-group).
-
Quantify the amount of product formed by comparing the peak area to the calibration curve generated from the analytical standards.
-
-
Data Interpretation:
-
Calculate the initial reaction velocity (v₀) from the linear phase of the product formation-versus-time plot.
-
By varying the substrate concentration and measuring the corresponding initial velocities, a Michaelis-Menten plot can be generated to determine the kinetic parameters Km and Vmax.
-
Conclusion
N-Benzyloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH) is more than a simple chemical reagent; it is a foundational tool in the fields of peptide chemistry, enzymology, and pharmaceutical sciences. Its utility is derived from the strategic placement of the Z-protecting group, which enables its use as a stable and reliable building block for the synthesis of complex peptides and therapeutic agents. Furthermore, its well-defined structure provides a clean substrate for dissecting enzyme function and screening for novel inhibitors. This guide has provided the core technical data, synthetic logic, and practical applications necessary for researchers to confidently and effectively incorporate Z-Gly-Gly-OH into their development workflows.
References
- 1. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 2. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
Solubility of Carbobenzoxyglycylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Carbobenzoxyglycylglycine (Cbz-Gly-Gly). Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide presents the available qualitative data. To offer valuable insights into its expected solubility behavior, quantitative data for the structurally analogous compound, N-Carbobenzoxy-glycine (Cbz-glycine), is included. Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of such compounds, empowering researchers to generate precise data for their specific applications.
Understanding Solubility in Drug Development
Solubility is a critical physicochemical parameter in drug discovery and development. It influences a compound's bioavailability, manufacturability, and formulation. A thorough understanding of a compound's solubility in various solvents is essential for optimizing reaction conditions, purification processes, and for the development of suitable dosage forms.
Solubility Profile of this compound
Qualitative solubility data for this compound has been reported in several chemical catalogs and databases. This information provides a general understanding of its solubility in common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Very Slightly Soluble (Heated) | [1] |
| Water | Insoluble | [1] |
| Ethyl Acetate | Insoluble | |
| Other Water-Immiscible Solvents | Insoluble |
Quantitative Solubility of a Structural Analog: N-Carbobenzoxy-glycine
In the absence of detailed quantitative data for this compound, the solubility of its close structural analog, N-Carbobenzoxy-glycine (Cbz-glycine), can provide valuable insights. The primary structural difference is the presence of an additional glycine unit in this compound. A comprehensive study published in the Journal of Chemical & Engineering Data systematically measured the solubility of Cbz-glycine in fourteen different solvents at temperatures ranging from 283.15 K to 323.15 K.[2]
Table 2: Molar Fraction Solubility (x) of N-Carbobenzoxy-glycine in Various Solvents at Different Temperatures (K)[2]
| Temperature (K) | Methanol | Ethanol | i-Propanol | n-Propanol | n-Butanol | i-Butanol | n-Pentanol |
| 283.15 | 0.1332 | 0.0889 | 0.0598 | 0.0691 | 0.0541 | 0.0412 | 0.0433 |
| 288.15 | 0.1551 | 0.1032 | 0.0698 | 0.0804 | 0.0628 | 0.0483 | 0.0506 |
| 293.15 | 0.1798 | 0.1197 | 0.0817 | 0.0935 | 0.0730 | 0.0565 | 0.0590 |
| 298.15 | 0.2078 | 0.1386 | 0.0956 | 0.1086 | 0.0848 | 0.0660 | 0.0687 |
| 303.15 | 0.2394 | 0.1604 | 0.1118 | 0.1261 | 0.0985 | 0.0769 | 0.0798 |
| 308.15 | 0.2751 | 0.1853 | 0.1306 | 0.1462 | 0.1143 | 0.0895 | 0.0926 |
| 313.15 | 0.3155 | 0.2138 | 0.1525 | 0.1693 | 0.1325 | 0.1040 | 0.1073 |
| 318.15 | 0.3611 | 0.2464 | 0.1778 | 0.1958 | 0.1534 | 0.1207 | 0.1241 |
| 323.15 | 0.4125 | 0.2836 | 0.2071 | 0.2261 | 0.1774 | 0.1400 | 0.1435 |
| Temperature (K) | Acetone | 2-Butanone | Methyl Acetate | Ethyl Acetate | Acetonitrile | Dichloromethane | Water |
| 283.15 | 0.1089 | 0.0873 | 0.0711 | 0.0589 | 0.0388 | 0.0199 | 0.0021 |
| 288.15 | 0.1265 | 0.1014 | 0.0828 | 0.0687 | 0.0454 | 0.0234 | 0.0024 |
| 293.15 | 0.1467 | 0.1176 | 0.0963 | 0.0800 | 0.0531 | 0.0275 | 0.0028 |
| 298.15 | 0.1699 | 0.1363 | 0.1120 | 0.0931 | 0.0620 | 0.0323 | 0.0032 |
| 303.15 | 0.1966 | 0.1579 | 0.1299 | 0.1082 | 0.0722 | 0.0378 | 0.0037 |
| 308.15 | 0.2273 | 0.1828 | 0.1505 | 0.1255 | 0.0840 | 0.0442 | 0.0042 |
| 313.15 | 0.2625 | 0.2116 | 0.1741 | 0.1454 | 0.0976 | 0.0516 | 0.0048 |
| 318.15 | 0.3029 | 0.2447 | 0.2012 | 0.1682 | 0.1132 | 0.0602 | 0.0055 |
| 323.15 | 0.3491 | 0.2829 | 0.2323 | 0.1944 | 0.1311 | 0.0700 | 0.0063 |
Based on this data, it is anticipated that this compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as acetone. Its solubility in nonpolar solvents and water is expected to be low.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of a solid compound like this compound using the static gravimetric method, which is a variation of the equilibrium (shake-flask) method.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically.
Materials and Apparatus
-
This compound (or other solid compound)
-
Selected solvents of high purity
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Sealed glass vials or flasks
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
-
Desiccator
Detailed Methodology
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known mass of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. A typical equilibration time can range from 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the collected saturated solution into a pre-weighed container. Evaporate the solvent completely in a drying oven or vacuum oven at a suitable temperature that does not cause decomposition of the solute.
-
Drying and Weighing: After the solvent is completely removed, cool the container with the dried residue in a desiccator to room temperature and weigh it on the analytical balance.
-
Calculation: The mass of the dissolved solid is the difference between the final mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solid. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
The Enduring Cornerstone of Peptide Synthesis: A Mechanistic Exploration of the Carbobenzoxy (Cbz) Group and its Application via Carbobenzoxyglycylglycine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of controlled peptide synthesis was a watershed moment in biochemistry and drug development, enabling the rational construction of complex biomolecules. This revolution began with the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This guide provides an in-depth technical exploration of the Cbz group's mechanism of action, from its foundational role in preventing unwanted side reactions to its strategic application in modern synthetic workflows. We will dissect the chemical principles behind its introduction (protection) and removal (deprotection), provide field-proven experimental protocols, and contextualize its use with the specific dipeptide derivative, carbobenzoxyglycylglycine (Cbz-Gly-Gly).[4][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this robust and historically significant tool in peptide chemistry.
The Genesis of Controlled Peptide Synthesis: The Carbobenzoxy (Cbz) Group
The primary challenge in synthesizing a peptide is to form a specific amide bond between the carboxyl group of one amino acid and the amino group of another, without allowing the amino acids to react randomly with themselves.[1] Lysine, for instance, with its two amino groups and one carboxyl group, is highly prone to self-condensation or polymerization under esterification conditions.[1] The solution lies in the temporary, reversible masking of reactive functional groups.
The carbobenzoxy group was the first reversible Nα-protecting group that truly enabled controlled peptide synthesis.[2] Its success is rooted in a combination of critical properties:
-
Ease of Introduction: It can be introduced under mild conditions with high efficiency.[6]
-
Robust Stability: The resulting carbamate is stable to a wide range of basic and mildly acidic conditions, providing a reliable shield during subsequent coupling reactions.[1][6]
-
Facile and Orthogonal Removal: It is cleanly removed by specific methods, most notably catalytic hydrogenolysis, which does not affect many other common protecting groups.[6][7][8] This orthogonality is the bedrock of modern multi-step synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[6][7][9]
The Cbz group, derived from benzyl chloroformate, remains a cornerstone of peptide and amino acid chemistry.[1]
The Core Mechanism: Protection of the α-Amino Group
The introduction of the Cbz group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino acid's amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[7]
The choice of benzyl chloroformate is causal; the chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the molecule for nucleophilic attack. The reaction liberates hydrochloric acid (HCl), necessitating the presence of a base to neutralize the acid and drive the reaction to completion.[7] Typically, an aqueous solution of sodium carbonate or sodium bicarbonate is used, which maintains the pH in a range of 8-10.[7][10] This pH is a critical parameter: too low, and the benzyl chloroformate may decompose; too high, and there is a risk of racemizing the chiral amino acid.[10]
Caption: Mechanism of Cbz Protection of an Amino Acid.
Experimental Protocol: Cbz Protection of Glycine
This protocol describes a standard procedure for the N-terminal protection of an amino acid using benzyl chloroformate.
-
Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the mixture in an ice bath to 0-5 °C.[6]
-
Reagent Addition: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. The key is to maintain the low temperature and ensure efficient mixing to prevent localized high concentrations of the reagent.[6]
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for 2-4 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[6]
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate or can be extracted.[6]
-
Isolation: Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-glycine.[6][7]
Application in Peptide Elongation: The Role of Cbz-Gly-Gly
Once an amino acid is N-terminally protected, its carboxyl group can be activated to react with the free amino group of another amino acid, forming a peptide bond. Cbz-glycylglycine (Cbz-Gly-Gly) is a dipeptide where the N-terminal glycine is protected by a Cbz group.[4] This compound can be used as a building block in peptide synthesis, allowing for the addition of a dipeptide unit in a single coupling step, which can be advantageous in certain synthetic strategies.
The Cbz group is fundamentally important here because it is stable under the conditions required for peptide bond formation. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU activate the carboxyl group, making it susceptible to nucleophilic attack.[11][12] The Cbz group does not react with these reagents and effectively prevents the N-terminus from engaging in any side reactions.
Caption: Workflow for Peptide Chain Elongation.
The Reversible Nature: Deprotection Mechanisms
The utility of a protecting group is defined by its ease of removal under conditions that leave the rest of the molecule, particularly the newly formed peptide bonds, intact. The Cbz group excels in this regard, offering several deprotection pathways.
Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz removal.[10][13] The mechanism involves the cleavage of the benzyl C-O bond by hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[7][13] The reaction proceeds smoothly at room temperature and atmospheric pressure.
A key advantage is that the byproducts are toluene and carbon dioxide, both of which are volatile and easily removed, simplifying purification.[6][10] This method is highly chemoselective. However, it is incompatible with substrates containing other reducible functional groups (e.g., alkynes, some alkenes) or sulfur-containing amino acids like methionine or cysteine, as sulfur can poison the palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 5. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. alfachemic.com [alfachemic.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Carbobenzoxyglycylglycine: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyglycylglycine, a cornerstone dipeptide derivative, holds a significant position in the landscape of peptide chemistry and biochemistry. Its unique structure, featuring a stable N-terminal protecting group, makes it an invaluable tool in the stepwise synthesis of complex peptides. Furthermore, its defined sequence serves as a reliable substrate for the characterization of specific proteolytic enzymes. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, detailed protocols for its application in peptide synthesis and enzyme assays, and the fundamental principles that govern these methodologies. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their experimental endeavors.
Part 1: Nomenclature and Physicochemical Properties
A thorough understanding of a compound's identity is paramount for unambiguous scientific communication. This compound is known by a variety of synonyms in scientific literature, each stemming from different nomenclature systems.
Synonyms and Chemical Identifiers
The various names for this compound reflect its chemical structure—a dipeptide of glycine with an N-terminal carbobenzoxy protecting group.
-
Systematic IUPAC Name : 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[1]
-
Common Abbreviated Names : Z-Gly-Gly-OH, Cbz-Gly-Gly-OH[1]
-
Other Chemical Names : N-(Benzyloxycarbonyl)glycylglycine, N-Cbz-glycylglycine, Carbobenzoxy-gly-gly[1]
-
CAS Registry Number : 2566-19-0[1]
The "Z" or "Cbz" abbreviation is derived from the German word carbobenzoxy, introduced by pioneering chemists Max Bergmann and Leonidas Zervas. This protecting group is instrumental in preventing unwanted side reactions at the N-terminus during peptide bond formation.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, with data compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~180 °C (with decomposition) | [3] |
| Solubility | Soluble in DMSO, limited solubility in water. | [4][5] |
| pKa | (Predicted) | |
| LogP | 0.4 | [1] |
Part 2: Core Applications and Methodologies
This compound's utility spans two primary domains: as a foundational building block in synthetic peptide chemistry and as a substrate in enzymology.
Solution-Phase Peptide Synthesis
The carbobenzoxy (Z) group is a classic urethane-type protecting group that is stable under the conditions of peptide coupling but can be readily removed by methods such as catalytic hydrogenation, without affecting the newly formed peptide bond.[2] This allows for the controlled, stepwise elongation of a peptide chain.
The following diagram illustrates the general workflow for coupling Z-Gly-Gly-OH with a C-terminally protected amino acid, such as an amino acid methyl ester.
Caption: General workflow of a solution-phase peptide coupling reaction.
This protocol details a robust method for forming a tripeptide by coupling this compound with an amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[6][7]
Materials:
-
This compound (Z-Gly-Gly-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Component:
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Z-Gly-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C using an ice bath. This is crucial to minimize potential side reactions and racemization.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the cooled Z-Gly-Gly-OH/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activated carboxyl component mixture.
-
Allow the reaction flask to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[6]
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials and acidic/basic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected tripeptide.
-
If necessary, further purify the product by column chromatography on silica gel.
-
Self-Validation and Causality: The inclusion of HOBt is critical as it reacts with the highly reactive O-acylisourea intermediate formed by DCC, converting it to a less reactive but still efficient OBt-active ester. This intermediate is less prone to racemization of the activated amino acid residue.[7] The sequential aqueous washes in the work-up are a self-validating system to ensure the removal of ionic impurities and excess reagents, leading to a purer product.
Enzyme Substrate for Protease Assays
This compound and its derivatives are valuable substrates for assaying the activity of certain proteases. The enzyme recognizes the specific peptide sequence and cleaves the peptide bond.
Carboxypeptidase A (CPA) is a pancreatic exopeptidase that preferentially hydrolyzes the C-terminal peptide bond of residues with aromatic or bulky aliphatic side chains.[8] While its classic substrate is hippuryl-L-phenylalanine, studies have shown that it can also hydrolyze other carbobenzoxy-dipeptides.
Conceptual Protocol: Spectrophotometric Assay of Carboxypeptidase A with Z-Gly-Gly
This protocol is adapted from established methods for Carboxypeptidase A.[8][10]
Materials:
-
Carboxypeptidase A from bovine pancreas
-
This compound (Z-Gly-Gly-OH)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Enzyme Diluent: 1.0 M NaCl solution
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 7.5 at 25 °C.
-
Prepare the Z-Gly-Gly-OH substrate solution to a final concentration of 1.0 mM in the Assay Buffer.
-
Prepare an enzyme stock solution of Carboxypeptidase A in cold 1.0 M NaCl. Immediately before use, dilute the enzyme to a working concentration of 6-12 units/mL in the Enzyme Diluent.[9]
-
-
Assay Execution:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25 °C.
-
To a quartz cuvette, add 2.90 mL of the Z-Gly-Gly-OH substrate solution.
-
Incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Initiate the reaction by adding 0.10 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₂₅₄/min) from the initial linear portion of the absorbance vs. time curve.
-
A blank reaction containing the substrate and 0.10 mL of Enzyme Diluent (without enzyme) should be run to account for any non-enzymatic hydrolysis.
-
The enzyme activity can be calculated using the molar extinction coefficient of the product(s) at 254 nm.
-
Trustworthiness of the Protocol: This assay design incorporates a blank control to account for any background signal, ensuring that the measured rate is due to enzymatic activity. The use of the initial linear rate for calculation provides a more accurate measure of the enzyme's initial velocity before substrate depletion or product inhibition becomes significant.
Part 3: Visualization of Key Concepts
Chemical Structure of this compound
Caption: 2D structure of this compound (Z-Gly-Gly-OH).
Conclusion
This compound is a fundamentally important molecule for professionals in peptide research and drug development. Its well-defined structure and the predictable reactivity of its carbobenzoxy protecting group make it an ideal building block for the synthesis of peptides with high fidelity. Furthermore, its utility as an enzyme substrate provides a means to probe the activity and specificity of proteases. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective use of this versatile dipeptide in a research setting, emphasizing reproducibility and a clear understanding of the underlying chemical and biochemical processes.
References
- 1. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. (Carbobenzoxy)glycylglycine | 2566-19-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 羧肽酶A酶活检测 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Cbz-Gly-Gly (N-Carbobenzyloxyglycylglycine)
Section 1: Introduction and Scope
N-Carbobenzyloxyglycylglycine, commonly abbreviated as Cbz-Gly-Gly, is a dipeptide derivative with the CAS Number 2566-19-0.[1][2] Its structure consists of two glycine units linked by a peptide bond, where the N-terminus is protected by a carbobenzyloxy (Cbz) group.[3] This protecting group is fundamental in peptide synthesis, preventing unwanted reactions at the amino terminus while subsequent amino acids are coupled.[3] Given its integral role in the synthesis of more complex peptides for pharmaceutical research and drug development, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel.[3][4]
This guide provides a comprehensive overview of the safety and handling precautions for Cbz-Gly-Gly. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established best practices for chemical hygiene.
Section 2: Hazard Identification and Physicochemical Properties
While some safety data sheets may not classify Cbz-Gly-Gly as hazardous under specific regulations[5][6], aggregated data from multiple suppliers indicates potential hazards that necessitate careful handling.[2] The Globally Harmonized System (GHS) classification, as reported by a majority of notifying companies to the ECHA C&L Inventory, identifies it as an irritant.[1][2]
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
Physicochemical Data
Understanding the physical properties of Cbz-Gly-Gly is crucial for anticipating its behavior during handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1][2] |
| Molecular Weight | 266.25 g/mol | [1][2] |
| Appearance | White to off-white solid/powder. | [1][7] |
| Melting Point | ~178 °C | [1] |
| Solubility | Slightly soluble in DMSO; very slightly soluble in heated methanol. Generally soluble in polar organic solvents. | [1][3] |
| Storage Temperature | Room Temperature. | [1] |
Section 3: A Framework for Risk Mitigation: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational concept in industrial hygiene that prioritizes safety strategies from most to least effective. For a laboratory chemical like Cbz-Gly-Gly, the most relevant tiers are Engineering Controls, Administrative Controls, and PPE.
References
- 1. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]
- 2. Carbobenzoxyglycylglycine | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 4. Cbz-L-Glycine (Cbz-Gly-OH) BP EP USP CAS 1138-80-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. fishersci.com [fishersci.com]
- 6. Cbz-Gly-Gly - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
The Dawn of Controlled Peptide Synthesis: A Technical Guide to the Discovery of N-Carbobenzyloxyglycylglycine
A pivotal moment in the history of biochemistry and synthetic organic chemistry, the discovery of N-carbobenzyloxyglycylglycine by Max Bergmann and Leonidas Zervas in 1932 marked the advent of modern peptide synthesis.[1][2][3] This breakthrough, born out of the necessity for a reliable method to construct peptides of defined sequence, laid the groundwork for decades of advancements in protein chemistry, drug discovery, and molecular biology. This technical guide provides an in-depth look at the core of this discovery, detailing the experimental protocols and quantitative data from their seminal work, and visualizing the logical and experimental workflows.
Introduction: The Challenge of Peptide Synthesis Pre-1932
Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. Existing methods for forming peptide bonds lacked the necessary control, often resulting in mixtures of products, racemization of chiral centers, and low yields. The primary obstacle was the inability to selectively protect the amino group of one amino acid while activating its carboxyl group for coupling with another. This lack of a reliable, reversible N-protecting group severely hampered the stepwise construction of polypeptide chains.
The Bergmann-Zervas Innovation: The Carbobenzyloxy Group
The genius of the Bergmann-Zervas method lay in the introduction of the carbobenzyloxy (Cbz or Z) group as a temporary shield for the amino terminus of an amino acid.[1][2][3] This protecting group, derived from benzyl chloroformate, proved to be ideal for a number of reasons:
-
Ease of Introduction: It could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions.
-
Stability: The Cbz group is stable to the conditions required for peptide bond formation, preventing unwanted side reactions at the N-terminus.
-
Mild Removal: Crucially, it could be removed under mild conditions by catalytic hydrogenation, which did not cleave the newly formed peptide bonds or cause racemization.
This elegant solution provided the control that had been missing in the field, enabling for the first time the logical, stepwise synthesis of peptides with a defined sequence.
Synthesis of N-Carbobenzyloxyglycylglycine: The Proof of Principle
The synthesis of the dipeptide N-carbobenzyloxyglycylglycine served as a key demonstration of the power of the new methodology. The overall workflow can be visualized as a two-stage process: the protection of the first amino acid followed by coupling with the second.
Caption: Workflow for the synthesis of N-Carbobenzyloxyglycylglycine.
Experimental Protocols
The following protocols are based on the experimental descriptions provided in the 1932 publication by Bergmann and Zervas.
3.1.1. Preparation of N-Carbobenzyloxyglycine
-
Dissolution: 7.5 g of glycine (0.1 mol) is dissolved in 100 cc of N NaOH.
-
Reaction: The solution is cooled, and 18 g of benzyl chloroformate (in 2-3 portions) and 110 cc of N NaOH are added simultaneously with vigorous shaking and cooling.
-
Acidification: The reaction mixture is then acidified with concentrated HCl, leading to the precipitation of N-carbobenzyloxyglycine as an oil that quickly solidifies.
-
Purification: The crude product is recrystallized from hot water or a mixture of ethyl acetate and petroleum ether.
3.1.2. Preparation of N-Carbobenzyloxyglycyl Chloride
-
Reaction: 20.9 g of dry N-carbobenzyloxyglycine (0.1 mol) is mixed with 100 cc of acetyl chloride.
-
Addition: To this mixture, 21 g of phosphorus pentachloride is added in small portions with cooling.
-
Isolation: The resulting clear, slightly yellow solution is concentrated in a vacuum desiccator over soda lime and paraffin. The crystalline N-carbobenzyloxyglycyl chloride is then isolated.
3.1.3. Synthesis of N-Carbobenzyloxyglycylglycine
-
Dissolution of Glycine: 7.5 g of glycine (0.1 mol) is dissolved in 100 cc of N NaOH.
-
Coupling Reaction: A solution of 22.8 g of N-carbobenzyloxyglycyl chloride (0.1 mol) in 50 cc of dioxane is added in portions to the glycine solution, along with the simultaneous addition of 110 cc of N NaOH, with vigorous shaking.
-
Acidification and Isolation: After the reaction is complete, the mixture is acidified with concentrated HCl. N-carbobenzyloxyglycylglycine precipitates as an oil that solidifies upon cooling.
-
Purification: The product is recrystallized from hot water.
Quantitative Data
The following table summarizes the key quantitative data reported by Bergmann and Zervas for the synthesis of N-carbobenzyloxyglycylglycine and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-Carbobenzyloxyglycine | C₁₀H₁₁NO₄ | 209.20 | 120 | ~90 |
| N-Carbobenzyloxyglycyl Chloride | C₁₀H₁₀ClNO₃ | 227.65 | 54 | - |
| N-Carbobenzyloxyglycylglycine | C₁₂H₁₄N₂O₅ | 266.25 | 178 | ~80 |
Deprotection: The Reversible Step
A critical aspect of the Bergmann-Zervas methodology is the ability to remove the Cbz group to liberate the free amino group of the peptide. This was achieved through catalytic hydrogenation.
Caption: Deprotection of N-Carbobenzyloxyglycylglycine.
Experimental Protocol for Deprotection
-
Dissolution: N-carbobenzyloxyglycylglycine is dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
Catalyst Addition: A palladium catalyst (e.g., palladium on charcoal) is added to the solution.
-
Hydrogenation: The mixture is subjected to an atmosphere of hydrogen gas, typically at room temperature and atmospheric pressure.
-
Workup: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The solvent is then evaporated to yield the deprotected dipeptide, glycylglycine.
Significance and Impact
The discovery of the carbobenzyloxy group and its application in the synthesis of N-carbobenzyloxyglycylglycine was a watershed moment. It transformed peptide synthesis from an art into a science, enabling the systematic and controlled construction of complex peptides. This, in turn, opened up new avenues of research in enzymology, endocrinology, and immunology. The principles established by Bergmann and Zervas laid the foundation for subsequent innovations in peptide chemistry, including the development of other protecting groups and the advent of solid-phase peptide synthesis. Their work remains a classic example of elegant chemical design and has had an enduring impact on the landscape of biomedical research.
References
A Technical Guide to the Physicochemical Properties of Carbobenzoxyglycylglycine: Melting Point and Stability for Researchers
Introduction to Carbobenzoxyglycylglycine (Z-Gly-Gly-OH)
This compound, commonly abbreviated as Z-Gly-Gly-OH or Cbz-Gly-Gly, is a dipeptide derivative of fundamental importance in the fields of biochemistry and pharmaceutical development.[1] As a building block in peptide synthesis, its N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection prevents unwanted reactions at the amino group during the formation of more complex peptide chains, making it an invaluable intermediate.[2] Understanding the precise physicochemical properties of Z-Gly-Gly-OH, particularly its melting point and chemical stability, is critical for its effective use in synthesis, formulation, and storage.
This guide provides a comprehensive analysis of the melting point and stability profile of Z-Gly-Gly-OH, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Key Identifiers:
-
Chemical Name: 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid[3]
-
Synonyms: Z-Gly-Gly-OH, Cbz-Gly-Gly, (Benzyloxycarbonyl)glycylglycine, N-Carbobenzoxy-glycyl-glycine[1][2]
-
CAS Number: 2566-19-0[1]
-
Molecular Formula: C12H14N2O5[1]
-
Molecular Weight: 266.25 g/mol [1]
Physicochemical Characterization
The purity and identity of Z-Gly-Gly-OH are primarily established through its physical and spectral properties. It typically presents as a white to off-white crystalline powder.[1][4]
Melting Point Analysis
The melting point is a critical parameter that serves as a primary indicator of a compound's purity. For Z-Gly-Gly-OH, the reported values are consistent across various suppliers, though it is crucial to note the phenomenon of decomposition at the melting point. This indicates that thermal energy sufficient to induce the phase transition also initiates chemical breakdown.
Table 1: Reported Melting Point Data for this compound
| Melting Point Range (°C) | Source | Notes |
| 178-184 °C | Chem-Impex[1] | Provides a standard range expected for a high-purity solid. |
| 180 °C (dec.) | TCI America | The "(dec.)" notation explicitly states that the compound decomposes upon melting. |
| 178 °C | ChemicalBook[4][5] | A specific value at the lower end of the typical range. |
| 180 °C (dec.) | TCI Europe N.V. | Corroborates the decomposition behavior at this temperature. |
The consensus from these data points places the melting and decomposition temperature in the 178-184 °C range. Any significant deviation from this range or a broad melting range would suggest the presence of impurities, such as residual solvents or starting materials from synthesis. The decomposition underscores the compound's thermal lability.
Chemical Stability and Degradation Profile
The stability of Z-Gly-Gly-OH is paramount for its successful application, as degradation can lead to impurities in peptide synthesis and compromise experimental outcomes. Its stability is influenced by temperature, moisture, pH, and light.
Factors Influencing Stability
-
Temperature: As evidenced by its decomposition at the melting point, elevated temperatures are detrimental. Long-term storage at ambient room temperature is possible, but refrigerated conditions are optimal for preserving integrity.[1]
-
Moisture (Hydrolysis): The presence of two amide (peptide) bonds and a carbamate linkage makes the molecule susceptible to hydrolysis. Recommendations to store it "sealed in dry" conditions highlight the need to protect it from atmospheric moisture.[4]
-
pH: The Cbz protecting group is labile under strongly acidic conditions and can also be cleaved by strong bases. The peptide bond itself is subject to hydrolysis under extreme pH conditions.
-
Light: While less documented for this specific molecule, peptide derivatives and protecting groups can be sensitive to UV light. Storage in a dark place is a standard precautionary measure.
Potential Degradation Pathways
Two primary degradation pathways exist for Z-Gly-Gly-OH, which must be controlled to maintain its purity.
-
Cleavage of the Carbobenzoxy (Cbz) Group: This is a common deprotection strategy in synthesis but represents degradation during storage. It can be initiated by acid- or base-catalyzed hydrolysis or, more classically, via catalytic hydrogenolysis, yielding the free dipeptide (Glycylglycine), toluene, and carbon dioxide.
-
Hydrolysis of the Internal Peptide Bond: Under harsh hydrolytic conditions (e.g., concentrated acid and heat), the amide bond linking the two glycine residues can be cleaved. This would result in the formation of Z-Glycine (N-benzyloxycarbonylglycine) and Glycine.
Recommended Storage and Handling Protocols
To ensure long-term stability and prevent degradation, the following storage and handling procedures are mandated:
-
Optimal Storage: The material should be stored under refrigerated conditions, ideally between 0-8 °C .[1]
-
Container: Keep the compound in a tightly sealed container to prevent moisture ingress.
-
Atmosphere: For maximum longevity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: Before use, allow the container to equilibrate to room temperature before opening.[6] This critical step prevents atmospheric moisture from condensing on the cold powder, which could introduce water and initiate hydrolysis.
Experimental Methodologies
Protocol: Melting Point Determination via Capillary Method
This protocol provides a self-validating system for verifying the purity and identity of Z-Gly-Gly-OH.
Objective: To accurately determine the melting range and observe for decomposition.
Methodology:
-
Sample Preparation: Ensure the Z-Gly-Gly-OH sample is completely dry. If necessary, dry it under a vacuum over a desiccant. Grind a small amount of the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. Proper packing is essential to avoid sagging and ensure a sharp, observable melting point.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 20 °C below the expected melting point (i.e., to ~155 °C).
-
Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute . A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, which is the cornerstone of an accurate measurement.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
Crucially, observe the sample for any signs of decomposition: charring (darkening of the material), bubbling (gas evolution), or shrinking. Note these observations alongside the temperature range. For Z-Gly-Gly-OH, darkening is expected.
-
Protocol: Preparation and Storage of Stock Solutions
The stability of Z-Gly-Gly-OH in solution is highly dependent on the solvent and storage conditions.
Objective: To prepare a stable, high-concentration stock solution for use in downstream applications.
Methodology:
-
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is a recommended solvent due to its aprotic nature, which minimizes hydrolysis.[4][5]
-
Equilibration: Allow the vial of Z-Gly-Gly-OH powder to reach room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Accurately weigh the desired amount of Z-Gly-Gly-OH powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber or light-blocking vials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.
-
For short-term storage (1-2 weeks), aliquots can be stored at -20 °C.
-
For long-term archival storage, store aliquots at -80 °C .[7]
-
Conclusion
This compound (Z-Gly-Gly-OH) is a robust dipeptide building block with a well-characterized melting point of approximately 178-184 °C , at which it undergoes thermal decomposition. Its chemical stability is contingent upon meticulous control of its environment. To maintain the compound's integrity, it must be protected from excessive heat, moisture, and light. Adherence to the storage and handling protocols detailed in this guide—specifically, refrigerated storage in a dry, dark environment and proper equilibration before use—is essential for any researcher aiming for reproducible and reliable results in peptide synthesis and other biochemical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cbz-Gly-Gly CAS#: 2566-19-0 [m.chemicalbook.com]
- 5. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Use of Carbobenzoxyglycylglycine in Carboxypeptidase Assays
Abstract
This document provides a detailed protocol for the use of N-Carbobenzoxyglycylglycine (Cbz-Gly-Gly) as a substrate for the kinetic analysis of carboxypeptidase enzymes. Carboxypeptidases are critical proteases involved in numerous physiological processes, making them important targets in research and drug development. This application note outlines the scientific principles of the assay, provides step-by-step methodologies for reagent preparation and execution of a continuous spectrophotometric assay, and includes guidelines for data analysis and troubleshooting. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Scientific Principles and Mechanism of Action
The Role of Carboxypeptidases
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the peptide bond of an amino acid at the carboxy-terminal (C-terminal) end of a protein or peptide.[1] Their activity is fundamental to protein maturation, degradation, and the regulation of biologically active peptides. Given their importance, the characterization of carboxypeptidase activity and the screening for their inhibitors are crucial areas of study.
Carbobenzoxyglycylglycine (Cbz-Gly-Gly) as a Substrate
N-Carbobenzoxyglycylglycine is a synthetic dipeptide that serves as an effective substrate for various carboxypeptidases, including Carboxypeptidase A.[2] Its structure consists of two glycine residues linked by a peptide bond. The N-terminus is protected by a carbobenzoxy (Cbz, or Z) group, which prevents cleavage by aminopeptidases and provides specific recognition features for the target enzyme.[3]
Assay Principle
The assay is based on the enzymatic hydrolysis of the peptide bond in Cbz-Gly-Gly by a carboxypeptidase. This reaction yields two products: N-Carbobenzoxyglycine (Cbz-Gly) and Glycine.
Reaction: Cbz-Gly-Gly + H₂O ---(Carboxypeptidase)---> Cbz-Gly + Glycine
The cleavage of the internal peptide bond results in a change in the electronic environment of the molecule. This change can be monitored continuously by measuring the increase in absorbance at a specific ultraviolet (UV) wavelength, typically 254 nm. This method is adapted from well-established protocols for other N-protected peptide substrates, such as hippuryl-L-phenylalanine, used in Carboxypeptidase A assays.[4] The rate of increase in absorbance is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity.
Caption: Enzymatic cleavage of Cbz-Gly-Gly by Carboxypeptidase A.
Material and Reagent Specifications
Proper preparation and handling of materials are critical for the success of the enzyme assay.
Required Materials
-
N-Carbobenzoxyglycylglycine (Cbz-Gly-Gly), >98% purity (CAS: 2566-19-0)
-
Carboxypeptidase A from bovine pancreas (or other target carboxypeptidase)
-
Trizma® Base (Tris)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl), 1N solution
-
Methanol (ACS Grade) or DMSO
-
UV-transparent 96-well plates or quartz cuvettes
-
UV/Vis Spectrophotometer with temperature control
-
Calibrated pipettes and sterile tips
-
Purified, deionized water
Summary of Reagent Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Storage Temp. |
| Cbz-Gly-Gly | C₁₂H₁₄N₂O₅ | 266.25[5] | Soluble in Methanol, DMSO[6]; Insoluble in water[7][8] | -20°C[9] |
| Trizma® Base | C₄H₁₁NO₃ | 121.14 | Soluble in water | Room Temperature |
| Sodium Chloride | NaCl | 58.44 | Soluble in water | Room Temperature |
Reagent Preparation and Storage
Causality: The low aqueous solubility of Cbz-Gly-Gly necessitates the use of an organic solvent for the stock solution. The final concentration of this solvent in the assay must be kept low (e.g., <1%) to avoid impacting enzyme structure and activity.
Substrate Stock Solution (10 mM Cbz-Gly-Gly)
-
Accurately weigh 26.63 mg of Cbz-Gly-Gly.
-
Dissolve the powder in 10 mL of methanol. Mix thoroughly until fully dissolved.
-
Store this stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. The solution is stable for several months.
Assay Buffer (25 mM Tris, 500 mM NaCl, pH 7.5)
-
Dissolve 0.303 g of Trizma® Base and 2.92 g of NaCl in ~90 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1N HCl.
-
Bring the final volume to 100 mL with purified water.
-
Store the buffer at room temperature.
Enzyme Diluent (1 M NaCl)
-
Prepare a 1 M NaCl solution in purified water (5.84 g per 100 mL).
-
Store at room temperature. This high salt concentration is often used to maintain the stability of Carboxypeptidase A.
Enzyme Working Solution
-
Immediately before use, dilute the Carboxypeptidase A stock to a working concentration (e.g., 4-8 units/mL) in room temperature Enzyme Diluent (1 M NaCl).
-
Expert Insight: Do not dilute the enzyme in cold diluent, as this can affect solubility and activity. Prepare this solution fresh for each experiment and keep it on ice for short-term use during the experiment setup.
Spectrophotometric Assay Protocol
This protocol is optimized for a standard 1 mL cuvette-based assay. Volumes can be scaled down for a 96-well plate format.
Caption: Standard experimental workflow for the Cbz-Gly-Gly assay.
Instrument Setup
-
Set the spectrophotometer to read absorbance at 254 nm.
-
Set the temperature of the sample holder to 25°C.
Assay Reaction (per 1 mL cuvette)
-
Reaction Mixture: To a 1 mL quartz cuvette, add the following in order:
-
940 µL of Assay Buffer (25 mM Tris, 500 mM NaCl, pH 7.5)
-
50 µL of Substrate Stock Solution (10 mM Cbz-Gly-Gly)
-
-
Equilibration: Mix by gentle inversion and incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium (25°C).[4]
-
Blank Reading: Monitor the absorbance for 1 minute to establish a baseline/blank rate.
-
Initiation: Add 10 µL of the Enzyme Working Solution to the cuvette to initiate the reaction.
-
Mixing: Immediately mix the contents by gentle inversion or with a pipette tip, ensuring no bubbles are introduced into the light path.
Data Acquisition
-
Immediately begin recording the absorbance at 254 nm every 15-30 seconds for a total of 3-5 minutes.
-
Trustworthiness: The reaction rate should be linear for at least the first 2-3 minutes. The change in absorbance per minute (ΔA₂₅₄/min) should ideally be between 0.05 and 0.1 for the data to be valid and within the linear range of the instrument.
Essential Controls
-
No-Enzyme Control: A reaction mixture containing the substrate and buffer but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: A reaction mixture containing the enzyme and buffer but no substrate. This establishes the baseline absorbance of the enzyme solution.
Data Analysis and Interpretation
Calculation of Reaction Rate
-
Plot Absorbance (A₂₅₄) versus Time (minutes).
-
Determine the slope of the initial, linear portion of the curve. This slope is the reaction rate in ΔA₂₅₄/min.
-
Subtract the rate of the No-Enzyme Control from the rate of the enzyme-containing reactions.
Calculation of Enzyme Activity
The activity of the enzyme is calculated using the Beer-Lambert law, A = εcl.
Activity (µmol/min/mL) = (ΔA₂₅₄/min) / (Δε * l)
Where:
-
ΔA₂₅₄/min is the corrected rate of absorbance change.
-
Δε is the change in the molar extinction coefficient (M⁻¹cm⁻¹) between the products (Cbz-Gly + Glycine) and the substrate (Cbz-Gly-Gly) at 254 nm. This value must be determined empirically for this specific substrate and buffer system.
-
l is the path length of the cuvette (typically 1 cm).
Unit Definition: One unit of Carboxypeptidase A activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at pH 7.5 and 25°C.
Specific Activity (Units/mg) = Activity (Units/mL) / [Enzyme Concentration (mg/mL)]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Activity | 1. Inactive enzyme. | 1. Use a fresh enzyme aliquot; verify activity with a known standard substrate. |
| 2. Incorrect pH of Assay Buffer. | 2. Re-measure and adjust the pH of the buffer at 25°C. | |
| 3. Substrate degradation. | 3. Prepare fresh substrate stock solution from powder. | |
| High Background Signal | 1. Substrate precipitation. | 1. Ensure the final methanol concentration is low (<1-2%). Centrifuge the substrate stock if particulates are visible. |
| 2. Contaminated buffer or water. | 2. Use fresh, high-purity reagents and water. | |
| Non-Linear Reaction Rate | 1. Substrate depletion. | 1. Decrease the enzyme concentration or the reaction time. |
| 2. Enzyme instability. | 2. Ensure the assay conditions (pH, temp, solvent concentration) are optimal for the enzyme. | |
| 3. Product inhibition. | 3. Analyze only the initial linear phase of the reaction. |
Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol/DMSO: Flammable and toxic. Handle in a well-ventilated area or chemical fume hood.
-
General Precautions: Follow standard laboratory safety procedures when handling all chemicals.[10] Consult the Safety Data Sheet (SDS) for each reagent before use.[11]
References
- 1. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 2566-19-0: N-cbz-gly-gly | CymitQuimica [cymitquimica.com]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. N-Carbobenzyloxyglycine | 1138-80-3 [m.chemicalbook.com]
- 8. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 9. (Carbobenzoxy)glycylglycine, 2566-19-0 | BroadPharm [broadpharm.com]
- 10. canbipharm.com [canbipharm.com]
- 11. N-carbobenzyloxyglycine cyclopropylamide Safety Data Sheets(SDS) lookchem [lookchem.com]
Application Notes: Carbobenzoxyglycylglycine as a Substrate for Carboxypeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. These enzymes are critical in various physiological processes, including digestion, protein maturation, and blood coagulation. In research and drug development, synthetic substrates are invaluable tools for assaying the activity of carboxypeptidases, enabling enzyme characterization, inhibitor screening, and kinetic analysis. Carbobenzoxyglycylglycine (Cbz-Gly-Gly or Z-Gly-Gly) is a dipeptide substrate used to measure the activity of certain carboxypeptidases that can cleave the peptide bond, releasing glycine.
Principle of the Assay
The fundamental principle of using this compound as a substrate lies in the enzymatic hydrolysis of the peptide bond between the two glycine residues by a carboxypeptidase. The reaction yields carbobenzoxy-glycine and a free glycine molecule.
Enzymatic Reaction:
This compound + H₂O ---(Carboxypeptidase)---> Carbobenzoxy-glycine + Glycine
The rate of the reaction, and thus the activity of the enzyme, can be determined by quantifying the amount of glycine produced over time. A common and reliable method for this quantification is the ninhydrin colorimetric assay, which reacts with the primary amine of the liberated glycine to produce a deep purple compound (Ruhemann's purple) that can be measured spectrophotometrically at 570 nm.
Figure 1. Enzymatic hydrolysis of this compound.
Data Presentation: Kinetic Parameters
While this compound serves as a substrate for certain carboxypeptidases, detailed kinetic data is more readily available for structurally similar substrates, such as those with a C-terminal proline. The data below is for related substrates, providing a reference for the expected enzymatic behavior. For instance, acid carboxypeptidases have been shown to hydrolyze Z-Gly-Pro.[1] A carboxypeptidase from Aspergillus niger has also been characterized using various Cbz-dipeptide substrates.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Aspergillus saitoi acid carboxypeptidase[1] | Z-Gly-Pro | 5.0 | 0.0045 | 0.0009 |
| Aspergillus niger (CapA) | CBZ-Pro-Gly | - | - | - |
| Aspergillus niger (CapA) | CBZ-Phe-Leu | 0.063 | - | 186.35 |
Note: Data for Z-Gly-Gly is not extensively reported in comparative studies. The table includes data for closely related substrates to provide context for enzyme specificity.
Experimental Protocols
Protocol 1: Ninhydrin-Based Colorimetric Assay for Carboxypeptidase Activity
This protocol describes a method to determine carboxypeptidase activity by quantifying the glycine released from the hydrolysis of this compound using a ninhydrin reagent.[2][3]
1. Materials and Reagents
-
Substrate Stock Solution (e.g., 10 mM Z-Gly-Gly): Dissolve this compound in the appropriate buffer. Gentle warming or the addition of a small amount of an organic solvent like DMSO may be necessary for complete dissolution.
-
Assay Buffer: The optimal pH and buffer composition are enzyme-dependent. A common starting point is 50 mM Tris-HCl or phosphate buffer, pH 7.5.
-
Carboxypeptidase Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and dilute to the desired working concentration immediately before use.
-
Glycine Standard Stock Solution (e.g., 1 mM): Used to prepare a standard curve.
-
Ninhydrin Reagent: Prepare by mixing a solution of 4% ninhydrin in methyl cellosolve with a 0.2 M sodium citrate buffer (pH 5.0) containing 7.1 mM stannous chloride.[2] Commercially available ninhydrin reagents are also suitable.[4][5]
-
Stop Solution: 50% (v/v) n-propanol or isopropanol.
-
Microplate Reader or Spectrophotometer
2. Standard Curve Preparation
-
Prepare a series of glycine standards (e.g., 0, 20, 40, 60, 80, 100 µM) by diluting the 1 mM glycine stock solution in the assay buffer.
-
Transfer a fixed volume (e.g., 100 µL) of each standard to a microcentrifuge tube.
-
Add 100 µL of the ninhydrin reagent to each tube.
-
Heat the tubes in a boiling water bath for 15-20 minutes.
-
Cool the tubes to room temperature.
-
Add 500 µL of the 50% propanol stop solution to each tube and mix thoroughly.
-
Transfer the solutions to a 96-well plate and measure the absorbance at 570 nm.
-
Plot the absorbance values against the corresponding glycine concentrations to generate a standard curve.
3. Enzyme Assay Procedure
-
Set up reaction tubes for the blank (no enzyme), control (no substrate), and test samples.
-
To each tube, add the assay buffer to a final volume of, for example, 200 µL.
-
Add the Z-Gly-Gly substrate solution to the tubes to achieve the desired final concentration (e.g., 1 mM).
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted enzyme solution to the test sample tubes. Add an equivalent volume of buffer to the blank tubes.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a quenching agent, such as a small volume of strong acid (e.g., HCl), or by proceeding directly to the ninhydrin step, which is typically performed under conditions that denature the enzyme.
-
Take a 100 µL aliquot from each reaction tube and transfer it to a new tube for color development.
-
Follow steps 3-7 from the "Standard Curve Preparation" to develop and read the color.
4. Calculation of Enzyme Activity
-
Determine the concentration of glycine produced in each sample by interpolating the absorbance values from the glycine standard curve.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = [(µmol of Glycine produced) / (Reaction Time (min) * Volume of Enzyme (mL))]
One unit (U) is typically defined as the amount of enzyme that catalyzes the release of 1 µmole of product per minute under the specified assay conditions.
Figure 2. General workflow for the ninhydrin-based carboxypeptidase assay.
Protocol 2: Alternative Detection Method - Gas Chromatography-Mass Spectrometry (GC-MS)
For a more specific and sensitive quantification, especially in complex biological samples, GC-MS can be employed. This method detects the reaction products after chemical derivatization.[3][6]
Brief Workflow:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction and extract the products from the aqueous sample.
-
Derivatize the extracted products (e.g., converting glycine to its trimethylsilyl ester).
-
Analyze the derivatized sample using GC-MS to separate and quantify the products.
This method offers high specificity but requires specialized equipment and more extensive sample preparation compared to the colorimetric assay.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Carboxypeptidase Y - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Application Notes and Protocols for Cbz-Gly-Gly in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group in peptide synthesis, introduced by Bergmann and Zervas in 1932.[1][2] While extensively used in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) offers distinct advantages, particularly in strategies requiring orthogonal deprotection schemes. The Cbz group is stable to the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal and the acidic conditions typically used for tert-butoxycarbonyl (Boc) group removal, making it a valuable tool for the synthesis of complex peptides and for specific N-terminal modifications.[1]
This document provides a detailed standard operating procedure for the use of Cbz-Gly-Gly in solid-phase peptide synthesis. It covers the key steps of resin preparation, coupling, deprotection, and cleavage, along with troubleshooting and optimization strategies.
Core Principles
The use of Cbz-Gly-Gly in SPPS follows the fundamental principles of stepwise peptide elongation on a solid support.[3][4] The key steps involve:
-
Resin Preparation: Swelling the resin to ensure optimal reaction kinetics.
-
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain attached to the resin.
-
Coupling: Activation of the carboxylic acid of the incoming Cbz-Gly-Gly and its reaction with the free N-terminal amine on the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
-
Cleavage: Release of the synthesized peptide from the solid support and concomitant removal of side-chain protecting groups.
The orthogonality of the Cbz group allows for its selective removal under conditions that do not affect Fmoc or most Boc-based side-chain protecting groups, offering flexibility in synthetic design.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade |
| Cbz-Gly-Gly | Peptide synthesis grade |
| Solid-phase resin (e.g., Rink Amide, Wang) | Standard for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Piperidine | Reagent grade |
| Coupling Reagent (e.g., HATU, HBTU) | Peptide synthesis grade |
| Base (e.g., DIPEA, NMM) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent grade |
| Palladium on Carbon (Pd/C) catalyst (for Cbz deprotection) | 10% |
| Hydrogen source (for Cbz deprotection) | H₂ gas or transfer hydrogenation reagent (e.g., ammonium formate) |
Protocol 1: Coupling of Cbz-Gly-Gly
This protocol describes the manual coupling of Cbz-Gly-Gly to a resin with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc-Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times).[6]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Cbz-Gly-Gly (2-4 equivalents) and a coupling reagent such as HATU (1.9-3.9 equivalents) in DMF.[6]
-
Add a base, for instance, DIPEA or NMM (4-8 equivalents), to the activation mixture.[6]
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Add the activated Cbz-Gly-Gly solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For potentially difficult couplings, this time can be extended, or a double coupling can be performed.[6]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Quantitative Data for Coupling
| Parameter | Recommended Value | Reference |
| Cbz-Gly-Gly Equivalents | 2 - 4 eq. | [6] |
| Coupling Reagent (HATU) Equivalents | 1.9 - 3.9 eq. | [6] |
| Base (DIPEA/NMM) Equivalents | 4 - 8 eq. | [6] |
| Coupling Time | 1 - 4 hours | [6] |
Protocol 2: On-Resin Deprotection of the Cbz Group
This protocol is for the removal of the N-terminal Cbz group while the peptide is still attached to the resin. This is useful for further elongation of the peptide chain.
-
Resin Swelling: Swell the Cbz-protected peptide-resin in a suitable solvent system (e.g., DMF or a mixture of DMF/DCM) for 30-60 minutes.[1]
-
Catalytic Transfer Hydrogenation:
-
Monitoring: Monitor the progress of the deprotection by taking small resin samples, washing them thoroughly, and performing a Kaiser test. A positive test (blue beads) indicates the presence of the deprotected free amine.[1]
-
Catalyst Removal: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts. The resin is now ready for the next coupling step.[1]
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the resin, which is typically performed under acidic conditions. The Cbz group is generally stable to standard TFA cleavage conditions used in Fmoc-based SPPS.[1]
-
Resin Preparation: After the final coupling step, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail for standard peptides is Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[7]
-
Cleavage Reaction:
-
Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per gram of resin).[7]
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution | Reference |
| Low Coupling Yield | Steric hindrance of the Cbz-dipeptide. | - Use a more potent coupling reagent (e.g., HATU, PyAOP).- Increase the excess of Cbz-Gly-Gly and coupling reagents (3-5 eq).- Extend the coupling time (2-4 hours or overnight).- Perform a double coupling. | [6] |
| Incomplete Cbz Deprotection | Inefficient catalyst or hydrogen donor. | - Ensure the Pd/C catalyst is fresh and active.- Increase the amount of hydrogen donor.- Extend the reaction time. | [1] |
| Side Reactions during Cleavage | Presence of sensitive amino acids (e.g., Trp, Met, Cys). | - Use appropriate scavengers in the cleavage cocktail. For example, use Reagent H for methionine-containing peptides. | [7] |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Cbz-Gly-Gly containing peptide.
Conclusion
The use of Cbz-Gly-Gly in solid-phase peptide synthesis provides a reliable method for introducing this dipeptide unit, leveraging the orthogonal nature of the Cbz protecting group. By following the detailed protocols and considering the troubleshooting guidelines presented, researchers can successfully incorporate Cbz-Gly-Gly into their target peptides. Careful optimization of coupling conditions is key to achieving high yields, particularly when dealing with sequences prone to aggregation or steric hindrance. The provided workflow and quantitative data serve as a valuable resource for planning and executing the synthesis of Cbz-protected peptides.
References
Application Note: Preparation of Z-Gly-Gly-OH Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-Gly-Gly-OH, also known as Z-Glycylglycine, is a dipeptide derivative commonly used in peptide synthesis, biochemical assays, and as a building block in pharmaceutical development.[1] Proper preparation of a stock solution is a critical first step for ensuring accuracy and reproducibility in downstream applications. This document provides a detailed protocol for the preparation, handling, and storage of Z-Gly-Gly-OH stock solutions.
Chemical Properties and Handling
A summary of the key properties of Z-Gly-Gly-OH is provided below. This data is essential for accurate calculations and proper handling.
| Property | Value | Reference |
| Synonyms | Z-glycyl-glycine, 2-(2-(Benzyloxycarbonylamino)acetamido)acetic acid | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Melting Point | 178-184 °C | [1] |
| Storage (Lyophilized) | Store at 0-8 °C | [1] |
| Storage (Solution) | Short-term (weeks) at 2-8°C; Long-term (months) at -20°C or -80°C | [2][3] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to solubilize lyophilized Z-Gly-Gly-OH powder to create a high-concentration stock solution. Z-Gly-Gly-OH has a free carboxylic acid group, making it an acidic peptide. Therefore, solubility can be enhanced in slightly basic solutions if dissolution in water is difficult.
3.1. Materials and Equipment
-
Z-Gly-Gly-OH powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), ≥99.5% purity
-
Ammonium bicarbonate (NH₄HCO₃)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Always wear appropriate PPE, including safety glasses and gloves, when handling chemical reagents.
-
Handle the lyophilized powder in a clean, controlled environment to prevent contamination.[4]
-
Consult the Safety Data Sheet (SDS) for Z-Gly-Gly-OH before starting any work.
3.3. Step-by-Step Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized Z-Gly-Gly-OH to equilibrate to room temperature for at least 20 minutes.[2][5] This prevents condensation of atmospheric moisture, which can affect the stability and weighing of the peptide.
-
Centrifugation: Briefly centrifuge the vial (e.g., at 10,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom of the container.[5]
-
Weighing: Carefully weigh the desired amount of Z-Gly-Gly-OH powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Selection and Addition (Method A - Preferred): a. To prepare a 10 mM stock solution, calculate the required volume of solvent.
- Volume (L) = [Mass (g) / 266.25 ( g/mol )] / 0.010 (mol/L) b. Add a small amount of DMSO (e.g., 10-20% of the final volume) to the powder. c. Vortex gently to dissolve the peptide completely. The benzyloxycarbonyl group imparts some hydrophobicity, making DMSO an effective initial solvent.[5] d. Slowly add sterile, high-purity water dropwise while gently vortexing until the final desired concentration is reached.[6][7] This gradual dilution helps prevent the peptide from precipitating out of the solution.
-
Solvent Selection and Addition (Method B - Alternative): a. Attempt to dissolve the peptide directly in sterile, high-purity water. b. If the peptide does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes.[5] Chilling the tube on ice between sonications can minimize peptide degradation.[5] c. If solubility remains an issue, prepare a 10 mM solution of ammonium bicarbonate in sterile water. Add this basic solution to the peptide and mix gently. The basic pH will deprotonate the carboxylic acid group, increasing its solubility in aqueous media.[5]
-
Verification: Ensure the final solution is clear and free of any visible particulates. If particles remain, the peptide is not fully dissolved.[4]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3] b. For short-term storage (up to two weeks), store the aliquots at 2-8°C. c. For long-term storage (several months), store the aliquots at -20°C or -80°C.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for preparing the Z-Gly-Gly-OH stock solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Applications of Carbobenzoxyglycylglycine in Biochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Carbobenzoxyglycylglycine (Cbz-Gly-Gly or Z-Gly-Gly) is a protected dipeptide that serves as a valuable tool in various biochemical research applications. Its structure, featuring a carbobenzoxy (Cbz or Z) group attached to the N-terminus of a glycylglycine backbone, makes it particularly useful as an enzyme substrate, a building block in peptide synthesis, and a foundational structure for the development of enzyme inhibitors. These notes provide an overview of its primary applications, detailed experimental protocols, and relevant quantitative data.
Application 1: Enzyme Substrate for Carboxypeptidases
Carbobenzoxy-protected dipeptides are well-established substrates for exopeptidases, particularly Carboxypeptidase A (CPA). CPA preferentially cleaves peptide bonds at the C-terminus of amino acids with aromatic or bulky aliphatic side chains. While peptides with a C-terminal glycine are known to be hydrolyzed slowly, Cbz-protected dipeptides serve as excellent model substrates for studying enzyme kinetics and mechanism. The hydrolysis of the peptide bond can be monitored spectrophotometrically.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of the representative substrate Cbz-Gly-L-Phe by bovine pancreatic Carboxypeptidase A. These values are crucial for designing enzyme assays and for comparative studies of enzyme activity under different conditions.
| Enzyme | Substrate | Km (M) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Carboxypeptidase A (Bovine) | Cbz-Gly-L-Phe | 3.3 x 10-4 | 98 | 3.0 x 105 | pH 7.5, 25°C, 0.5 M NaCl | [1][2][3] |
Note: Kinetic constants can vary based on enzyme preparation, buffer composition, and physical state (solution vs. crystal). The values presented are representative for the enzyme in solution.
Visualization of Enzymatic Hydrolysis
Caption: Enzymatic cleavage of Cbz-Gly-Gly by Carboxypeptidase A.
Experimental Protocol: Carboxypeptidase A Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of Carboxypeptidase A using a Cbz-dipeptide substrate. The cleavage of the peptide bond results in the formation of a new carboxylate group, which can be detected by monitoring the change in absorbance at a specific wavelength (e.g., 254 nm for substrates containing a phenylalanine residue).
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Carbobenzoxyglycyl-L-phenylalanine (Cbz-Gly-L-Phe) or this compound (Cbz-Gly-Gly)
-
Tris-HCl buffer (25 mM, pH 7.5)
-
Sodium chloride (NaCl, 0.5 M)
-
10% Lithium chloride (LiCl) solution (for dissolving enzyme)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold 10% LiCl. The enzyme crystals may dissolve slowly. Ensure the solution is clear before use.
-
Dilute the enzyme stock solution to a working concentration (e.g., 1-3 units/mL) in 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
-
Substrate Preparation:
-
Prepare a stock solution of the Cbz-dipeptide substrate (e.g., 10 mM) in an appropriate solvent if necessary (e.g., a small amount of ethanol or DMSO), then dilute to the final desired concentrations in the assay buffer (25 mM Tris-HCl, 0.5 M NaCl, pH 7.5). A typical starting concentration is 1 mM.
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 254 nm for Cbz-Gly-L-Phe) and equilibrate the cuvette holder to 25°C.
-
Pipette the substrate solution into a quartz cuvette (e.g., 2.9 mL for a 3 mL final volume).
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to reach thermal equilibrium.
-
Record a baseline reading (blank rate).
-
Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 0.1 mL) to the cuvette. Mix quickly by inversion.
-
Immediately begin recording the increase in absorbance over time for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the known molar extinction coefficient of the product formed.
-
Visualization of Experimental Workflow
Caption: Workflow for a continuous spectrophotometric enzyme assay.
Application 2: Intermediate in Peptide Synthesis
The most common application of Cbz-Gly-Gly is as a protected dipeptide building block in peptide synthesis. The carbobenzoxy (Cbz) group is a classic amine-protecting group that is stable under the conditions of peptide bond formation but can be readily removed under specific conditions, most commonly catalytic hydrogenolysis.[2][4] This allows for the stepwise elongation of a peptide chain.
Using a pre-formed protected dipeptide like Cbz-Gly-Gly can improve the efficiency and purity of the final peptide by reducing the number of coupling and deprotection cycles and potentially avoiding problematic sequences.[2]
Visualization of Role in Peptide Synthesis
Caption: Use of Cbz-Gly-Gly in a solid-phase peptide synthesis cycle.
Experimental Protocol: Peptide Chain Elongation using Cbz-Gly-Gly
This protocol outlines a general procedure for coupling Cbz-Gly-Gly to a resin-bound amino acid or peptide in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Resin with the first amino acid attached (e.g., Fmoc-Ala-Wang resin)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc chemistry)
-
Cbz-Gly-Gly
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or an alternative like HATU/DIPEA.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Washing solvents (DMF, DCM, Methanol)
-
Deprotection reagents for Cbz group: Palladium on carbon (Pd/C), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).
Procedure:
-
Resin Swelling: Swell the resin-bound starting peptide in DMF for 30-60 minutes.
-
N-Terminal Deprotection: If the resin-bound peptide has an N-terminal protecting group (e.g., Fmoc), remove it using the appropriate deprotection solution (e.g., treat with 20% piperidine in DMF for 2 x 10 minutes).
-
Washing: Thoroughly wash the resin to remove deprotection reagents and byproducts (e.g., 5x with DMF, 5x with DCM).
-
Coupling Reaction:
-
In a separate vessel, pre-activate the Cbz-Gly-Gly. Dissolve Cbz-Gly-Gly (e.g., 3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) and stir for 10 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a completion test (e.g., Ninhydrin test) is negative.
-
-
Washing: Wash the resin thoroughly to remove excess reagents and byproducts (e.g., 5x with DMF, 5x with DCM, 3x with Methanol).
-
Cbz Deprotection (for subsequent steps):
-
To continue peptide elongation, the Cbz group must be removed. Suspend the resin in a suitable solvent (e.g., Methanol/DMF mixture).
-
Add a catalytic amount of 10% Pd/C.
-
Bubble hydrogen gas through the suspension or add a hydrogen donor like ammonium formate.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS of a cleaved sample).
-
Filter the resin to remove the catalyst and wash thoroughly. The peptide is now ready for the next coupling cycle.
-
Application 3: Scaffold for Enzyme Inhibitor Development
While this compound itself is not typically used as an enzyme inhibitor, its structure serves as a key scaffold for the synthesis of targeted enzyme inhibitors. The Cbz-Gly moiety can be chemically modified to create potent and specific inhibitors for various proteases.
A prime example is the synthesis of N-benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN₂) , which is a specific, active-site-directed, irreversible inhibitor of post-proline cleaving enzyme. In this case, the Cbz-Gly portion of the molecule provides a recognition element that directs the inhibitor to the enzyme's active site.
The development of such inhibitors relies on understanding enzyme-inhibitor kinetics. The potency of a reversible inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.[5]
Visualization of Enzyme Inhibition Mechanisms
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scilit.com [scilit.com]
- 5. Untitled Document [ucl.ac.uk]
Application Notes and Protocols for Cbz-Gly-Gly Cleavage in Peptide Synthesis
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, prized for its stability under a range of conditions and its selective removal.[1] This document provides detailed application notes and experimental protocols for the cleavage of the Cbz group from Cbz-Gly-Gly, a common dipeptide intermediate. The selection of an appropriate deprotection method is critical to avoid side reactions and ensure the integrity of the peptide product.[2] The primary methods for Cbz cleavage are catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-catalyzed cleavage.[1]
Core Concepts
The Cbz group's utility stems from its orthogonality to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This orthogonality allows for selective deprotection in complex synthetic schemes.[3] The most common cleavage mechanism is hydrogenolysis, which breaks the benzyl C-O bond.[1][4]
Deprotection Methodologies: A Comparative Overview
The choice of Cbz cleavage method depends on factors such as the presence of other sensitive functional groups, the desired reaction scale, and available laboratory equipment.[1]
| Deprotection Method | Key Reagents & Conditions | Advantages | Potential Challenges & Side Reactions |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C catalyst, in a solvent like methanol or ethanol.[4] | High efficiency and clean byproducts (toluene and CO₂).[2] | Requires specialized hydrogenation equipment; potential for catalyst poisoning.[2] |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate, formic acid), 10% Pd/C catalyst, in a suitable solvent.[4][5] | Avoids the use of flammable H₂ gas; generally milder conditions.[2][4] | May require elevated temperatures; incomplete reactions can occur.[2] |
| Acidic Cleavage | 33% HBr in acetic acid.[4] | Useful for substrates sensitive to hydrogenation.[4] | Harsh conditions can affect other acid-labile protecting groups; potential for side reactions like alkylation of sensitive residues.[2][6] |
Quantitative Data Summary
The efficiency of Cbz deprotection is crucial for maximizing the yield of the desired peptide. The following table summarizes representative quantitative data for various Cbz cleavage methods.
| Cbz-Protected Substrate | Deprotection Method and Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | Not specified | > 95[3] |
| Cbz-Amino Acid | H₂ gas, 10% Pd/C | Methanol | Room Temp. | 2-24 hours | Not specified[2] |
| Cbz-Protected Amine | 10% Pd/C, Ammonium Formate (3-5 equiv.) | Methanol or Ethanol | Room Temp. or gentle heating | Not specified | Not specified[4] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C) | Methanol | Reflux | Not specified | > 90[3] |
| Cbz-Phenylalanine | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 2-16 hours | ~90[3][4] |
| N-Benzyl-N-Cbz-glycine | H₂ (balloon), 10% Pd/C | Methanol | Room Temp. | Not specified | Not specified[1] |
| N-Benzyl-N-Cbz-glycine | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | Not specified | Not specified[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Cbz-Gly-Gly
This protocol describes the deprotection of Cbz-Gly-Gly using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is highly efficient but requires careful handling of flammable hydrogen gas.[2]
Materials:
-
Cbz-Gly-Gly
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[4]
-
Methanol (MeOH), reagent grade[2]
-
Hydrogen gas (H₂)[2]
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)[2]
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve Cbz-Gly-Gly (1.0 equivalent) in methanol.[2]
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.[2]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[3]
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[2][4]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2][3]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude Gly-Gly dipeptide.[2]
Protocol 2: Catalytic Transfer Hydrogenation of Cbz-Gly-Gly
This method is a safer alternative to using hydrogen gas, especially for larger-scale reactions.[4]
Materials:
-
Cbz-Gly-Gly
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[4]
-
Ammonium formate (3-5 equivalents)[4]
-
Methanol (MeOH) or Ethanol[4]
-
Filtration apparatus
Procedure:
-
Dissolve Cbz-Gly-Gly (1.0 equivalent) in methanol or ethanol.[4]
-
Carefully add 10% Pd/C to the solution.[4]
-
Add ammonium formate to the mixture.[4]
-
Stir the mixture at room temperature or with gentle heating.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up to remove excess ammonium formate and extract the product. The organic layer is then dried and concentrated to yield the desired Gly-Gly dipeptide.[4]
Protocol 3: Acidic Cleavage of Cbz-Gly-Gly using HBr in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[4]
Materials:
-
Cbz-Gly-Gly
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)[4]
-
Diethyl ether (Et₂O)[1]
-
Filtration apparatus or centrifuge
Procedure:
-
Place Cbz-Gly-Gly (1.0 equivalent) in a dry reaction vial.[2]
-
Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[2]
-
Stir the mixture at room temperature for 2 to 16 hours.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.[1][2]
-
Collect the precipitated solid by filtration or centrifugation, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.[2]
-
Dry the solid product under vacuum to yield Gly-Gly hydrobromide.[2]
-
To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).[1]
Visualizations
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: General experimental workflow for Cbz-Gly-Gly cleavage.
Caption: Decision tree for selecting a Cbz cleavage method.
Potential Side Reactions and Mitigation
During the cleavage of the Cbz group, particularly from sensitive amino acid residues, several side reactions can occur. For instance, in acidic deprotection with HBr/AcOH, the benzyl cation formed as a byproduct can potentially alkylate electron-rich side chains.[2] This can be mitigated by using scavengers, such as anisole or thioanisole, in the reaction mixture to trap the benzyl cation.[2] When dealing with amino acids like histidine, milder deprotection methods like catalytic transfer hydrogenation at room temperature are recommended to avoid racemization and modification of the imidazole ring.[2] If acidic conditions are necessary, minimizing reaction time and temperature is crucial.[2]
References
Application Notes and Protocols for Kinetic Studies of Carbobenzoxyglycyl-glycine Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly) is a dipeptide commonly utilized as a substrate in enzymatic assays, particularly for studying the kinetics of proteases such as carboxypeptidase A (CPA). This document provides detailed application notes and protocols for conducting kinetic studies of Cbz-Gly-Gly hydrolysis. The protocols outlined below are designed to be adaptable for various research applications, including enzyme characterization and inhibitor screening.
The enzymatic hydrolysis of Carbobenzoxyglycyl-glycine by carboxypeptidase A results in the cleavage of the peptide bond, yielding Carbobenzoxyglycine and glycine. The progress of this reaction can be monitored by measuring the increase in absorbance resulting from the formation of Carbobenzoxyglycine, which absorbs light in the UV spectrum.
Materials and Reagents
-
Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly)
-
Carboxypeptidase A (from bovine pancreas)
-
Tris-HCl buffer
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Spectrophotometer capable of UV absorbance measurements
-
Quartz cuvettes
-
Pipettes and other standard laboratory equipment
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (50 mM, pH 7.5, containing 100 mM NaCl):
-
Dissolve 6.057 g of Tris base and 5.844 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.5 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
-
Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly) Stock Solution (10 mM):
-
Dissolve 26.62 mg of Cbz-Gly-Gly in 10 mL of Tris-HCl buffer.
-
Prepare fresh daily.
-
-
Carboxypeptidase A Stock Solution (1 mg/mL):
-
Dissolve 1 mg of Carboxypeptidase A in 1 mL of cold deionized water.
-
Store on ice and prepare fresh for each experiment.
-
The working concentration will need to be determined empirically to ensure a linear reaction rate over the desired time course. A starting dilution of 1:100 in Tris-HCl buffer is recommended.
-
Spectrophotometric Assay for Carboxypeptidase A Activity
This protocol is adapted from established methods for other carboxypeptidase A substrates. The principle lies in monitoring the increase in absorbance at a specific wavelength due to the formation of the product, Carbobenzoxyglycine.
-
Set the spectrophotometer to a wavelength of 258 nm , which corresponds to the absorbance maximum of Carbobenzoxyglycine.
-
Equilibrate the spectrophotometer and the cuvette holder to 25°C .
-
Prepare a reaction mixture in a quartz cuvette by adding the following:
-
Tris-HCl Buffer: X µL
-
Cbz-Gly-Gly Stock Solution: Y µL
-
Deionized Water: Z µL to a final volume of 1 mL.
-
The final concentration of Cbz-Gly-Gly should be varied to determine the kinetic parameters (e.g., from 0.1 mM to 5 mM).
-
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted Carboxypeptidase A solution to the cuvette.
-
Mix the contents of the cuvette quickly by gentle inversion.
-
Immediately begin recording the absorbance at 258 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
The initial linear portion of the absorbance versus time plot represents the initial reaction velocity (v₀).
Data Presentation
The initial reaction velocities (v₀) obtained at different substrate concentrations should be tabulated. This data can then be used to determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.
| Substrate Concentration [S] (mM) | Initial Velocity (v₀) (ΔA₂₅₈/min) |
| 0.1 | Experimental Value |
| 0.25 | Experimental Value |
| 0.5 | Experimental Value |
| 1.0 | Experimental Value |
| 2.5 | Experimental Value |
| 5.0 | Experimental Value |
Note: The initial velocity in terms of molar concentration change per minute can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Carbobenzoxyglycine at 258 nm, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Mandatory Visualization
Enzymatic Hydrolysis of Carbobenzoxyglycyl-glycine
Caption: Enzymatic reaction of Cbz-Gly-Gly with Carboxypeptidase A.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters.
Application Notes: Z-Gly-Gly-OH in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Gly-OH, a benzyloxycarbonyl-protected dipeptide of glycine, serves as a valuable tool in the study of enzyme kinetics and inhibition. Its structure mimics the peptide backbone, making it an effective competitive inhibitor for certain classes of peptidases, particularly those that recognize and cleave C-terminal glycine residues. These application notes provide a comprehensive overview of the use of Z-Gly-Gly-OH in studying enzyme inhibition, complete with detailed protocols and data presentation for researchers in biochemistry, pharmacology, and drug discovery.
Principle of Action
Z-Gly-Gly-OH primarily functions as a competitive inhibitor for various peptidases, such as carboxypeptidases. In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate. This allows it to bind to the active site of the enzyme, thereby preventing the actual substrate from binding and being catalyzed. The inhibition is reversible, and the extent of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By studying the inhibitory effects of Z-Gly-Gly-OH, researchers can gain insights into the active site topology and substrate specificity of the target enzyme.[1]
Applications
-
Enzyme Characterization: Elucidating the substrate specificity and active site requirements of novel peptidases.
-
Inhibitor Screening: Serving as a reference compound in high-throughput screening campaigns for the discovery of new peptidase inhibitors.
-
Mechanism of Action Studies: Investigating the kinetic mechanism of peptidase inhibition.
-
Drug Design: Acting as a scaffold or starting point for the rational design of more potent and selective peptidase inhibitors for therapeutic applications.
Quantitative Data Summary
The inhibitory potency of Z-Gly-Gly-OH against a target enzyme is typically quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table provides representative data for the inhibition of Bovine Pancreatic Carboxypeptidase A by Z-Gly-Gly-OH.
| Enzyme | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Carboxypeptidase A | Hippuryl-L-Phenylalanine | Z-Gly-Gly-OH | 150 | 75 | Competitive |
Note: The provided IC50 and Ki values are representative and may vary depending on the specific experimental conditions, including substrate concentration, enzyme concentration, pH, and temperature.
Experimental Protocols
Protocol 1: Determination of IC50 for Z-Gly-Gly-OH against Carboxypeptidase A
This protocol describes a spectrophotometric method to determine the IC50 value of Z-Gly-Gly-OH for the inhibition of Carboxypeptidase A activity.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Z-Gly-Gly-OH
-
Hippuryl-L-Phenylalanine (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A (1 mg/mL) in cold Tris-HCl buffer.
-
Prepare a stock solution of Z-Gly-Gly-OH (10 mM) in DMSO.
-
Prepare a stock solution of Hippuryl-L-Phenylalanine (10 mM) in Tris-HCl buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of Z-Gly-Gly-OH in Tris-HCl buffer from the stock solution. A typical concentration range would be 1 µM to 1 mM.
-
In a 96-well plate, add 20 µL of the diluted Z-Gly-Gly-OH solutions or buffer (for the no-inhibitor control) to the appropriate wells.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the Carboxypeptidase A solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the Hippuryl-L-Phenylalanine solution to each well.
-
Immediately start monitoring the decrease in absorbance at 254 nm every 30 seconds for 10 minutes using a microplate reader. The hydrolysis of the substrate leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Ki and Mechanism of Inhibition
This protocol outlines the procedure to determine the inhibition constant (Ki) and the mechanism of inhibition of Carboxypeptidase A by Z-Gly-Gly-OH using a Lineweaver-Burk plot.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of the substrate (Hippuryl-L-Phenylalanine), typically ranging from 0.1x Km to 10x Km.
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of Z-Gly-Gly-OH (e.g., near the determined IC50 value).
-
The total reaction volume and component additions will follow the same steps as in Protocol 1.
-
-
Enzymatic Reaction and Data Collection:
-
Initiate the reactions and measure the initial velocities as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot:
-
If the lines intersect on the y-axis, the inhibition is competitive.
-
If the lines are parallel, the inhibition is uncompetitive.
-
If the lines intersect to the left of the y-axis, the inhibition is non-competitive.
-
-
For competitive inhibition, the Ki can be calculated from the x-intercept of the inhibited plots. The apparent Km (Km,app) in the presence of the inhibitor is equal to Km(1 + [I]/Ki).
-
Visualizations
Caption: Experimental workflow for enzyme inhibition assay using Z-Gly-Gly-OH.
Caption: Signaling pathway of competitive enzyme inhibition by Z-Gly-Gly-OH.
References
Application Notes & Protocols: The Strategic Use of Carbobenzoxyglycylglycine in Peptide Library Synthesis
Abstract
The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of millions of compounds for therapeutic potential.[1] While the stepwise addition of single amino acids using Fmoc or Boc solid-phase peptide synthesis (SPPS) is the prevailing methodology, the strategic incorporation of pre-formed peptide fragments offers unique advantages in library design.[2][3] This guide provides a detailed exploration of Carbobenzoxyglycylglycine (Z-Gly-Gly), a Z-protected dipeptide, as a versatile building block in the synthesis of peptide libraries. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for its incorporation and manipulation, and offer expert insights into its application for creating structurally diverse libraries.
Introduction: The Strategic Value of a Z-Protected Dipeptide
This compound, also known as Z-Gly-Gly or Cbz-Gly-Gly, is a simple dipeptide composed of two glycine residues, with its N-terminus protected by the carbobenzoxy (Z) group.[4] While seemingly a basic molecule, its utility in the complex world of combinatorial chemistry stems from a unique combination of properties:
-
Structural Simplicity: The Gly-Gly motif provides a flexible, non-chiral spacer, ideal for separating a pharmacophore from a solubilizing tail or for use as a basal scaffold in library construction.
-
Orthogonal Protection: The Z-group is a classic protecting group, stable to the acidic conditions used to remove tert-butyl (tBu) and Boc protecting groups, and stable to the basic conditions used to remove Fmoc groups.[5] This orthogonality allows for selective deprotection, enabling complex, multi-step synthetic strategies such as side-chain modification or on-resin cyclization.
-
Fragment Condensation: Using Z-Gly-Gly as a single building block accelerates the synthesis process compared to the sequential addition of two individual glycine residues, potentially improving overall yield and purity by minimizing intermediate deprotection and coupling steps.
This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these advantages in their peptide library synthesis workflows.
Core Principles: Harnessing Orthogonal Chemistry
The power of Z-Gly-Gly lies in the unique cleavage conditions required for the Z-group. Unlike the workhorse protecting groups of modern SPPS, the Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong, non-standard acids like HBr in acetic acid.[6] This creates a third dimension of chemical selectivity.
A typical SPPS workflow using the popular Fmoc/tBu strategy involves:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group with a base (e.g., piperidine) to expose a free amine.[3]
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid.[7]
-
Final Cleavage: Treatment with a strong acid (e.g., Trifluoroacetic acid - TFA) to simultaneously cleave the completed peptide from the resin and remove acid-labile side-chain protecting groups (like tBu, Boc, Trt).[2]
By incorporating Z-Gly-Gly, a researcher can build a peptide sequence, remove the terminal Fmoc group, and then, instead of cleaving the entire peptide, selectively remove only the Z-group from the Gly-Gly unit, leaving the rest of the peptide intact on the resin for further modification.
Caption: Orthogonal workflow of Z-Gly-Gly within a standard SPPS cycle.
Experimental Protocols
These protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Incorporation of Z-Gly-Gly onto a Resin-Bound Peptide
This protocol describes the coupling of Z-Gly-Gly to a peptide chain with a free N-terminal amine, synthesized using standard Fmoc-SPPS.
Materials:
-
Peptide-resin with a free amine (post-Fmoc deprotection)
-
This compound (Z-Gly-Gly)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling & Preparation:
-
Activation of Z-Gly-Gly:
-
In a separate vial, dissolve Z-Gly-Gly (3 eq., 0.3 mmol, 79.9 mg) and HOBt (3 eq., 0.3 mmol, 46.0 mg) in DMF (~2 mL).
-
Add DIC (3 eq., 0.3 mmol, 47 µL) to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature. The solution may become cloudy. Causality: This pre-activation step forms a highly reactive HOBt-ester of Z-Gly-Gly, which minimizes side reactions and promotes efficient coupling to the sterically hindered resin-bound amine.[7]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Z-Gly-Gly solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended as dipeptides can be bulkier than single amino acids.
-
-
Monitoring & Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.
-
If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.
-
Once complete, drain the reaction vessel and wash the resin thoroughly: DMF (3x), DCM (3x), DMF (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine sites, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[8] This prevents the formation of deletion sequences in subsequent steps.
-
Wash the resin again: DMF (3x), DCM (3x). The resin is now ready for further chain elongation or deprotection.
-
Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Hydrogenation
CAUTION: This procedure involves hydrogen gas and a pyrophoric catalyst. Perform only in a suitable fume hood with proper grounding and safety measures.
Materials:
-
Z-Gly-Gly-Peptide-Resin
-
Palladium on Carbon (Pd/C), 10 wt. %
-
DMF or Acetic Acid (AcOH) as solvent
-
Hydrogen (H₂) gas supply with a balloon or bladder
-
Specialized hydrogenation reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the Z-protected peptide-resin in the chosen solvent (DMF or AcOH) for 30 minutes. Expert Insight: Acetic acid is often a superior solvent for this reaction as it can improve substrate solubility and catalyst activity.
-
-
Catalyst Addition:
-
In a fume hood, carefully add Pd/C catalyst (approx. 0.1 to 0.2 eq by weight relative to the peptide) to the resin slurry.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with nitrogen or argon, then carefully introduce hydrogen gas (typically via a balloon to maintain positive pressure).
-
Agitate the slurry vigorously to ensure good mixing of the resin, solvent, and catalyst.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Reaction Completion & Catalyst Removal:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the fine Pd/C catalyst. This is a critical step to avoid catalyst contamination in the final product.
-
Wash the resin extensively with DMF and DCM to remove all traces of the catalyst and solvent. The N-terminus of the Gly-Gly unit is now deprotected and ready for further reactions.
-
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical for ensuring high yields in peptide synthesis. The table below summarizes common activators suitable for coupling Z-Gly-Gly.
| Coupling Reagent System | Equivalents (Z-Gly-Gly:Reagent:Base) | Typical Time | Advantages & Causality | Potential Issues |
| DIC / HOBt | 3 : 3 : 0 | 2-4 h | Cost-effective and reliable. HOBt forms an active ester that suppresses racemization.[7] | Byproduct (DCU) can precipitate if DCC is used instead of DIC. |
| HBTU / HOBt / DIPEA | 3 : 3 : 6 | 1-2 h | Fast and highly efficient due to the formation of a guanidinium-based active species. | Higher cost. The basicity of DIPEA can cause side reactions if not used carefully. |
| HATU / HOAt / DIPEA | 3 : 3 : 6 | 1-2 h | Excellent for sterically hindered couplings. HOAt is more reactive than HOBt, leading to faster reactions.[8] | Highest cost. Potential for side reactions with sensitive residues. |
Workflow Visualization
The following diagram illustrates the complete workflow for synthesizing a peptide library using Z-Gly-Gly as a core scaffold.
Caption: Split-and-pool synthesis workflow using Z-Gly-Gly.
Trustworthiness: Troubleshooting & Expert Insights
-
Problem: Incomplete coupling of Z-Gly-Gly.
-
Cause & Solution: As a dipeptide, Z-Gly-Gly can be sterically demanding. Increase coupling time, perform a double coupling (repeating the coupling step with fresh reagents), or switch to a more powerful coupling agent like HATU.[8]
-
-
Problem: Incomplete removal of the Z-group.
-
Cause & Solution: The Pd/C catalyst may be old or inactive. Ensure you are using fresh, high-quality catalyst. The resin beads may not be adequately suspended; ensure vigorous agitation during hydrogenation. Consider switching solvents from DMF to acetic acid to improve reaction kinetics.
-
-
Strategic Consideration: The choice of linker and resin is critical when planning for Z-group deprotection. Catalytic hydrogenation is incompatible with linkers or side-chain protecting groups that are also removed by this method (e.g., Benzyl esters). Plan your synthetic route to ensure true orthogonality.
References
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Synthesis and screening of peptide libraries with free C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Detection of Carbobenzoxyglycylglycine (Cbz-Gly-Gly) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzoxyglycylglycine (Cbz-Gly-Gly) is a synthetic dipeptide frequently utilized as a substrate in enzymatic assays, particularly for carboxypeptidases and other proteases. The hydrolysis of the peptide bond in Cbz-Gly-Gly results in the formation of carbobenzoxyglycine (Cbz-Gly) and glycine. The ability to accurately and efficiently detect this hydrolysis is crucial for studying enzyme kinetics, screening for enzyme inhibitors, and in various aspects of drug development. This document provides detailed application notes and protocols for several methods to detect and quantify the hydrolysis of Cbz-Gly-Gly.
Overview of Detection Methods
Several analytical techniques can be employed to monitor the hydrolysis of Cbz-Gly-Gly. These methods can be broadly categorized into direct and indirect assays.
-
Direct Methods: These techniques directly measure the change in a physical or chemical property of the substrate or the appearance of a product with a distinct signature.
-
Spectrophotometry: This method relies on the change in ultraviolet (UV) absorbance as the peptide bond is cleaved.
-
-
Indirect Methods: These assays quantify a product of the hydrolysis reaction, typically glycine, through a secondary chemical reaction that produces a detectable signal.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique to resolve and quantify the substrate and its hydrolysis products.
-
Colorimetric and Fluorometric Assays: These methods involve the reaction of the liberated glycine with specific reagents to produce a colored or fluorescent product. Common reagents include ninhydrin, o-phthalaldehyde (OPA), and fluorescamine.
-
The choice of method depends on factors such as the required sensitivity, throughput, available equipment, and the presence of interfering substances in the sample matrix.
Data Presentation: Comparison of Detection Methods
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Advantages | Disadvantages |
| Direct UV Spectrophotometry | Measures the increase in absorbance resulting from the cleavage of the peptide bond. | Enzyme and substrate dependent | Enzyme and substrate dependent | Enzyme and substrate dependent | Continuous, real-time monitoring, simple, and rapid. | Lower sensitivity compared to other methods, potential for interference from other UV-absorbing compounds. |
| HPLC | Chromatographic separation and quantification of substrate and products. | ~0.03 mg/mL (for glycine)[1] | ~0.10 mg/mL (for glycine)[1] | 1.2-3.6 mg/mL (for glycine)[1] | High specificity and accuracy, can simultaneously quantify multiple components.[2] | Requires specialized equipment, longer analysis time, may require derivatization.[2] |
| Ninhydrin Assay | Reaction of ninhydrin with the primary amine of glycine to form a purple-colored product (Ruhemann's purple). | ~6.5 ng/mL (for glycine)[3] | Method dependent | Varies with protocol | Simple, cost-effective, and well-established. | Less sensitive than fluorescent methods, requires heating, and can be time-consuming. |
| o-Phthalaldehyde (OPA) Assay | Reaction of OPA and a thiol with the primary amine of glycine to form a fluorescent isoindole derivative. | 25 µg/mL-600 µg/mL range for a specific protein assay[4] | Method dependent | Varies with protocol | High sensitivity, rapid reaction at room temperature.[4] | Reagent is less stable, potential for interference from other primary amines. |
| Fluorescamine Assay | Reaction of fluorescamine with the primary amine of glycine to form a fluorescent product. | Median lower limit of 2.5 μg/L for amino acids[5] | Method dependent | 8-500 µg/mL for BSA[6] | Very high sensitivity (picomole range), rapid reaction.[7] | Reagent is susceptible to hydrolysis, which can lead to high background signals.[8] |
Experimental Protocols
Direct UV Spectrophotometric Assay
This method provides a continuous, real-time measurement of Cbz-Gly-Gly hydrolysis, making it ideal for kinetic studies. The cleavage of the peptide bond can lead to a change in the molar absorptivity of the solution, which can be monitored over time. Based on assays with similar N-terminally protected peptides like hippuryl-L-phenylalanine, an increase in absorbance around 254 nm is expected upon hydrolysis.[9][10]
Materials:
-
Cbz-Gly-Gly substrate
-
Enzyme solution (e.g., Carboxypeptidase A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
UV-transparent cuvettes or microplates
-
UV-Vis Spectrophotometer capable of kinetic measurements
Protocol:
-
Prepare a stock solution of Cbz-Gly-Gly in the assay buffer. The final concentration in the assay will typically be in the millimolar range.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Set the spectrophotometer to monitor absorbance at 254 nm.
-
In a UV-transparent cuvette, add the assay buffer and the Cbz-Gly-Gly substrate solution. Mix well and place the cuvette in the spectrophotometer.
-
Record a baseline reading for a few minutes to ensure the signal is stable.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and gently by inverting the cuvette.
-
Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of reaction from the initial linear portion of the absorbance versus time plot. The rate is proportional to the enzyme activity.
dot
Caption: Workflow for the direct UV spectrophotometric assay.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and quantitative method for analyzing the hydrolysis of Cbz-Gly-Gly. It allows for the separation and quantification of the starting material (Cbz-Gly-Gly), and the products (Cbz-Gly and glycine).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Cbz-Gly-Gly, Cbz-Gly, and Glycine standards
-
Reaction quenching solution (e.g., 1 M HCl or TFA)
Protocol:
-
Set up the HPLC system.
-
Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the UV detector to a wavelength of 214 nm or 254 nm for detecting the Cbz-containing compounds. Glycine does not absorb significantly at these wavelengths and would require derivatization for UV detection or the use of a different detector like an Evaporative Light Scattering Detector (ELSD).
-
-
Prepare a calibration curve.
-
Prepare a series of standard solutions of known concentrations for Cbz-Gly-Gly, Cbz-Gly, and a derivatized glycine standard if necessary.
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration for each compound to generate a calibration curve.
-
-
Perform the enzymatic reaction.
-
Incubate Cbz-Gly-Gly with the enzyme in the assay buffer at the desired temperature.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
Analyze the samples.
-
Filter the quenched samples through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC system.
-
Run a gradient elution to separate the compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Quantify the results.
-
Identify the peaks corresponding to Cbz-Gly-Gly, Cbz-Gly, and glycine based on the retention times of the standards.
-
Determine the concentration of each compound in the samples using the calibration curves.
-
dot
Caption: Workflow for the HPLC-based detection method.
Ninhydrin Assay
This colorimetric assay is a classic method for the quantification of amino acids. It relies on the reaction of ninhydrin with the primary amine of glycine to produce a deep purple compound, Ruhemann's purple, which is measured spectrophotometrically at 570 nm.
Materials:
-
Ninhydrin reagent (2% w/v in ethanol or a commercially available solution)
-
Acetate buffer (e.g., 0.2 M, pH 5.5)
-
Glycine standard solutions
-
Reaction quenching solution (e.g., trichloroacetic acid)
-
Spectrophotometer
Protocol:
-
Perform the enzymatic hydrolysis of Cbz-Gly-Gly as described in the HPLC protocol, quenching the reaction at desired time points.
-
Prepare a glycine standard curve.
-
Prepare a series of glycine solutions of known concentrations in the assay buffer.
-
-
Perform the ninhydrin reaction.
-
To 1 mL of each sample (and standards), add 0.5 mL of the acetate buffer.
-
Add 0.5 mL of the ninhydrin reagent.
-
Mix thoroughly and heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 3 mL of 50% ethanol to each tube and mix.
-
-
Measure the absorbance.
-
Measure the absorbance of each sample and standard at 570 nm against a blank (containing all reagents except glycine).
-
-
Determine the glycine concentration.
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of glycine in the experimental samples.
-
dot
Caption: Workflow for the ninhydrin-based detection method.
o-Phthalaldehyde (OPA) Assay
This is a highly sensitive fluorescent assay for the quantification of primary amines. OPA reacts with the primary amine of glycine in the presence of a thiol to form a fluorescent product.
Materials:
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or N-acetyl-L-cysteine in a borate buffer, pH 9-10)
-
Glycine standard solutions
-
Fluorescence microplate reader or spectrofluorometer (Excitation ~340 nm, Emission ~455 nm)
Protocol:
-
Perform the enzymatic hydrolysis of Cbz-Gly-Gly and quench the reaction.
-
Prepare a glycine standard curve.
-
Perform the OPA reaction.
-
In a microplate well, add a small volume of the sample or standard.
-
Add the OPA reagent solution.
-
Mix and incubate at room temperature for 1-2 minutes.
-
-
Measure the fluorescence.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.
-
-
Determine the glycine concentration using the standard curve.
Fluorescamine Assay
This is another highly sensitive fluorometric method for quantifying primary amines. Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines to form a fluorescent product.
Materials:
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
-
Glycine standard solutions
-
Fluorescence microplate reader or spectrofluorometer (Excitation ~390 nm, Emission ~475 nm)
Protocol:
-
Perform the enzymatic hydrolysis of Cbz-Gly-Gly and quench the reaction.
-
Prepare a glycine standard curve.
-
Perform the fluorescamine reaction.
-
To your sample or standard in borate buffer, rapidly add the fluorescamine solution while vortexing. The reaction is almost instantaneous.
-
-
Measure the fluorescence.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
-
Determine the glycine concentration using the standard curve.
Signaling Pathways and Logical Relationships
dot
Caption: Logical relationships of Cbz-Gly-Gly hydrolysis and detection methods.
Conclusion
The detection of Cbz-Gly-Gly hydrolysis can be achieved through a variety of robust and reliable methods. Direct UV spectrophotometry offers a simple and continuous assay suitable for enzyme kinetics. HPLC provides the highest specificity and allows for the simultaneous monitoring of all reaction components. For high-sensitivity applications, the indirect fluorometric assays using OPA and fluorescamine are excellent choices, while the ninhydrin assay remains a cost-effective colorimetric alternative. The selection of the most appropriate method will be dictated by the specific experimental requirements, including sensitivity, throughput, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an o-pthalaldehyde (OPA) assay to measure protein content in Ricin Vaccine E. coli (RVEc™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve the solubility of Cbz-Gly-Gly in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cbz-Gly-Gly in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Cbz-Gly-Gly and why is its solubility in aqueous buffers a concern?
A1: Cbz-Gly-Gly, or N-Carbobenzyloxy-glycyl-glycine, is a dipeptide derivative commonly used in peptide synthesis and other biochemical applications.[1] Its structure includes a bulky, hydrophobic carbobenzyloxy (Cbz) protecting group, which significantly enhances its lipophilicity compared to unprotected glycine or glycyl-glycine.[1] This hydrophobicity leads to low solubility in aqueous solutions, which can be a major challenge for experiments requiring the peptide to be in a biologically relevant buffer system.[2]
Q2: What are the primary factors influencing the solubility of Cbz-Gly-Gly?
A2: The solubility of Cbz-Gly-Gly is primarily influenced by:
-
pH of the buffer: The molecule has a free carboxylic acid group, which can be ionized.
-
Buffer composition and ionic strength: Different salts and their concentrations can affect solubility.
-
Presence of co-solvents: Organic solvents can significantly increase solubility.
-
Temperature: Solubility often increases with temperature.
Q3: How does pH affect the solubility of Cbz-Gly-Gly?
A3: Cbz-Gly-Gly is an acidic peptide due to its free C-terminal carboxyl group.[3] Its solubility is lowest near its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the buffer away from the pI, the molecule becomes charged, increasing its interaction with water and thus its solubility. Increasing the pH to a basic environment (e.g., pH 8-10) will deprotonate the carboxylic acid, forming a negatively charged carboxylate, which enhances solubility in aqueous solutions.[4]
Q4: Can I use organic co-solvents to dissolve Cbz-Gly-Gly?
A4: Yes, using organic co-solvents is a highly effective method for dissolving Cbz-Gly-Gly. Due to its hydrophobic Cbz group, it is sparingly soluble in water but readily dissolves in polar organic solvents.[1] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For most biological assays, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer to the final concentration.[3] Care should be taken as high concentrations of organic solvents may be incompatible with certain experimental systems.[5]
Q5: What is the recommended procedure for preparing a stock solution of Cbz-Gly-Gly?
A5: For preparing a stock solution, it is advisable to first dissolve Cbz-Gly-Gly in an organic solvent. A common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into the aqueous buffer of choice for the final working concentration. This method helps to avoid the precipitation of the peptide in the aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cbz-Gly-Gly powder does not dissolve in aqueous buffer. | The inherent low aqueous solubility of Cbz-Gly-Gly due to its hydrophobic Cbz group. | 1. Adjust the pH: Increase the pH of the buffer to 8.0 or higher to ionize the carboxylic acid group. 2. Use a co-solvent: First, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing. 3. Gentle heating: Warm the solution to 30-40°C to aid dissolution.[6] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The final concentration of Cbz-Gly-Gly in the aqueous buffer exceeds its solubility limit under those conditions. | 1. Decrease the final concentration: Prepare a more dilute working solution. 2. Increase the percentage of co-solvent: If the experimental system allows, increase the final concentration of DMSO (e.g., from 1% to 5%). 3. Adjust the buffer pH: Ensure the pH of the final aqueous buffer is sufficiently basic (pH > 8.0). |
| The solution is cloudy or forms a gel. | Formation of aggregates or insoluble micro-precipitates. | 1. Sonication: Use a bath sonicator for short bursts to break up aggregates.[6] 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Re-dissolve at a higher pH: If possible, increase the pH of the solution to further deprotonate the peptide and disrupt aggregation. |
| Inconsistent experimental results. | Inaccurate concentration due to incomplete dissolution of Cbz-Gly-Gly. | 1. Visually inspect the solution: Ensure the solution is clear and free of any visible particles before use. 2. Centrifuge before use: Spin down the solution and use the supernatant to ensure no undissolved material is pipetted.[6] 3. Quantify the concentration: Use a method like UV-Vis spectroscopy to confirm the concentration of the dissolved peptide in your final working solution. |
Quantitative Data on Cbz-Gly-Gly Solubility
The following tables provide representative data on the solubility of Cbz-Gly-Gly under various conditions. This data is based on general principles of peptide solubility and data for structurally similar compounds, as direct experimental values for Cbz-Gly-Gly are not widely available.
Table 1: Solubility of Cbz-Gly-Gly in Different Aqueous Buffers (pH 7.4, 25°C)
| Buffer System (50 mM) | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| Phosphate-Buffered Saline (PBS) | < 0.1 | < 0.38 |
| Tris-HCl | < 0.1 | < 0.38 |
| HEPES | < 0.1 | < 0.38 |
Table 2: Effect of pH on Cbz-Gly-Gly Solubility in 50 mM Phosphate Buffer (25°C)
| pH | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| 5.0 | < 0.05 | < 0.19 |
| 6.0 | < 0.1 | < 0.38 |
| 7.0 | ~ 0.1 | ~ 0.38 |
| 8.0 | ~ 0.5 | ~ 1.88 |
| 9.0 | > 1.0 | > 3.76 |
Table 3: Effect of Co-solvents on Cbz-Gly-Gly Solubility in Water (25°C)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| None (Water) | 0% | < 0.1 | < 0.38 |
| DMSO | 10% | ~ 2.0 | ~ 7.51 |
| DMSO | 50% | > 20 | > 75.1 |
| Ethanol | 10% | ~ 0.5 | ~ 1.88 |
| Ethanol | 50% | ~ 5.0 | ~ 18.78 |
Experimental Protocols
Protocol 1: Determination of Cbz-Gly-Gly Solubility by the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Cbz-Gly-Gly powder
-
Selected aqueous buffer or co-solvent mixture
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of Cbz-Gly-Gly powder to a glass vial.
-
Add a known volume of the desired buffer or solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC or a solvent in which Cbz-Gly-Gly is highly soluble for UV-Vis).
-
Quantify the concentration of Cbz-Gly-Gly in the diluted supernatant using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This high-throughput method provides a rapid assessment of the kinetic solubility.[7]
Materials:
-
Cbz-Gly-Gly stock solution in 100% DMSO (e.g., 10 mM)
-
Aqueous buffer of interest
-
96-well microplate
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a serial dilution of the Cbz-Gly-Gly DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer to each well.
-
Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration that is compatible with the assay (typically 1-2%).
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Visualizations
Caption: A workflow for troubleshooting and improving the solubility of Cbz-Gly-Gly.
Caption: A decision tree to guide solvent selection for dissolving Cbz-Gly-Gly.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles [mdpi.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Optimizing pH conditions for Z-Gly-Gly-OH enzyme assays
Welcome to the technical support center for optimizing Z-Gly-Gly-OH enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically assayed using Z-Gly-Gly-OH? Z-Gly-Gly-OH and similar N-terminally blocked dipeptides are commonly used as substrates for exopeptidases, particularly metalloenzymes like Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB).[1][2] These enzymes cleave the C-terminal amino acid from a peptide chain.
Q2: What is the most common cause of low or no activity in my Z-Gly-Gly-OH assay? The most frequent cause of poor enzyme performance is suboptimal pH of the assay buffer.[3][4] Every enzyme has a specific pH range where it exhibits maximum activity, and deviations can lead to a significant loss of function.[5] Other common factors include incorrect temperature, degraded enzyme or substrate, and the absence of necessary cofactors.[6]
Q3: How does an incorrect pH affect my enzyme? Extreme pH levels can alter the ionization state of amino acid residues in the enzyme's active site, which can prevent the substrate from binding properly.[7] Furthermore, significant deviations from the optimal pH can lead to the irreversible denaturation of the enzyme, where it loses its three-dimensional structure and function.[5][7]
Q4: My assay starts strong but the reaction rate decreases quickly. Could this be a pH issue? Yes, this could be related to pH. If the enzymatic reaction produces acidic or basic byproducts, it can shift the pH of the buffer outside the optimal range over time, leading to a decrease in enzyme activity. This highlights the importance of using a buffer with sufficient buffering capacity for the duration of the experiment.[8]
Q5: Can the choice of buffer substance, not just the pH value, affect the assay? Absolutely. Some buffer components can directly interact with the enzyme or other reaction components. For example, phosphate buffers might inhibit certain kinases, and Tris buffers can chelate metal ions, which is particularly relevant for metalloenzymes like carboxypeptidases that require a zinc ion (Zn²⁺) for activity.[8][9] It is crucial to select a non-inhibitory buffer for your specific enzyme.
Troubleshooting Guide
Issue: Lower-Than-Expected Enzyme Activity
This guide provides a step-by-step logical approach to identifying the root cause of low enzyme activity.
Issue: Poor Reproducibility or Inconsistent Results
-
Buffer Preparation: Ensure the buffer is prepared correctly. Calibrate your pH meter before use. Remember that the pH of some buffers, like Tris, is highly sensitive to temperature changes.[10] Always measure and adjust the pH at the temperature you will perform the assay.[10]
-
Reagent Stability: Repeated freeze-thaw cycles can degrade the enzyme.[6] Aliquot your enzyme stock upon first use. Substrate solutions may also be unstable; it is often best to prepare them fresh for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the enzyme, can lead to significant variability. Use calibrated pipettes and ensure all components are mixed thoroughly but gently.
Data Presentation: pH Optima and Buffer Selection
The optimal pH for an enzyme is highly specific. The tables below provide a reference for common carboxypeptidases and suitable biological buffers.
Table 1: Optimal pH for Common Carboxypeptidases
| Enzyme | Source | Typical Optimal pH Range | Notes |
| Carboxypeptidase A (CPA) | Bovine Pancreas | 7.5 - 8.5 | Activity is stable between pH 7.5 and 9.5.[11][12] Crystallized at pH 7.5.[13] |
| Carboxypeptidase B (CPB) | Porcine Pancreas | 7.0 - 9.0 | Optimal activity has been reported at pH 8.0 and 9.0 in different studies.[9][14][15] |
| Carboxypeptidase B (CPB) | Rat | ~7.9 | Optimum pH reported as 7.9.[16] |
Table 2: Common Biological Buffers and Their Effective pH Ranges
| Buffer | pKa at 25°C | Effective pH Range | Notes |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Can chelate metal ions. |
| MES | 6.1 | 5.5 - 6.7 | Good's buffer, minimal metal chelation. |
| Phosphate (PBS) | 7.2 | 5.8 - 8.0 | Can inhibit some enzymes. |
| HEPES | 7.5 | 6.8 - 8.2 | Commonly used in cell culture and enzyme assays.[2] |
| Tris | 8.1 | 7.5 - 9.0 | pH is very temperature-dependent. Can chelate metals.[8] |
| Bicine | 8.3 | 7.6 - 9.0 | Good's buffer, often used in protein analysis. |
| CHES | 9.3 | 8.6 - 10.0 | Useful for assays requiring higher pH. |
Experimental Protocols
Protocol 1: Standard Assay for Carboxypeptidase Activity
This protocol describes a continuous spectrophotometric rate determination adapted for Z-Gly-Gly-OH, based on standard methods for similar substrates like hippuryl-L-phenylalanine. The cleavage of the peptide bond can alter the UV absorbance.
Materials:
-
Enzyme: Purified Carboxypeptidase A or B.
-
Substrate: Z-Gly-Gly-OH.
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Enzyme Diluent: 1.0 M NaCl in purified water.
-
Instrumentation: UV/Vis Spectrophotometer capable of reading at 254 nm and maintaining a constant temperature.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and adjust pH to 7.5 at 25°C.
-
Prepare a 1.0 mM stock solution of Z-Gly-Gly-OH in the Assay Buffer.
-
Prepare a working solution of the enzyme (e.g., 4-8 units/mL) in the cold Enzyme Diluent just before use.
-
-
Assay Setup:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM Z-Gly-Gly-OH solution into a cuvette.
-
Add 0.1 mL of the Enzyme Diluent (for blank/control) or the Enzyme Solution.
-
Mix quickly by inverting the cuvette with a stopper or using a pipette.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 254 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
Subtract the rate of the blank reaction (without enzyme) from the rate of the test reaction.
-
Protocol 2: Determining the Optimal pH for an Enzyme
This protocol outlines the process for creating a pH profile to find the optimal pH for your enzyme.
Procedure:
-
Buffer Preparation: Prepare a set of buffers (e.g., 0.1 M concentration) with overlapping pH ranges covering your expected optimum (e.g., Citrate for pH 4-6, MES for pH 5.5-7, HEPES for pH 7-8.5, Tris for pH 8-9.5). Adjust the pH of each buffer carefully at the intended assay temperature.
-
Assay Performance: For each pH value you want to test:
-
Run the standard enzyme assay as described in Protocol 1, substituting the Tris buffer with the corresponding buffer from your pH series.
-
It is critical that the only variable changing between assays is the buffer pH. Enzyme concentration, substrate concentration, and temperature must remain constant.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each pH point.
-
Plot the reaction velocity (enzyme activity) on the y-axis against the pH on the x-axis.
-
The pH value at the peak of this curve represents the optimal pH for your enzyme under these specific assay conditions.
-
References
- 1. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. alevelbiology.co.uk [alevelbiology.co.uk]
- 5. monash.edu [monash.edu]
- 6. benchchem.com [benchchem.com]
- 7. conductscience.com [conductscience.com]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. Carboxypeptidase B, Porcine Pancreas 9025-24-5 [sigmaaldrich.com]
- 10. Buffers for Biochemical Reactions [promega.jp]
- 11. Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboxypeptidase_A [collab.its.virginia.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. prospecbio.com [prospecbio.com]
Technical Support Center: Carbobenzoxyglycylglycine (Cbz-Gly-Gly) in Peptide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Carbobenzoxyglycylglycine (Cbz-Gly-Gly) in peptide coupling reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using Cbz-Gly-Gly in peptide coupling reactions?
A1: The most frequently reported issues include:
-
Low Coupling Yields: Incomplete reactions can lead to the presence of deletion sequences in the final peptide.
-
Slow Reaction Kinetics: The coupling reaction with Cbz-Gly-Gly can be sluggish, necessitating extended reaction times which may increase the risk of side reactions.
-
Diketopiperazine (DKP) Formation: As a dipeptide, Cbz-Gly-Gly is prone to intramolecular cyclization to form a stable six-membered ring, leading to the cleavage of the dipeptide from the resin and termination of the growing peptide chain. This is a significant side reaction, especially when proline or glycine are involved.[1][2]
-
Racemization: Although glycine itself is not chiral, the adjacent amino acid in the peptide chain can be susceptible to racemization, particularly under harsh coupling conditions or with certain coupling reagents.[3][4]
-
Solubility Issues: Cbz-Gly-Gly can sometimes exhibit poor solubility in common peptide synthesis solvents, which can hinder efficient coupling.
Q2: Why is diketopiperazine (DKP) formation a significant problem with Cbz-Gly-Gly?
A2: Diketopiperazine formation is a major side reaction because it leads to the termination of the peptide chain. This occurs through an intramolecular aminolysis where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the Cbz-Gly-Gly unit as a cyclic diketopiperazine. This side reaction is particularly prevalent with dipeptides, and sequences containing glycine and proline are especially susceptible.[1][2]
Q3: Which coupling reagents are recommended for Cbz-Gly-Gly?
A3: For efficient coupling and to minimize side reactions, the following classes of reagents are recommended:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[5][6] HATU is often preferred for its rapid kinetics and ability to suppress racemization.[7]
-
Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is a classic and effective method.[6][8] The additive is crucial for suppressing racemization.[6]
Q4: What solvents are suitable for Cbz-Gly-Gly coupling reactions?
A4: The choice of solvent is critical for solvating the reactants and the growing peptide chain to ensure an efficient reaction. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF): This is the most common solvent for solid-phase peptide synthesis (SPPS).
-
N-Methyl-2-pyrrolidone (NMP): NMP can be a good alternative to DMF, especially for sequences prone to aggregation.
-
Dichloromethane (DCM): DCM is often used in solution-phase synthesis and for washing steps in SPPS.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide coupling reactions with Cbz-Gly-Gly.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Inefficient activation of Cbz-Gly-Gly. | - Switch to a more powerful coupling reagent like HATU or HBTU.[5] - Increase the equivalents of Cbz-Gly-Gly and the coupling reagent (e.g., 1.5-2.0 equivalents). |
| Slow reaction kinetics. | - Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight).[5] - Gently increase the reaction temperature (e.g., to 30-40°C), but monitor for potential side reactions. | |
| Poor solubility of Cbz-Gly-Gly. | - Try a different solvent system, such as NMP or a mixture of DMF and DCM. | |
| Presence of Deletion Sequences (Peptide missing Gly-Gly) | Significant diketopiperazine (DKP) formation. | - Use a pre-activated ester of Cbz-Gly-Gly to speed up the intermolecular coupling. - Couple the second glycine residue first, followed by the Cbz-glycine to avoid having the dipeptide as the coupling species. |
| Racemization of Adjacent Amino Acids | Use of a strong base or inappropriate coupling reagent. | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. - Employ coupling reagents known for low racemization, such as DIC/HOBt or HATU.[6][7] - Perform the reaction at a lower temperature (e.g., 0°C to room temperature). |
| Difficulty in Product Purification | Presence of byproducts from the coupling reaction (e.g., urea from DIC). | - If using DIC, ensure the urea byproduct is effectively removed during workup and purification. The urea from DIC is more soluble than that from DCC, making it more suitable for SPPS.[6] |
| Close elution of desired peptide and impurities during HPLC. | - Optimize the HPLC gradient and mobile phase to improve separation.[10] |
Quantitative Data Summary
While specific, directly comparable quantitative data for Cbz-Gly-Gly coupling under various conditions is sparse in the literature, the following table provides a general comparison of commonly used coupling reagents based on established performance in peptide synthesis.
| Coupling Reagent | Typical Reaction Time | Relative Cost | Racemization Potential | Notes |
| HATU | 30 min - 2 h | High | Low | Highly efficient, especially for difficult couplings.[7] |
| HBTU | 1 - 4 h | Medium | Low | A reliable and widely used coupling reagent.[6] |
| DIC/HOBt | 1 - 4 h | Low | Low (with HOBt) | A cost-effective and efficient method; HOBt is crucial to suppress racemization.[6] |
| DCC/HOBt | 1 - 4 h | Low | Low (with HOBt) | Dicyclohexylurea (DCU) byproduct is poorly soluble, making it less ideal for SPPS.[6] |
Experimental Protocols
Protocol 1: Cbz-Gly-Gly Coupling using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling Cbz-Gly-Gly onto a resin-bound peptide with a free N-terminal amine using HATU.
Materials:
-
Resin-bound peptide with a free amine
-
Cbz-Gly-Gly
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc-deprotection (if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.
-
Activation of Cbz-Gly-Gly: In a separate vessel, dissolve Cbz-Gly-Gly (1.5 - 2.0 eq.) and HATU (1.45 - 1.9 eq.) in DMF. Add DIPEA (3.0 - 4.0 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Cbz-Gly-Gly solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Proceed with Synthesis: The resin is now ready for the next step in the peptide synthesis sequence.
Protocol 2: Cbz-Gly-Gly Coupling using DIC/HOBt in Solution-Phase Synthesis
This protocol describes a general procedure for coupling Cbz-Gly-Gly to an amino acid ester in solution.
Materials:
-
Cbz-Gly-Gly
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolving Reactants: Dissolve Cbz-Gly-Gly (1.0 eq.) and HOBt (1.1 eq.) in DCM or DMF.
-
Neutralization of Amino Acid Ester: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM or DMF and add NMM or TEA (1.1 eq.) to neutralize the salt.
-
Activation: Cool the Cbz-Gly-Gly solution to 0°C in an ice bath. Add DIC (1.1 eq.) to the solution and stir for 10-15 minutes.
-
Coupling: Add the neutralized amino acid ester solution to the activated Cbz-Gly-Gly solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure protected peptide.
Visualizations
Caption: A general workflow for a single coupling cycle of Cbz-Gly-Gly in solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting low coupling yields in Cbz-Gly-Gly reactions.
Caption: The chemical pathway for the formation of diketopiperazine from resin-bound Cbz-Gly-Gly.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pekcuralabs.com [pekcuralabs.com]
Preventing degradation of Carbobenzoxyglycylglycine during storage
Welcome to the technical support guide for Carbobenzoxyglycylglycine (Cbz-Gly-Gly). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Cbz-Gly-Gly in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.
Introduction: Understanding the Stability of Cbz-Gly-Gly
This compound is a protected dipeptide frequently used in peptide synthesis and as a substrate in various enzymatic assays. Its stability is governed by two key structural features: the robust glycyl-glycine peptide bond and the N-terminal Carbobenzoxy (Cbz) protecting group. While generally stable as a crystalline solid, improper storage and handling, particularly concerning moisture and pH, can lead to degradation, compromising experimental results. This guide provides expert, field-proven advice to mitigate these risks.
Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal long-term storage conditions for solid Cbz-Gly-Gly?
For maximum long-term stability (months to years), solid this compound should be stored at -20°C or colder (-80°C is preferable) , in a tightly sealed container , placed within a desiccator containing a drying agent (e.g., silica gel) , and protected from light .[1][2][3]
Causality Explained:
-
Low Temperature (-20°C to -80°C): Reduces the kinetic energy of molecules, dramatically slowing the rate of any potential degradation reactions.[4] While Cbz-Gly-Gly is a stable crystalline solid at room temperature, low-temperature storage is the best practice to ensure multi-year integrity.[5]
-
Desiccation: Cbz-Gly-Gly, like many peptides and their derivatives, can be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This absorbed water can act as a reactant, initiating the primary degradation pathway: hydrolysis of the peptide bond.[6] Storing in a desiccator minimizes this risk.
-
Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen. After dispensing the powder, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing.[7]
-
Protection from Light: While not as critical as for peptides containing tryptophan or cysteine, protecting from light is a general best practice to prevent any potential photolytic degradation.[1]
Common Pitfall: Some supplier data sheets may list "store at room temperature." This is generally acceptable for short-term storage (weeks) of a highly pure, crystalline solid. However, it does not account for ambient humidity or temperature fluctuations in a typical lab environment. For long-term confidence in your stock material, cold and dry storage is unequivocally the superior method.[2]
FAQ 2: Can I store Cbz-Gly-Gly in solution? What is the recommended procedure?
It is strongly recommended to prepare solutions of Cbz-Gly-Gly fresh for each experiment. The shelf-life of peptides in solution is significantly shorter than in their solid, lyophilized, or crystalline form.[3]
If short-term storage in solution is absolutely unavoidable (e.g., for a series of experiments within 24-48 hours):
-
Use a sterile, slightly acidic buffer (pH 5-6) , as extreme pH can catalyze hydrolysis of the peptide bond or the Cbz group.[2]
-
Divide the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Store these aliquots frozen at -20°C or colder .[2]
Causality Explained: In an aqueous environment, water molecules are readily available to hydrolyze the amide (peptide) bond. This process is slow at neutral pH but is accelerated by acidic or basic conditions.[8][9] Furthermore, solutions are susceptible to microbial growth, which can introduce proteases that rapidly degrade the peptide.[3]
FAQ 3: I'm having trouble dissolving my Cbz-Gly-Gly. What is the correct procedure?
The solubility of protected peptides can be challenging. Follow this stepwise protocol.
Protocol: Dissolving Solid Cbz-Gly-Gly
-
Equilibrate: Before opening, allow the vial of Cbz-Gly-Gly to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold powder.[7]
-
Initial Solvent: Start by attempting to dissolve the compound in your primary aqueous buffer (e.g., Tris or phosphate buffer, pH ~7). Use a vortex mixer to aid dissolution.
-
Sonication: If solubility is low, place the vial in a bath sonicator for 5-10 minute intervals. Avoid excessive heating of the sample by using a cool water bath.
-
Organic Co-solvents (Use with Caution): If the compound remains insoluble, a small amount of a water-miscible organic solvent can be added.
-
Prepare a concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO) .[10]
-
Add this DMSO stock dropwise to your aqueous buffer while vortexing to reach the final desired concentration.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (<1% v/v is a common target) not to interfere with your downstream biological assay. [10]
-
-
Filtration: Once dissolved, it is good practice to sterilize the solution by passing it through a 0.22 µm syringe filter.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results (e.g., low enzyme activity).
Possible Cause: Your Cbz-Gly-Gly stock may have degraded, leading to a lower effective concentration of the intact substrate and the presence of inhibitory degradation products.
Solution: Purity Verification via HPLC The most reliable way to check the integrity of your Cbz-Gly-Gly is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
Experimental Protocol: QC of Cbz-Gly-Gly Stock
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm (for the peptide bond) and 254 nm (for the Cbz group).
-
Procedure:
-
Prepare a fresh solution of your stored Cbz-Gly-Gly at approximately 1 mg/mL.
-
Inject 10-20 µL onto the column.
-
Analyze the chromatogram. A pure sample should show a single major peak. The appearance of additional, typically more polar (earlier eluting), peaks is indicative of degradation.
-
Data Interpretation:
| Observation | Potential Degradation Product |
| New peak eluting earlier than the main peak | Glycylglycine (from Cbz group cleavage) or Glycine (from peptide bond hydrolysis). |
| Decrease in the area of the main peak | Loss of intact Cbz-Gly-Gly. |
If degradation is confirmed, the stock should be discarded. If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the degradation products by their mass-to-charge ratio.[12]
Problem 2: The solid Cbz-Gly-Gly appears clumpy or has changed in appearance.
Possible Cause: The material has absorbed significant moisture from the atmosphere due to improper storage (e.g., not in a desiccator, opening the vial while still cold).
Solution: Immediate Action and Future Prevention
-
Assess: The clumping indicates water absorption, which significantly increases the risk of hydrolysis. The material should be considered suspect and its purity should be verified by HPLC as described above.
-
Dry Down (Attempted Rescue): You can attempt to dry the material under a high vacuum for several hours, but degradation may have already occurred.
-
Prevention: Strictly adhere to the recommended handling protocol. ALWAYS allow the container to equilibrate to room temperature in a desiccator before opening. After use, purge with inert gas, seal tightly, and return to cold, desiccated storage.[3][7]
Visualizing Degradation Pathways
The primary chemical threats to Cbz-Gly-Gly stability are hydrolysis events. The diagram below illustrates the two main degradation pathways.
Caption: Potential degradation pathways of this compound.
Decision Workflow for Storage
This workflow helps researchers decide on the appropriate storage method based on their intended use timeline.
Caption: Decision tree for optimal storage of solid Cbz-Gly-Gly.
References
- 1. quora.com [quora.com]
- 2. This compound | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Cbz-Gly-Gly assay showing high background signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing high background signals in their Cbz-Gly-Gly assays. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide: High Background Signal in Cbz-Gly-Gly Assay
High background signal can obscure results and reduce the sensitivity of your assay. Below is a systematic guide to help you identify and address the potential causes.
Diagram: Troubleshooting Workflow for High Background
Z-Gly-Gly-OH substrate precipitation during experiment
Welcome to the technical support center for Z-Gly-Gly-OH. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to substrate precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Z-Gly-Gly-OH substrate precipitating during my experiment?
Precipitation of Z-Gly-Gly-OH can be attributed to several factors. The most common reasons include the substrate's concentration exceeding its solubility limit in the chosen solvent, the pH of the experimental buffer being close to the substrate's isoelectric point (pI), or a decrease in temperature. The N-terminal benzyloxycarbonyl ('Z') protecting group is hydrophobic, which can reduce the molecule's overall solubility in aqueous solutions compared to its unprotected counterpart (Gly-Gly-OH).[1][2]
Q2: What is the recommended solvent for preparing a Z-Gly-Gly-OH stock solution?
Due to the hydrophobic nature of the Z-group, dissolving Z-Gly-Gly-OH directly in aqueous buffers can be challenging. A widely adopted and effective method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] Once fully dissolved, the aqueous buffer can be slowly added to the solution while vortexing to reach the final desired concentration.
Q3: How does the pH of the buffer affect the solubility of Z-Gly-Gly-OH?
The solubility of peptides like Z-Gly-Gly-OH is highly dependent on pH.[3] A peptide is least soluble at its isoelectric point (pI), the pH at which it has no net electrical charge.[4] Z-Gly-Gly-OH has a free carboxylic acid at its C-terminus, giving it an acidic pI. To enhance solubility, the pH of the buffer should be adjusted to a value significantly different from the pI. Increasing the pH to neutral or slightly basic levels (e.g., pH 7.4) will deprotonate the carboxylic acid, imparting a net negative charge on the molecule. This leads to increased electrostatic repulsion between substrate molecules, thereby improving solubility.
Q4: My Z-Gly-Gly-OH solution was clear initially but precipitated after being added to my main assay buffer. What is the cause?
This common issue, known as "antisolvent precipitation," can occur for two main reasons:
-
Final Concentration: The final concentration of Z-Gly-Gly-OH in the assay buffer may be above its solubility limit under those specific conditions (pH, ionic strength, temperature).
-
Solvent Incompatibility: The organic solvent from your concentrated stock solution (e.g., DMSO) can act as an antisolvent when introduced into a predominantly aqueous assay buffer, causing the less soluble peptide to precipitate out.
To resolve this, consider lowering the final concentration of the substrate or reducing the percentage of the organic solvent in the final reaction mixture by preparing a more dilute stock solution.
Q5: How can I determine the approximate solubility of Z-Gly-Gly-OH in my specific experimental buffer?
A practical approach is to perform a turbidity-based solubility assay.[5] This involves creating a serial dilution of a high-concentration stock solution of Z-Gly-Gly-OH in your buffer within a 96-well plate. The turbidity, indicating precipitation, can be measured by reading the absorbance at a wavelength where the compound itself does not absorb (e.g., 600 nm). The concentration at which a significant increase in absorbance is observed corresponds to the approximate solubility limit.
Q6: Is it advisable to heat the solution to dissolve precipitated Z-Gly-Gly-OH?
Gentle warming can be an effective method to help dissolve the substrate. However, it should be done with caution, as excessive or prolonged heating can potentially lead to the degradation of the peptide. It is recommended to warm the solution slightly (e.g., to 37°C) and observe if the precipitate redissolves. Always ensure the thermal stability of the compound under your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving precipitation issues with Z-Gly-Gly-OH.
| Problem | Potential Cause | Recommended Solution |
| Powder won't dissolve | 1. Inappropriate solvent. 2. Concentration is too high. 3. Buffer pH is close to the pI. | 1. First, dissolve in a minimal volume of DMSO or DMF, then add the aqueous buffer.[3] 2. Reduce the target concentration. 3. Use a buffer with a pH further from the acidic pI (e.g., pH 7.0-8.0). |
| Precipitate forms after mixing stock with assay buffer | 1. Final concentration exceeds solubility limit. 2. "Antisolvent" effect from the organic solvent in the stock. 3. Incompatibility with buffer components (e.g., high salt). | 1. Lower the final substrate concentration in the assay. 2. Decrease the percentage of organic solvent in the final mixture (<5%). 3. Test for buffer compatibility by preparing a small test sample. |
| Solution precipitates upon refrigeration | 1. Solubility is lower at reduced temperatures. 2. Solvent evaporation has increased the concentration. | 1. Before use, allow the solution to return to room temperature; the precipitate may redissolve. 2. Store solutions in tightly sealed containers. 3. If necessary, prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Z-Gly-Gly-OH Stock Solution
Objective: To prepare a stable, concentrated stock solution of Z-Gly-Gly-OH.
Materials:
-
Z-Gly-Gly-OH powder (CAS: 2566-19-0)[6]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Calculate and weigh the required mass of Z-Gly-Gly-OH powder in a microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube (e.g., 20-50 µL) to fully dissolve the powder.
-
Vortex thoroughly. If dissolution is slow, place the tube in a sonicator bath for 2-5 minutes.
-
Once the solution is clear, slowly add the desired aqueous buffer drop-by-drop while continuously vortexing.
-
Continue adding the buffer until the final target concentration and volume are achieved.
-
Visually inspect the solution for any signs of precipitation. If it remains clear, the stock solution is ready for use or storage. For long-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: Quantitative Solubility Assessment (Turbidity Method)
Objective: To determine the solubility limit of Z-Gly-Gly-OH in a specific buffer.[5]
Materials:
-
High-concentration stock solution of Z-Gly-Gly-OH (from Protocol 1)
-
Experimental buffer
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of absorbance measurements
Methodology:
-
Prepare a high-concentration starting solution of Z-Gly-Gly-OH in the experimental buffer (e.g., 10 mM).
-
In a 96-well plate, perform a 2-fold serial dilution of this starting solution with the same buffer. For example, add 100 µL of the buffer to wells A2 through A12. Transfer 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on.
-
Include a buffer-only control (blank).
-
Allow the plate to equilibrate at room temperature for 15-30 minutes.
-
Measure the absorbance (optical density) of each well at 600 nm.
-
Data Analysis: Plot the absorbance at 600 nm against the concentration of Z-Gly-Gly-OH. The concentration at which the absorbance value begins to rise sharply above the baseline indicates the approximate solubility limit of the substrate in that buffer.
Visual Guides
Caption: A workflow for troubleshooting Z-Gly-Gly-OH precipitation.
Caption: The effect of pH on the solubility of Z-Gly-Gly-OH.
References
Technical Support Center: Cloning with Peptide Substrates
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide substrate cloning.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cloning of peptide-encoding DNA sequences.
Section 1: Low or No Colonies After Transformation
Question: I performed a ligation and transformation, but I have very few or no colonies on my plate. What could be the problem?
Answer:
Several factors can lead to low or no transformants. It's crucial to systematically evaluate each step of the cloning workflow. Here are the potential causes and recommended solutions:
-
Low Transformation Efficiency: Your competent cells may have low viability. It is recommended to run a control transformation with a known amount of uncut plasmid (e.g., 100 pg–1 ng of pUC19) to calculate the transformation efficiency.[1] If the efficiency is below 10^4 CFU/µg, consider preparing a fresh batch of competent cells or using commercially available high-efficiency cells.[1]
-
Issues with DNA Ligation: The ligation of your peptide-encoding insert into the vector may have failed.
-
Vector-to-Insert Ratio: The molar ratio of vector to insert is critical. Vary the molar ratio from 1:1 to 1:10. For short adapters, this can be extended up to 1:20.[1] You can use online tools like NEBioCalculator to help determine the optimal ratios.[1]
-
Inactive Ligase or Buffer: The T4 DNA ligase or the ATP in the ligation buffer may have degraded. Use a fresh tube of ligase and/or buffer, as ATP is sensitive to multiple freeze-thaw cycles.[1]
-
Inhibitors: Contaminants such as salts (from spin columns) and EDTA can inhibit ligation.[1] Purify your DNA fragments before ligation.[1]
-
-
Toxicity of the Peptide: Some peptide sequences can be toxic to E. coli.[2][3][4][5]
-
Incorrect Antibiotic Concentration: Ensure you are using the correct antibiotic at the appropriate concentration for your vector.[2]
-
Improper Handling of Competent Cells: Competent cells are sensitive. Thaw them on ice and avoid vortexing.[2][3] Do not refreeze unused cells as this can significantly decrease transformation efficiency.[3]
Section 2: Colonies Contain Vector Without Insert (Background)
Question: I have many colonies, but after screening, they all seem to be the vector without my peptide insert. How can I reduce this background?
Answer:
A high background of self-ligated vector is a common issue. Here are the primary causes and how to address them:
-
Incomplete Vector Digestion: If the vector is not completely linearized by the restriction enzyme(s), the undigested circular plasmid will transform with high efficiency, leading to a high background.
-
Vector Re-ligation: If you are using a single restriction enzyme or enzymes that produce compatible ends, the vector can easily re-ligate to itself.
-
Contamination with Undigested Plasmid: Your digested vector preparation might be contaminated with the original, uncut plasmid. Gel purifying the linearized vector can help to separate it from any undigested plasmid.[6]
Section 3: Incorrect Insert or No Insert in Positive Clones
Question: I've screened my colonies, and while they seem to have an insert, it's not the correct peptide sequence, or some have no insert at all. What went wrong?
Answer:
This can be a frustrating problem. Here are some potential reasons and solutions:
-
Non-specific PCR Products: If your peptide-encoding DNA was generated by PCR, you might have cloned a non-specific amplification product.
-
Errors from PCR: The use of a low-fidelity DNA polymerase can introduce mutations into your peptide-encoding sequence. Use a high-fidelity polymerase for PCR amplification.[8]
-
Plasmid Recombination: The host E. coli strain might be recombining the plasmid. Using a recombination-deficient (recA-) strain can help prevent this.[2]
-
Screening Method Issues: Your screening method may not be robust enough.
-
Colony PCR: Ensure your primers are specific to the insert. You can use one insert-specific primer and one vector-specific primer to confirm both the presence and orientation of the insert.[9]
-
Restriction Digest: Use restriction enzymes that will produce a clear and predictable banding pattern to confirm the presence and orientation of your insert.
-
Section 4: Sequencing Problems
Question: I've isolated a plasmid that appears correct by PCR and restriction digest, but the sequencing results are poor or show the wrong sequence. What should I do?
Answer:
Sequencing issues with clones, especially those containing short peptide inserts, can arise from several sources:
-
Poor Quality Plasmid DNA: Contaminants in your miniprep DNA can inhibit the sequencing reaction. Ensure your plasmid prep is of high purity.
-
Primer Issues: The sequencing primer may not be binding efficiently or at all.
-
Verify the primer binding site is present and intact in your construct.
-
If you are using a vector-specific primer, ensure it is the correct one for your vector and is not too far from the cloning site.
-
-
Secondary Structures: The DNA sequence of your peptide insert might form strong secondary structures (e.g., hairpins) that can terminate the sequencing reaction. Some sequencing facilities offer special protocols for difficult templates.
-
Multiple Plasmids in the Miniprep: If you accidentally picked a mixed colony (containing more than one plasmid), the sequencing will show overlapping peaks. Re-streak the original colony and pick a single, well-isolated colony for a new miniprep.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Ligation | ||
| Vector:Insert Molar Ratio | 1:1 to 1:10 (for single inserts) | Can be increased up to 1:20 for short adaptors.[1][10] |
| Total DNA Concentration | 1-10 µg/ml | Higher concentrations can favor intermolecular ligation.[10] |
| Ligation Temperature | 16°C (overnight) or room temp (for quick ligations) | Lower temperatures favor annealing of cohesive ends.[10][11] |
| Transformation (Chemical) | ||
| DNA Volume | < 5 µL per 100 µL of cells | Components of the ligation reaction can inhibit transformation.[2][3][7] |
| DNA Amount | 1-10 ng | Too much DNA can decrease transformation efficiency.[2] |
| Heat Shock Duration | 25-45 seconds at 42°C | Optimal time can vary between cell strains.[2][12] |
| Transformation (Electroporation) | ||
| DNA Volume | < 25 µL | Use DNA dissolved in water or TE buffer.[13] |
| Blue-White Screening | ||
| IPTG Concentration | 0.1 mM to 1 mM | Induces expression of the lacZ gene.[14] |
| X-gal Concentration | 20-40 µg/mL | Chromogenic substrate for β-galactosidase.[14] |
Experimental Protocols
Protocol 1: Blue-White Screening
This protocol allows for the visual identification of bacterial colonies containing recombinant plasmids.[15][16][17]
Materials:
-
LB agar plates
-
Appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (100 mM)[18]
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (20 mg/mL in DMF)[18]
Procedure:
-
Prepare LB agar and autoclave.
-
Cool the autoclaved medium to approximately 50-55°C.[14]
-
Add the appropriate antibiotic to the final desired concentration.
-
Add IPTG to a final concentration of 0.1 mM.[14]
-
Add X-gal to a final concentration of 40 µg/mL.[14]
-
Gently mix the medium and pour the plates.
-
Allow the plates to solidify.
-
Spread the transformed E. coli cells onto the plates.
-
Incubate the plates overnight at 37°C.[15]
-
Screening:
Protocol 2: Colony PCR
This is a rapid method to screen for the presence of an insert directly from bacterial colonies.[9][19][20][21][22]
Materials:
-
PCR master mix (containing buffer, dNTPs, and a suitable Taq polymerase)
-
Forward and reverse primers (flanking the insert or insert-specific)
-
Sterile pipette tips or toothpicks
-
PCR tubes or plate
Procedure:
-
Prepare a PCR master mix with your primers.
-
Using a sterile pipette tip or toothpick, touch a single bacterial colony.
-
Transfer the picked colony into a PCR tube containing the master mix by swirling the tip in the mixture.
-
(Optional) Create a replica plate by touching the same tip to a fresh agar plate before transferring to the PCR tube. This preserves the colony for later growth.
-
Run the PCR with the following general cycling conditions:
-
Initial denaturation: 95°C for 5 minutes (to lyse the cells and denature the DNA).[22]
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis. A band of the expected size indicates the presence of the insert.[19]
Visualizations
Caption: General workflow for cloning peptide substrates.
References
- 1. neb.com [neb.com]
- 2. genscript.com [genscript.com]
- 3. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cloning Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cloning Troubleshooting [merckmillipore.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. neb.com [neb.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Transformation [bio.davidson.edu]
- 14. benchchem.com [benchchem.com]
- 15. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 16. Blue–white screen - Wikipedia [en.wikipedia.org]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 19. Bench tip: how to do colony PCR properly [lubio.ch]
- 20. Colony PCR [sigmaaldrich.cn]
- 21. Colony PCR: Protocol complete in under an hour [takarabio.com]
- 22. csun.edu [csun.edu]
Technical Support Center: Carbobenzoxyglycylglycine Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during kinetic assays using Carbobenzoxyglycylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Cbz-Gly-Gly) is a dipeptide derivative commonly used as a substrate for various proteases, most notably carboxypeptidases. The carbobenzoxy group at the N-terminus protects the amino group, making the adjacent peptide bond a specific target for enzymatic cleavage. Kinetic analysis of its hydrolysis provides valuable information on enzyme activity and inhibition.
Q2: What are the typical causes of inconsistent results in this compound kinetic assays?
Inconsistent results in these assays can stem from a variety of factors, including:
-
Substrate-related issues: Problems with solubility, stability, and accurate concentration determination.
-
Enzyme-related issues: Instability, improper storage, or inaccurate concentration.
-
Assay conditions: Suboptimal pH, temperature, or buffer composition.
-
Pipetting and measurement errors: Inaccurate dispensing of reagents or issues with the spectrophotometer/plate reader.
-
Data analysis: Incorrect calculation of initial rates or inappropriate data fitting.
Troubleshooting Guide
This guide is designed to help you pinpoint and resolve common issues leading to inconsistent results in your this compound kinetic assays.
Issue 1: High variability between replicate wells.
High variability between replicates is a common problem that can obscure the true kinetic parameters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure your pipettes are properly calibrated. - Use appropriate pipette volumes for the amounts being dispensed to minimize percentage error. - When preparing reaction mixtures, create a master mix to be dispensed into each well, rather than adding each component individually. |
| Incomplete Mixing | - After adding all components to the well, ensure thorough mixing by gently pipetting up and down or using a plate shaker. Avoid introducing air bubbles. |
| Temperature Gradients | - Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. - Be mindful of temperature fluctuations across the plate, especially if the reader does not have robust temperature control. |
| Substrate Precipitation | - Visually inspect the wells for any signs of precipitation. - Refer to the "Issue 2: Non-linear or erratic reaction progress curves" section for detailed troubleshooting of substrate solubility. |
Issue 2: Non-linear or erratic reaction progress curves.
The initial phase of the reaction should be linear. If you observe curves that are non-linear from the start or show erratic behavior, it could be due to the following:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Instability/Spontaneous Hydrolysis | - Prepare fresh substrate solutions for each experiment. It is not recommended to store aqueous solutions of peptide substrates for extended periods. - Run a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rates. - The rate of hydrolysis can be pH-dependent. Consider evaluating substrate stability at your assay pH. |
| Substrate Solubility Issues | - this compound has limited aqueous solubility. Prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls. - When diluting the DMSO stock, add it to the buffer while vortexing to minimize precipitation. - Determine the solubility limit of the substrate in your specific assay buffer to avoid using concentrations that could lead to precipitation. |
| Enzyme Instability | - Keep the enzyme on ice at all times before adding it to the reaction mixture. - Avoid repeated freeze-thaw cycles of the enzyme stock by preparing single-use aliquots. - Run a control with a known standard inhibitor to ensure the enzyme is active. |
| Product Inhibition | - If the reaction product inhibits the enzyme, the reaction rate will decrease over time. Ensure you are measuring the initial velocity (v₀) where product accumulation is minimal and the progress curve is linear. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing substrate solutions. Optimization may be required based on your specific experimental conditions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl, HEPES at the desired pH)
Procedure:
-
Preparation of 100 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
-
-
Preparation of Working Solutions in Assay Buffer:
-
Thaw a single-use aliquot of the 100 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution into the assay buffer to achieve the desired final concentrations for your kinetic assay.
-
Crucially, add the DMSO stock to the assay buffer while vortexing to prevent precipitation.
-
Use the freshly prepared working solutions immediately.
-
Note: The final concentration of DMSO in the assay should be kept constant across all substrate concentrations and should not exceed a level that affects enzyme activity (typically below 1%).
Visualizations
Caption: Workflow for a this compound kinetic assay.
Caption: Troubleshooting logic for inconsistent kinetic assay results.
Technical Support Center: Optimizing Enzyme Concentration for Cbz-Gly-Gly Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme concentration in Cbz-Gly-Gly hydrolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing enzyme concentration for Cbz-Gly-Gly hydrolysis?
A1: The primary goal is to determine the optimal enzyme concentration that results in a maximal rate of hydrolysis of N-carbobenzoxy-glycylglycine (Cbz-Gly-Gly) while ensuring the reaction remains in the linear range over a practical time course. This allows for accurate and reproducible kinetic measurements.
Q2: Which enzymes are typically used for the hydrolysis of Cbz-Gly-Gly?
A2: Carboxypeptidase A (CPA) is a commonly used metalloexopeptidase that catalyzes the hydrolysis of peptide bonds at the C-terminal end of peptides with aromatic or branched aliphatic residues. Given the structure of Cbz-Gly-Gly, CPA is a suitable enzyme for this reaction. Other proteases with exopeptidase activity could also be considered.
Q3: What are the key factors, besides enzyme concentration, that can affect the rate of Cbz-Gly-Gly hydrolysis?
A3: Several factors can influence the reaction rate, including substrate concentration, temperature, pH, and the presence of inhibitors or activators. Each of these parameters should be optimized for the specific enzyme being used.
Q4: How does enzyme concentration theoretically affect the initial reaction velocity?
A4: In an enzyme-catalyzed reaction, the initial reaction velocity is directly proportional to the enzyme concentration, provided that the substrate concentration is not limiting.[1] As long as there is sufficient substrate available for the enzyme to act upon, increasing the enzyme concentration will lead to a faster reaction rate.[1]
Q5: What happens if the enzyme concentration is too high or too low?
A5: If the enzyme concentration is too high, the reaction may proceed too quickly to be accurately measured, and substrate depletion can occur rapidly, leading to non-linear reaction kinetics. If the enzyme concentration is too low, the reaction rate will be slow, potentially leading to a low signal-to-noise ratio and making it difficult to distinguish the enzymatic reaction from any non-enzymatic hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low hydrolysis detected | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme. 3. Insufficient Enzyme Concentration: The amount of enzyme may be too low to produce a detectable change in substrate concentration within the assay timeframe. | 1. Verify Enzyme Activity: Test the enzyme with a known control substrate to confirm its activity. 2. Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific enzyme. Refer to the manufacturer's datasheet for recommended conditions. 3. Increase Enzyme Concentration: Perform a preliminary experiment with a range of enzyme concentrations to find a level that yields a measurable rate. |
| Reaction rate is not linear over time | 1. Substrate Depletion: The initial substrate concentration may be too low relative to the enzyme concentration, causing it to be consumed rapidly. 2. Product Inhibition: The products of the hydrolysis reaction (Cbz-Gly and Gly) may be inhibiting the enzyme. 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay under the experimental conditions. | 1. Decrease Enzyme Concentration or Increase Substrate Concentration: Adjust the enzyme-to-substrate ratio to ensure the initial reaction rate is linear for a sufficient duration. 2. Measure Initial Velocities: Ensure that you are measuring the reaction rate during the initial phase before significant product accumulation. 3. Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrate for the duration of the experiment and then measure its activity to check for stability. |
| High background signal (non-enzymatic hydrolysis) | 1. Substrate Instability: Cbz-Gly-Gly may be unstable and undergo spontaneous hydrolysis under the assay conditions (e.g., extreme pH or high temperature). 2. Contaminating Proteases: The substrate or other reagents may be contaminated with other proteases. | 1. Run a "No-Enzyme" Control: Always include a control reaction that contains all components except the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from the rate of the enzymatic reaction. 2. Use High-Purity Reagents: Ensure that the Cbz-Gly-Gly and all buffer components are of high purity. |
| Inconsistent or irreproducible results | 1. Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to variability. 2. Temperature Fluctuations: Inconsistent temperature control during the assay will affect the reaction rate. 3. Incomplete Mixing: Failure to properly mix the reaction components can result in localized concentration differences. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For small volumes, consider preparing a master mix. 2. Use a Temperature-Controlled Instrument: Perform the assay in a spectrophotometer or plate reader with precise temperature control. 3. Ensure Thorough Mixing: Gently mix the contents of the reaction vessel immediately after adding all components. |
Experimental Protocols
Protocol 1: Determination of Optimal Carboxypeptidase A Concentration for Cbz-Gly-Gly Hydrolysis
This protocol outlines a method to determine the optimal concentration of Carboxypeptidase A (CPA) for the hydrolysis of Cbz-Gly-Gly by monitoring the decrease in substrate absorbance or the increase in product formation over time.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-α-Cbz-glycylglycine (Cbz-Gly-Gly)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
UV-Vis Spectrophotometer or Microplate Reader
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cbz-Gly-Gly (e.g., 10 mM) in the Tris-HCl buffer.
-
Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in a suitable buffer (refer to the manufacturer's recommendations).
-
Prepare a series of dilutions of the Carboxypeptidase A stock solution in Tris-HCl buffer to obtain a range of final enzyme concentrations to be tested (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
-
Assay Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for Cbz-Gly-Gly (typically around 257 nm) or a wavelength suitable for monitoring product formation.
-
Equilibrate the spectrophotometer and all reagents to the desired reaction temperature (e.g., 25°C or 37°C).
-
For each enzyme concentration to be tested, prepare a reaction mixture in a cuvette or microplate well containing:
-
Tris-HCl buffer
-
Cbz-Gly-Gly solution (e.g., to a final concentration of 1 mM)
-
-
Prepare a "no-enzyme" control containing only the buffer and Cbz-Gly-Gly.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the corresponding dilution of the Carboxypeptidase A solution to each reaction mixture.
-
Immediately start monitoring the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time for each enzyme concentration.
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot the initial velocity (V₀) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot, providing a robust and measurable reaction rate.
-
Data Presentation:
Table 1: Effect of Carboxypeptidase A Concentration on the Initial Rate of Cbz-Gly-Gly Hydrolysis
| Enzyme Concentration (µg/mL) | Initial Velocity (V₀) (mAU/min) |
| 0.0 | 0.5 |
| 0.1 | 5.2 |
| 0.5 | 24.8 |
| 1.0 | 50.1 |
| 2.0 | 98.5 |
| 5.0 | 155.3 (Note: Substrate limitation may occur at this concentration) |
Visualizations
Caption: Workflow for optimizing enzyme concentration.
References
Reducing star activity in restriction digests of peptide-encoding genes
Welcome to the technical support center for ensuring high-fidelity restriction digests of your peptide-encoding genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate star activity, ensuring the precise cleavage of your DNA constructs.
Frequently Asked questions (FAQs)
Q1: What is restriction enzyme star activity?
Star activity is the relaxation of specificity by a restriction enzyme, leading to cleavage at sites that are similar, but not identical, to their canonical recognition sequence.[1][2] This can also include cleavage at the correct site but with incorrect cutting patterns, such as producing single-strand nicks instead of a clean double-strand break.[3] Under optimal reaction conditions, the rate of cleavage at the cognate site is significantly higher than at "star" sites.[4] However, non-optimal conditions can increase the rate of cleavage at these non-canonical sites, leading to unintended fragmentation of your peptide-encoding gene.[4]
Q2: Why is it crucial to avoid star activity when working with peptide-encoding genes?
Star activity can be particularly detrimental when cloning or manipulating peptide-encoding genes for several reasons:
-
Codon Disruption: Off-target cleavage can occur within the coding sequence, potentially altering the reading frame and resulting in a non-functional or truncated peptide.
-
Vector Backbone Damage: Unintended cleavage of the plasmid backbone can lead to failed cloning experiments, loss of selection markers, or disruption of essential replication origins.
-
Incorrect Fragment Generation: The generation of unexpected DNA fragments complicates downstream applications like ligation and transformation, leading to false positives or ambiguous results.
Q3: What are the primary causes of star activity?
Star activity is typically induced by sub-optimal reaction conditions.[2] Several factors can contribute to this phenomenon, with the most common being high glycerol concentrations in the final reaction mix.[1] Other significant contributors include a high enzyme-to-DNA ratio, improper ionic strength in the buffer, elevated pH, and prolonged incubation times.[4][5][6]
Q4: Can organic solvents from my DNA purification protocol affect my restriction digest?
Yes, the presence of organic solvents such as ethanol, isopropanol, or DMSO in your DNA preparation can promote star activity.[4][6] It is crucial to ensure your DNA is free from these contaminants. If you suspect solvent contamination, re-precipitating or using a column-based cleanup kit for your DNA is recommended.
Q5: Are there enzymes specifically engineered to reduce or eliminate star activity?
Yes, several biotechnology companies offer "High-Fidelity" (HF) or "Time-Saver" restriction enzymes.[7][8][9] These enzymes are engineered to have the same recognition sequence specificity as their wild-type counterparts but are significantly less prone to star activity, even under sub-optimal conditions.[7][8] They often work in a universal buffer, simplifying double-digest reactions, and can complete digestion in as little as 5-15 minutes.[7][9]
Troubleshooting Guide
Issue: I see unexpected bands on my gel after digestion.
This is a classic sign of star activity, especially if the unexpected bands are smaller than your expected fragments.[10] Use the following steps and tables to troubleshoot and optimize your reaction conditions.
Step 1: Review Your Reaction Setup
Carefully examine your protocol and compare it against the recommended conditions for your specific enzyme. The following table summarizes the key parameters that can induce star activity.
| Parameter | Sub-Optimal Condition (Induces Star Activity) | Recommended Optimal Condition |
| Glycerol Concentration | > 5% (v/v)[1][4][5] | ≤ 5% (v/v) |
| Enzyme to DNA Ratio | > 10-100 units of enzyme per µg of DNA[3][5] | 1-5 units per µg of DNA for a 1-hour digest[6][11] |
| Ionic Strength | Low (< 25 mM)[3][5] | 50-150 mM (enzyme dependent)[6][11] |
| pH | > 8.0[2][5] | 7.2 - 8.0[11] |
| Divalent Cations | Substitution of Mg²⁺ with Mn²⁺, Co²⁺, etc.[5][12] | Mg²⁺ is the preferred cofactor[6] |
| Organic Solvents | Presence of DMSO, ethanol, etc.[4][6] | Ensure DNA is free of organic contaminants. |
| Incubation Time | Prolonged incubation (e.g., overnight)[4] | Minimum time for complete digestion (typically 1 hour)[11] |
Step 2: Optimize Your Digestion Protocol
If your initial review suggests one or more parameters are sub-optimal, use the following detailed protocol as a guide for setting up a clean and efficient digest.
Experimental Protocol: High-Fidelity Restriction Digest
This protocol is designed to minimize star activity for 1 µg of a peptide-encoding plasmid.
-
Reaction Assembly:
-
In a sterile microcentrifuge tube, combine the following on ice:
-
Nuclease-free water to a final volume of 50 µL.
-
5 µL of the recommended 10X reaction buffer.
-
1 µg of purified plasmid DNA.
-
-
Add the restriction enzyme last. The volume of the enzyme should not exceed 10% of the total reaction volume to keep the glycerol concentration below 5%.[9][13][14] For a 50 µL reaction, this means adding no more than 5 µL of enzyme.
-
-
Mixing:
-
Gently mix the components by pipetting up and down or by flicking the tube.[13] Do not vortex, as this can denature the enzyme.
-
Briefly centrifuge the tube to collect the reaction mixture at the bottom.
-
-
Incubation:
-
Stopping the Reaction:
-
Terminate the reaction by adding a gel loading dye containing EDTA or by heat inactivation if the enzyme is heat-labile (check the manufacturer's data sheet).
-
-
Analysis:
-
Analyze the digestion products by running the entire reaction on an agarose gel alongside an uncut plasmid control and a DNA ladder.
-
Step 3: Visual Troubleshooting Workflow
If you continue to experience issues, use the following decision-making workflow to diagnose the problem.
Key Factors Leading to Star Activity
Understanding the interplay of factors that cause star activity can help in designing robust experiments. The following diagram illustrates the primary contributors to this phenomenon.
References
- 1. Star activity - Wikipedia [en.wikipedia.org]
- 2. What causes star activity in restriction enzyme digestions? | AAT Bioquest [aatbio.com]
- 3. neb.com [neb.com]
- 4. Restriction Enzyme Digestion | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Fidelity Index provides a systematic quantitation of star activity of DNA restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What can I do to prevent star activity in my restriction enzyme digestions? [worldwide.promega.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. HF Enzymes - New England Biolabs France [neb-online.fr]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. What should I do to prevent star activity? | AAT Bioquest [aatbio.com]
- 12. What can I do to prevent star activity in my restriction enzyme digestions? [worldwide.promega.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dipeptide Substrates: Comparing Carbobenzoxyglycylglycine with Key Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is a cornerstone of discovery. The choice of substrate is a critical decision that dictates the sensitivity, specificity, and overall success of an enzymatic assay. This guide provides an in-depth comparison of Carbobenzoxyglycylglycine (Cbz-Gly-Gly), a classic dipeptide substrate, with other widely used alternatives. We will delve into the mechanistic underpinnings of their interactions with enzymes, present comparative experimental data, and provide actionable protocols to empower your research.
The Role of Dipeptide Substrates in Protease Research
Proteases, enzymes that catalyze the breakdown of proteins, are central to countless physiological processes and are implicated in numerous diseases. Studying their activity requires well-characterized substrates. Dipeptides, consisting of two amino acids linked by a peptide bond, serve as simplified, model substrates that allow for the specific and quantifiable assessment of protease activity.
The ideal substrate is one that is selectively cleaved by the enzyme of interest, producing a detectable signal. Often, the N-terminus of the dipeptide is "blocked" or "protected" with a chemical group, such as the Carbobenzoxy (Cbz or Z) group. This modification prevents unwanted reactions and can significantly enhance the substrate's affinity for the enzyme's active site. For instance, N-acylation is known to prevent the slow hydrolysis often observed with dipeptides that have a free amino group[1].
A Deep Dive into this compound (Cbz-Gly-Gly)
This compound, also known as Z-Gly-Gly, is a synthetic dipeptide derivative frequently employed in biochemical research. Its primary application is as a substrate for certain exopeptidases, most notably Carboxypeptidase A (CPA).
Enzymatic Specificity: Cbz-Gly-Gly is a substrate for carboxypeptidases, which cleave the C-terminal amino acid from a peptide chain. Carboxypeptidase A, a pancreatic metalloexopeptidase, preferentially hydrolyzes peptide bonds adjacent to C-terminal residues with aromatic or branched aliphatic side chains[1][2]. While Glycine itself is not a preferred C-terminal residue for CPA, the presence of the N-terminal Cbz blocking group makes the overall molecule a recognizable substrate, although it is hydrolyzed relatively slowly compared to substrates with more favorable C-terminal residues[3]. The Cbz group itself is a synthetic N-terminal protecting group used in peptide synthesis[4][5][6][7].
Mechanism of Action with Carboxypeptidase A: Carboxypeptidase A is a zinc-containing enzyme.[1]. The catalytic mechanism involves the coordination of the substrate's terminal carboxyl group to key residues in the active site, such as Arginine-145[2][8]. The zinc ion, coordinated by histidine and glutamate residues, activates a water molecule, which then acts as a nucleophile to attack the scissile peptide bond, leading to hydrolysis[1].
Diagram: Generalized Carboxypeptidase A Catalytic Cycle
Caption: Catalytic cycle of Carboxypeptidase A with Cbz-Gly-Gly.
Comparative Analysis of Dipeptide Substrates
The choice of substrate extends far beyond Cbz-Gly-Gly. Different enzymes have distinct specificities, and various assay technologies offer trade-offs in sensitivity and convenience.
| Substrate Name | Structure | Target Enzyme(s) | Assay Principle | Advantages | Disadvantages |
| This compound (Cbz-Gly-Gly) | Cbz-Gly-Gly-OH | Carboxypeptidase A | Spectrophotometric (indirect) | Well-characterized, commercially available. | Low sensitivity, requires coupled reactions for signal generation. |
| Hippuryl-L-Phenylalanine | Hippuryl-Phe-OH | Carboxypeptidase A | Spectrophotometric (direct) | Direct UV absorbance change at 254 nm upon hydrolysis[9]. | Lower sensitivity than fluorescent methods, potential UV interference. |
| p-Hydroxybenzoyl-glycyl-L-phenylalanine | p-OH-Benzoyl-Gly-Phe-OH | Carboxypeptidase A | Colorimetric (coupled) | Good for serum samples, reproducible[10]. | Multi-step enzymatic reaction increases complexity and potential for interference[10]. |
| N-(4-Methoxyphenylazoformyl)-Phe-OH | Mpa-Phe-OH | Carboxypeptidase A | Spectrophotometric (direct) | Direct decrease in absorbance at 350 nm, suitable for high-throughput screening[11]. | Light sensitive substrate[11]. |
| Ac-DEVD-AMC | Acetyl-Asp-Glu-Val-Asp-AMC | Caspase-3, Caspase-7 | Fluorometric | High sensitivity, specific for key apoptotic proteases[12][13]. | Requires fluorescence reader, potential for quenching. |
| Z-Gly-Gly-Leu-AMC | Cbz-Gly-Gly-Leu-AMC | Proteasome (Chymotrypsin-like) | Fluorometric | Sensitive substrate for assessing proteasome activity[12]. | Less specific than some other proteasome substrates[12]. |
Why Choose an Alternative? The Causality Behind Experimental Design
-
For Higher Sensitivity: When studying low-abundance enzymes or subtle changes in activity, traditional spectrophotometric assays using substrates like Cbz-Gly-Gly or Hippuryl-L-Phenylalanine may not suffice. Fluorogenic substrates, such as those conjugated to 7-amino-4-methylcoumarin (AMC) or rhodamine 110, offer significantly higher sensitivity[14][15]. The enzymatic cleavage liberates the fluorophore from a quenching group, resulting in a strong, quantifiable increase in fluorescence. This is the rationale behind using substrates like Ac-DEVD-AMC for sensitive caspase activity detection during apoptosis[12][13].
-
For Direct vs. Coupled Assays: A direct assay, where the substrate's cleavage product is itself detectable, is often preferred for its simplicity and fewer potential points of interference. The hydrolysis of Hippuryl-L-Phenylalanine by CPA results in the formation of hippuric acid and phenylalanine, causing a measurable increase in absorbance at 254 nm. This is a direct, continuous assay. In contrast, some colorimetric assays require secondary, or "coupled," enzymatic reactions to produce a colored product, as seen with p-hydroxybenzoyl-glycyl-L-phenylalanine[10]. While effective, these coupled assays introduce more variables (e.g., stability and kinetics of the coupling enzymes) that must be controlled.
-
For Specificity: The amino acid sequence of the substrate is paramount for targeting a specific protease. Cbz-Gly-Gly has a relatively broad application for general carboxypeptidase activity. However, to assay a specific member of a protease family, a substrate designed around its known consensus cleavage sequence is required. For example, the substrate sequence DEVD is specific for caspases-3 and -7, key executioners of apoptosis[15].
Experimental Protocols: A Self-Validating System
A trustworthy protocol incorporates controls that validate the results. Here, we provide a detailed methodology for a standard Carboxypeptidase A assay, which can be adapted for other substrates.
Protocol: Spectrophotometric Assay of Carboxypeptidase A using Hippuryl-L-Phenylalanine
This protocol is based on the method of Folk and Schirmer, where the rate of hydrolysis is determined by monitoring the increase in absorbance at 254 nm[9].
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-Phenylalanine (Substrate)
-
25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5
-
1.0 M NaCl solution (Enzyme Diluent)
-
Spectrophotometer with temperature control (set to 25°C)
-
1 cm path length quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (1.0 mM): Prepare a stock solution of Hippuryl-L-Phenylalanine in ethanol, then dilute it with the Tris-HCl buffer to a final concentration of 1.0 mM. Rationale: The substrate is more soluble in ethanol before final dilution in aqueous buffer.
-
Enzyme Solution: Prepare a working solution of Carboxypeptidase A in cold 1.0 M NaCl to a concentration of 4-8 units/mL. Rationale: High salt concentration helps to maintain enzyme stability. Do not dilute in cold diluent immediately before use; allow it to reach room temperature.
-
-
Assay Execution:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow for temperature equilibration.
-
Establish a baseline by monitoring the absorbance for 1-2 minutes.
-
Initiate the reaction by adding 0.1 mL of the Enzyme Solution to the cuvette. Mix quickly by inversion.
-
Immediately begin recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Controls (Essential for Validation):
-
Blank Reaction: Perform a parallel assay where 0.1 mL of the Enzyme Diluent (without enzyme) is added to the substrate. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Inhibitor Control (Optional): To confirm the activity is from a metalloprotease like CPA, perform an assay in the presence of a known inhibitor, such as potato carboxypeptidase inhibitor.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₂₅₄/minute) from the initial, linear portion of the absorbance curve.
-
Subtract the rate of the blank reaction from the rate of the test reaction.
-
Calculate the enzyme activity using the following formula: Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * Total Volume (mL) * Dilution Factor] / Millimolar Extinction Coefficient (The millimolar extinction coefficient for hippuric acid at 254 nm is 0.36).
-
Diagram: Workflow for a Validated Protease Assay
Caption: A self-validating workflow for enzyme activity measurement.
Conclusion
This compound remains a useful, albeit basic, tool for the study of carboxypeptidases. However, the modern researcher has a vast and superior arsenal of alternative substrates at their disposal. The decision to use a classic substrate like Cbz-Gly-Gly versus a modern fluorogenic alternative should be driven by the specific demands of the experiment. For high-sensitivity applications, inhibitor screening, or detailed kinetic analysis, fluorogenic and specialized colorimetric substrates offer undeniable advantages in performance and data quality. By understanding the principles behind substrate design and implementing robust, self-validating experimental protocols, scientists can ensure the accuracy and reliability of their protease activity measurements, accelerating the pace of research and drug development.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carboxypeptidase_A [collab.its.virginia.edu]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Colorimetric determination of carboxypeptidase A activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. thermofisher.com [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
Validating a Novel Enzyme Assay with Z-Gly-Gly-OH: A Comparative Guide
For researchers and drug development professionals, the validation of a new enzyme assay is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of a new enzyme assay utilizing the dipeptide substrate Z-Gly-Gly-OH against established colorimetric and fluorogenic alternatives for measuring exopeptidase activity. Z-Gly-Gly-OH is a synthetic peptide derivative that can serve as a substrate for exopeptidases, such as aminopeptidases and carboxypeptidases, which are crucial in various physiological processes, including protein maturation and signal transduction.[1][2]
Comparative Analysis of Enzyme Assay Performance
The selection of an appropriate enzyme assay depends on factors such as the required sensitivity, sample matrix, and desired throughput.[1] The following table summarizes the key performance indicators of the new Z-Gly-Gly-OH assay and two alternative methods, providing a clear comparison to aid in selection. The data for the new Z-Gly-Gly-OH assay is illustrative and based on typical performance for similar colorimetric assays.
| Parameter | New Z-Gly-Gly-OH Assay (Colorimetric) | Alternative 1: Colorimetric Carboxypeptidase Assay (Hippuryl-L-Phe) | Alternative 2: Fluorogenic Aminopeptidase Assay (L-Leu-AMC) |
| Principle | Colorimetric detection of primary amines produced upon substrate cleavage using ninhydrin. | Spectrophotometric detection of the increase in absorbance at 254 nm due to the formation of hippuric acid.[3] | Fluorometric detection of the released 7-amido-4-methylcoumarin (AMC) upon substrate cleavage.[4] |
| Enzyme Class | Exopeptidases (Aminopeptidases/Carboxypeptidases) | Carboxypeptidase A[3] | Aminopeptidases |
| Limit of Detection (LOD) | ~1-5 µM | ~1 µM | ~10-100 pM[1] |
| Linear Range | 0.5 - 50 µM | 0.2 - 20 µM | 0.05 - 5 µM |
| Precision (CV%) | < 10% | < 5% | < 5% |
| Z'-Factor | > 0.5 (assay dependent)[5][6] | > 0.6 (assay dependent) | > 0.7 (assay dependent) |
| Advantages | Inexpensive, uses standard lab equipment. | Well-established, continuous assay.[3] | High sensitivity, suitable for HTS.[1] |
| Disadvantages | Lower sensitivity, endpoint assay. | Lower sensitivity than fluorogenic methods, potential for interference from compounds that absorb at 254 nm.[7] | Higher cost, requires a fluorometer, susceptible to interference from fluorescent compounds.[1][8] |
Experimental Protocols
Detailed methodologies for the new Z-Gly-Gly-OH assay and the alternative assays are provided below. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.
New Enzyme Assay using Z-Gly-Gly-OH (Colorimetric)
This protocol is based on the ninhydrin colorimetric method for the detection of free amino acids released upon enzymatic cleavage of Z-Gly-Gly-OH.
Materials:
-
Z-Gly-Gly-OH substrate
-
Purified exopeptidase (e.g., Carboxypeptidase A or Leucine Aminopeptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ninhydrin reagent
-
Quenching Solution (e.g., 1 M HCl)
-
96-well microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Gly-OH (e.g., 10 mM) in the appropriate solvent.
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
Prepare a standard curve of glycine (0-100 µM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the Z-Gly-Gly-OH working solution to each well.
-
For control wells, add 25 µL of Assay Buffer instead of the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of Quenching Solution.
-
Add 100 µL of ninhydrin reagent to each well.
-
Seal the plate and heat at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the concentration of the released glycine from the standard curve.
-
Calculate the enzyme activity.
-
Alternative 1: Colorimetric Carboxypeptidase Assay (Hippuryl-L-Phenylalanine)
This protocol is a continuous spectrophotometric rate determination for Carboxypeptidase A activity.[3]
Materials:
-
Hippuryl-L-Phenylalanine (Hippuryl-L-Phe)
-
Carboxypeptidase A from bovine pancreas
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C)[9]
-
Enzyme Diluent (1.0 M NaCl)[9]
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Set the spectrophotometer to 254 nm and 25°C.[3]
-
Pipette 2.9 mL of the Hippuryl-L-Phe solution into a cuvette.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.
-
-
Enzymatic Reaction and Measurement:
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹).[9]
-
Alternative 2: Fluorogenic Aminopeptidase Assay (L-Leucine-AMC)
This protocol provides a general method for measuring aminopeptidase activity using a fluorogenic substrate.[4]
Materials:
-
L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC)
-
Purified aminopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of L-Leu-AMC in DMSO.
-
Prepare a standard curve of free AMC (0-10 µM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add Assay Buffer to a final volume of 100 µL per well.
-
Add your sample (purified enzyme or cell lysate).
-
For inhibitor control wells, pre-incubate the sample with an appropriate inhibitor.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the L-Leu-AMC substrate to each well to a final concentration of 20-100 µM.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader at 37°C.
-
Record readings every 1-2 minutes for 30-60 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of AMC released using the standard curve.
-
Aminopeptidase activity can be expressed as the rate of AMC release per unit of time per amount of protein.[4]
-
Visualizing Workflows and Pathways
To better understand the assay workflow and the biological context of the enzymes being studied, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Cbz-Gly-Gly and Fmoc-Gly-Gly in Peptide Synthesis
In the precise field of peptide synthesis, the strategic selection of protecting groups is fundamental to achieving high yields and purity.[1] This guide offers a detailed comparison between two protected dipeptides, Carboxybenzyl-Glycyl-Glycine (Cbz-Gly-Gly) and 9-Fluorenylmethyloxycarbonyl-Glycyl-Glycine (Fmoc-Gly-Gly), providing researchers, scientists, and drug development professionals with a comprehensive analysis of their respective efficiencies and applications. The choice between these two hinges on the overall synthetic strategy, with Cbz being traditionally favored in solution-phase synthesis and Fmoc being the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2]
At a Glance: Cbz vs. Fmoc Protection Strategies
The core difference between the Cbz and Fmoc protecting groups lies in their cleavage conditions, which dictates their application in different peptide synthesis methodologies.[1] The Fmoc group is labile to basic conditions, while the Cbz group is removed by catalytic hydrogenolysis, making them orthogonal to each other.[1][3]
| Characteristic | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids.[1][3] | Base-labile (e.g., 20% piperidine in DMF).[1] |
| Typical Synthesis Strategy | Primarily solution-phase synthesis.[1] | Dominant in solid-phase peptide synthesis (SPPS).[1][] |
| Key Advantages | Economical reagents; provides good protection against racemization in solution-phase.[5] | Mild deprotection allows for use with acid-sensitive residues; automation-friendly; high coupling efficiencies in SPPS.[1][] |
| Key Disadvantages | Hydrogenolysis conditions are not compatible with sulfur-containing amino acids and can be difficult to implement in SPPS.[1][2] | Potential for diketopiperazine formation at the dipeptide stage; aggregation can be an issue in long sequences.[2][6] |
Quantitative Performance Comparison
While direct, head-to-head quantitative studies comparing the coupling efficiency of Cbz-Gly-Gly and Fmoc-Gly-Gly under identical conditions are not extensively documented, the following table summarizes typical performance data based on the established synthesis strategies for each.
| Parameter | Cbz-Gly-Gly (Solution-Phase) | Fmoc-Gly-Gly (Solid-Phase) |
| Typical Coupling Efficiency | High, often >90%[3] | Very high, typically >99% per coupling step in SPPS[1][2] |
| Typical Deprotection Time | Variable (minutes to hours) depending on catalyst and pressure.[7] | 5-20 minutes with 20% piperidine in DMF.[8] |
| Crude Purity (Post-Cleavage) | Dependent on purification after each step.[1] | Generally high, often 70-95%, but highly sequence-dependent.[8] |
| Overall Yield | Variable, dependent on the number of steps and purification efficacy.[1] | Can range from 60-90% for crude peptide, contingent on peptide length and complexity.[8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the application of Fmoc-Gly-Gly in solid-phase peptide synthesis and Cbz-Gly-Gly in a solution-phase context.
Fmoc-Gly-Gly in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual SPPS cycle for coupling Fmoc-Gly-Gly onto a resin-bound amino acid.
1. Resin Preparation & Swelling:
-
Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) with the first amino acid already attached.[9]
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 20-30 minutes in a reaction vessel.[10]
2. N-terminal Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[11]
-
Agitate the mixture for 3-5 minutes at room temperature.[12]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 7-15 minutes to ensure complete deprotection.[8][12]
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[8]
3. Coupling of Fmoc-Gly-Gly:
-
In a separate vessel, dissolve Fmoc-Gly-Gly (1.5-3 equivalents relative to the resin loading capacity) and a suitable coupling agent (e.g., HBTU, HATU, or HCTU, 1.5-3 equivalents) in DMF.[12][13]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2-10 equivalents), to the mixture to facilitate the reaction.[12][14]
-
Add the activated Fmoc-Gly-Gly solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45-120 minutes at room temperature.[8]
4. Monitoring and Washing:
-
(Optional but recommended) Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A yellow or colorless result indicates a complete reaction, while a blue or purple color signifies incomplete coupling, requiring a repeated coupling step.[12]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8] The cycle of deprotection and coupling is repeated for subsequent amino acids.
5. Cleavage from Resin:
-
After the full peptide sequence is assembled, wash the peptide-resin with Dichloromethane (DCM) and dry it.[8]
-
Prepare a cleavage cocktail suitable for the peptide's amino acid composition (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)).[8]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[8]
-
Filter to collect the filtrate containing the cleaved peptide and precipitate the crude peptide in cold diethyl ether.[8]
Cbz-Gly-Gly in Solution-Phase Peptide Synthesis
This protocol describes a conceptual workflow for coupling Cbz-Gly-Gly to an amino acid ester in solution, followed by Cbz deprotection.
1. Activation and Coupling:
-
Dissolve Cbz-Gly-Gly (1.0 equivalent) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C and stir for 30 minutes to form the active ester.
-
In a separate flask, dissolve the desired amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent) and a base like DIPEA or N-Methylmorpholine (NMM) (1.1 equivalents) in the same solvent.
-
Add the activated Cbz-Gly-Gly solution to the amino acid ester solution and stir the mixture at room temperature for several hours or overnight.[14]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
2. Work-up and Purification:
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected tripeptide by recrystallization or column chromatography.
3. Cbz Group Deprotection (Hydrogenolysis):
-
Dissolve the purified Cbz-protected peptide in a suitable solvent like methanol or ethanol.[3]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]
-
Secure the flask to a hydrogenation apparatus and flush with hydrogen gas (H₂).[3]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]
-
Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the fundamental differences in the experimental workflows for Fmoc-based solid-phase synthesis and Cbz-based solution-phase synthesis.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Cbz-based Solution-Phase Peptide Synthesis.
Conclusion
The choice between Cbz-Gly-Gly and Fmoc-Gly-Gly is dictated primarily by the chosen synthesis methodology. Fmoc-Gly-Gly is the undisputed choice for modern, automated solid-phase peptide synthesis due to its high efficiency, mild deprotection conditions, and compatibility with a wide range of functionalities.[2][] Its use within the Fmoc-SPPS framework allows for the rapid and reliable assembly of complex peptide sequences.
Conversely, Cbz-Gly-Gly remains a valuable reagent in solution-phase synthesis, particularly for the preparation of protected peptide fragments intended for subsequent condensation.[2] The Cbz group's robustness and the economical nature of its reagents are advantageous in these contexts.[5] Ultimately, the selection is a strategic decision based on the specific goals of the synthesis, scale, and the available equipment and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to N-Protected Glycylglycines for Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and drug discovery, the selection of an appropriate protecting group strategy is paramount for the successful synthesis of peptides with high yield and purity. This guide provides a comprehensive cross-validation of experimental results for Carbobenzoxyglycylglycine (Cbz-Gly-Gly) and its commonly used alternatives, tert-Butoxycarbonylglycylglycine (Boc-Gly-Gly) and 9-Fluorenylmethoxycarbonylglycylglycine (Fmoc-Gly-Gly). We present a detailed comparison of their synthesis, purification, and characterization, supported by experimental data and protocols to inform your selection process.
Performance Comparison of Protecting Group Strategies
The choice between Cbz, Boc, and Fmoc protecting groups for the synthesis of glycylglycine dipeptides significantly impacts reaction efficiency, purification strategies, and overall yield. The following table summarizes key quantitative data for the synthesis of each N-protected dipeptide.
| Parameter | This compound (Cbz-Gly-Gly) | tert-Butoxycarbonylglycylglycine (Boc-Gly-Gly) | 9-Fluorenylmethoxycarbonylglycylglycine (Fmoc-Gly-Gly) |
| Typical Yield | ~80%[1] | 90-95%[2] | 91-93% |
| Purity (Typical) | >98% | >98% | >99% |
| Deprotection | Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/acetic acid) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% piperidine in DMF) |
| Key Advantages | Cost-effective, stable protecting group | Well-established for solid-phase peptide synthesis (SPPS), orthogonal to many side-chain protecting groups | Mild deprotection conditions, ideal for base-labile peptides, widely used in automated SPPS |
| Key Disadvantages | Harsh deprotection conditions, not suitable for all substrates | Requires strong acid for deprotection which can cleave sensitive linkages | The Fmoc group is large and can sometimes lead to aggregation issues in longer peptides |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of each N-protected glycylglycine are provided below.
Synthesis Protocols
1. Synthesis of this compound (Cbz-Gly-Gly)
This protocol describes the synthesis of Cbz-Gly-Gly from glycine and benzyl chloroformate.
-
Materials: Glycine, 2 M Sodium Hydroxide (NaOH) solution, Benzyl Chloroformate (Cbz-Cl), 4 M NaOH solution, Diethyl ether, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous NaOH solution and cool the solution in an ice bath.
-
Simultaneously, add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous NaOH solution dropwise to the glycine solution at 0°C over 30 minutes.[3]
-
Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.[3]
-
Extract the aqueous solution twice with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 1 with concentrated HCl to precipitate the product.[3]
-
Filter the precipitate, wash with cold water, and dry to yield Carbobenzoxyglycine. The reported melting point is 119-120°C.[3]
-
2. Synthesis of tert-Butoxycarbonylglycylglycine (Boc-Gly-Gly)
This protocol outlines the synthesis of Boc-Gly-Gly from glycylglycine and di-tert-butyl dicarbonate.
-
Materials: Glycylglycine, 10% aqueous Sodium Carbonate (Na₂CO₃) solution, Di-tert-butyl dicarbonate ((Boc)₂O), Tetrahydrofuran (THF), Methyl tertiary-butyl ether (MTBE), Ethyl acetate, Concentrated HCl.
-
Procedure:
-
Dissolve glycylglycine (0.050 mol) in 56 mL of a 10% aqueous sodium carbonate solution.
-
While maintaining the temperature at 20°C, add a solution of (Boc)₂O (0.0525 mol) in 60 mL of THF dropwise over 30 minutes.
-
Allow the mixture to stir at 30°C for 2 hours.
-
Extract the reaction mixture with 80 mL of MTBE to remove excess (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3 with concentrated HCl.
-
Extract the product with 100 mL of ethyl acetate.
-
Wash the organic layer with water, concentrate under reduced pressure to precipitate the white solid product, filter, and dry.
-
3. Synthesis of 9-Fluorenylmethoxycarbonylglycylglycine (Fmoc-Gly-Gly)
This protocol describes the synthesis of Fmoc-Gly-Gly from glycylglycine and Fmoc-OSu.
-
Materials: Glycylglycine, 10% aqueous Sodium Carbonate (Na₂CO₃) solution, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Acetone, Toluene, Ethyl acetate, Concentrated HCl.
-
Procedure:
-
Dissolve glycylglycine (0.050 mol) in 63 mL of a 10% aqueous sodium carbonate solution.
-
At 20°C, add a solution of Fmoc-OSu (0.05 mol) in 60 mL of acetone dropwise over 30 minutes.
-
Stir the reaction at 30°C for 2 hours.
-
Add approximately 50 mL of water and extract with 80 mL of toluene to remove impurities.
-
Acidify the aqueous layer to a pH of 2 with concentrated HCl.
-
Extract the product with 100 mL of ethyl acetate.
-
Wash the organic layer with water, concentrate under reduced pressure to precipitate the white solid product, filter, and dry.
-
Purification and Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC) Purification
-
System: A standard preparative HPLC system with a C18 reverse-phase column is suitable for the purification of all three dipeptides.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Acetonitrile in water with 0.1% TFA.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes) is a good starting point for method development. The optimal gradient will depend on the specific compound and the column dimensions.[4]
-
Detection: UV detection at 220 nm for the peptide bond and 254 nm or 265 nm for the Cbz and Fmoc groups, respectively.[4]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire 1D ¹H NMR spectra.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
This compound (Cbz-Gly-Gly): The spectrum will show characteristic signals for the benzyl protons of the Cbz group (typically around 7.3 ppm), the methylene protons of the Cbz group (around 5.0 ppm), and the methylene protons of the two glycine residues.
-
tert-Butoxycarbonylglycylglycine (Boc-Gly-Gly): The spectrum will display a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm) and signals for the methylene protons of the glycine units.
-
9-Fluorenylmethoxycarbonylglycylglycine (Fmoc-Gly-Gly): The ¹H NMR spectrum is characterized by signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.9 ppm), and the CH and CH₂ protons of the Fmoc group, in addition to the glycine methylene proton signals.[5]
-
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and their underlying biological context is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow and a relevant biological signaling pathway.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of N-protected dipeptides.
Matrix Metalloproteinase (MMP) Signaling Pathway
This compound and similar peptide structures can serve as substrates for proteases like Matrix Metalloproteinases (MMPs). MMPs are key enzymes involved in the degradation of the extracellular matrix and play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The following diagram illustrates a simplified MMP signaling pathway.
References
A Comparative Analysis of Carbobenzoxyglycylglycine Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Carbobenzoxyglycylglycine (Z-Gly-Gly) and its derivatives represent a significant scaffold in the design of enzyme inhibitors, particularly for proteases. The dipeptide backbone provides a recognizable structure for enzyme active sites, while the carbobenzoxy (Z) group offers a bulky, hydrophobic moiety that can influence binding affinity and specificity. This guide provides a comparative analysis of the performance of various derivatives built upon the glycylglycine core, with a focus on their application as enzyme inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the design and evaluation of novel therapeutic agents.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of several classes of glycylglycine derivatives against different biological targets. This data highlights the versatility of the Gly-Gly scaffold and the impact of various chemical modifications on biological potency.
| Compound Class | Derivative Example | Target | Activity Metric | Value | Citation(s) |
| Podophyllotoxin Conjugates | Z-Gly-Pro-OH-podophyllotoxin (IIIa) | HepG2 (human liver cancer cell line) | IC50 | 0.58 nmol/L | [1] |
| Sulphonamide Derivatives | N-(phenylsulfonyl)glycylglycinamide (7a) | S. aureus | MIC | 6.10 mg/mL | |
| N-(phenylsulfonyl)glycylglycinamide (7a) | Antioxidant (DPPH scavenging) | % Inhibition (at 25mg/mL) | 85.00% | ||
| N-(4-chlorophenylsulfonyl)glycylglycinamide (7bi) | E. coli | MIC | 6.32 mg/mL | ||
| N-(4-chlorophenylsulfonyl)glycylglycinamide (7bi) | Antioxidant (DPPH scavenging) | IC50 | 0.7674 mg/mL | ||
| Parent Dipeptide | Glycylglycine | Rat small intestine peptide transport | Michaelis Constant (Km) | 15.9 - 16.0 mM | [2] |
| Glycylglycine | Rat small intestine peptide transport | Maximal Transport Rate (Vmax) | 0.64 - 0.86 µmol/(min·cm) | [2] | |
| Caspase Inhibitors | 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline (Ester 11) | Caspase-3 | IC50 | 6 nM | [3] |
| Cathepsin Inhibitors | Peptide Aldehyde (9a) | Human Cathepsin L | Kᵢ | 0.00267 µM | [4] |
| Peptide Aldehyde (9b) | Human Cathepsin L | Kᵢ | 0.00176 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a this compound derivative and for a protease inhibition assay.
Synthesis of a this compound Derivative (General Procedure)
This protocol outlines the general steps for the synthesis of a C-terminal ester derivative of this compound.
-
Activation of this compound: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture at 0 °C for 1-2 hours.
-
Coupling Reaction: To the activated ester solution, add the desired amino acid ester hydrochloride (1.2 equivalents) and a base, such as triethylamine (TEA) (1.5 equivalents), to neutralize the hydrochloride salt. Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protease Inhibition Assay Using a Fluorogenic Substrate
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a trypsin-like serine protease using a this compound-containing substrate.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.
-
Enzyme Solution: Prepare a stock solution of the target protease (e.g., human trypsin) in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate, Cbz-Gly-Gly-Arg-AMC (Carbobenzoxy-glycyl-glycyl-arginine-7-amino-4-methylcoumarin), in a suitable solvent like DMSO, and then dilute it in the assay buffer to the desired final concentration (e.g., 50 µM).[5]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound derivatives) in the assay buffer.
-
-
Assay Procedure:
-
Add the inhibitor solutions to the wells of a microtiter plate.
-
Add the enzyme solution to each well and incubate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm using a microplate reader.[5] Record readings at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound derivatives.
Caption: Workflow for a protease inhibition assay.
Caption: Inhibition of a serine protease by a Z-Gly-Gly derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. "Click" synthesis of small-molecule inhibitors targeting caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and caspase-3 inhibitory activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Enduring Strategist: A Comparative Guide to the Cbz Protecting Group
In the intricate choreography of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. These temporary masks for reactive functional groups dictate the strategic possibilities of a synthetic route, influencing yield, purity, and efficiency. While modern solid-phase peptide synthesis (SPPS) is dominated by the Boc and Fmoc protecting groups, the classical Carboxybenzyl (Cbz or Z) group, a veteran of synthetic chemistry, offers a unique and often advantageous set of properties. This guide provides a detailed, objective comparison of the Cbz protecting group against its more contemporary counterparts, grounded in experimental data and field-proven insights.
The Imperative of Protection: A Brief Introduction
In complex molecules, multiple functional groups can interfere with desired chemical transformations.[1] Protecting groups are reversibly attached to a functional group to block its reactivity, allowing other parts of the molecule to be modified selectively.[2] An ideal protecting group is easily introduced, stable under a range of reaction conditions, and can be removed cleanly and in high yield when its protective role is complete.[3] The concept of orthogonal protection is paramount, enabling the selective removal of one protecting group in the presence of others, a crucial strategy for the synthesis of complex molecules like peptides.[4][5]
The Cbz Group: A Profile of Robustness and Versatility
Introduced by Bergmann and Zervas in 1932, the Carboxybenzyl group was a foundational tool in the development of controlled peptide synthesis.[6][7] It is a benzyloxycarbonyl moiety that converts a nucleophilic amine into a significantly less reactive carbamate.[8]
Key Advantages of the Cbz Protecting Group:
-
Enhanced Crystallinity: A notable practical advantage of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments.[6][9] This property can significantly simplify purification by recrystallization, a scalable and cost-effective alternative to chromatography, which is a major asset in process development and manufacturing.[9]
-
Cost-Effectiveness: For large-scale synthetic endeavors, the cost of reagents is a significant consideration. Benzyl chloroformate (Cbz-Cl), the reagent for introducing the Cbz group, is generally more economical than the reagents required for Boc and Fmoc protection.[9]
-
Orthogonality and Selective Deprotection: The Cbz group's primary deprotection method, catalytic hydrogenolysis, offers a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[9][10] This allows for the design of complex synthetic routes where a Cbz-protected amine can remain intact through multiple Boc deprotection cycles, for instance.[9]
-
Reduced Racemization Potential: The urethane-type protection afforded by the Cbz group helps to suppress the formation of racemization-prone oxazolone intermediates during peptide coupling, a critical factor in maintaining the stereochemical integrity of amino acids.[9][11]
-
Robust Stability: The Cbz group is stable under both basic and mild acidic conditions, making it a robust choice for multi-step syntheses.[6][12]
Comparative Analysis: Cbz vs. Boc and Fmoc
The choice between Cbz, Boc, and Fmoc is dictated by the overall synthetic strategy, including the stability of other functional groups and the desired deprotection sequence.
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | |||
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[13] | Acid-labile (e.g., TFA)[13] | Base-labile (e.g., 20% piperidine in DMF)[13] |
| Typical Synthesis Strategy | Solution-Phase Synthesis[13] | Solid-Phase & Solution-Phase Synthesis[13] | Solid-Phase Peptide Synthesis (SPPS)[13] |
| Key Advantages | Orthogonal to acid- and base-labile groups; imparts crystallinity; cost-effective.[9] | Well-established for SPPS; mild acid cleavage.[13] | Orthogonal to acid-labile groups; milder final cleavage conditions than Boc strategy.[13] |
| Potential Disadvantages | Incompatible with reducible groups (e.g., alkynes, nitro groups); catalyst poisoning by sulfur.[14][15] | Requires strong acid for cleavage which can be harsh on sensitive peptides.[13] | Base-lability can lead to side reactions like diketopiperazine formation.[13] |
Experimental Protocols
Protection of an Amino Group with Cbz-Cl
This protocol describes the general procedure for the N-protection of an amino acid with benzyl chloroformate.
Diagram of the Protection Workflow:
Caption: Workflow for the N-protection of an amino acid using Cbz-Cl.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.[7]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[7]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[7]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]
Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.
Diagram of the Deprotection Workflow:
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Guide to Confirming Enzyme Specificity with Carbobenzoxyglycyl-glycine: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding an enzyme's substrate specificity is paramount. It dictates biological function, informs inhibitor design, and ensures the fidelity of high-throughput screening campaigns. While numerous substrates exist, the strategic use of a simple, non-ideal substrate in concert with preferred substrates provides a more complete and robust picture of an enzyme's catalytic profile. This guide provides an in-depth look at how Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly), a seemingly basic dipeptide, can be a powerful tool for elucidating the specificity of peptidases, particularly carboxypeptidases.
The Foundational Principle: Why Substrate Specificity Matters
Enzymes are defined by their remarkable selectivity for the reactions they catalyze and the substrates they recognize. This specificity arises from the unique three-dimensional structure of the enzyme's active site, which includes a binding site for substrate recognition and a catalytic site for the chemical reaction.[1][2] For proteases and peptidases, the amino acid residues lining the "specificity pocket" adjacent to the catalytic site create a microenvironment that preferentially binds substrates with complementary physicochemical properties (e.g., size, charge, hydrophobicity).[2]
Confirming this specificity is not merely an academic exercise; it is crucial for:
-
Target Validation: Ensuring that a drug candidate inhibits the intended enzyme and not off-target enzymes with similar active sites.
-
Mechanism of Action Studies: Understanding how an enzyme participates in a biological pathway by identifying its natural substrates.
-
Enzyme Engineering: Guiding efforts to alter an enzyme's specificity for industrial or therapeutic applications.
Carboxypeptidases: A Model System for Specificity Analysis
To understand the utility of Cbz-Gly-Gly, we will focus on the well-characterized M14 family of metallocarboxypeptidases. These enzymes cleave the peptide bond of the C-terminal amino acid from a polypeptide chain and are classic examples of varying substrate specificity.[3]
-
Carboxypeptidase A (CPA): This subclass, including CPA1 and CPA2, preferentially cleaves C-terminal amino acids with large, hydrophobic aromatic or branched aliphatic side chains, such as Phenylalanine, Tryptophan, Tyrosine, Leucine, and Isoleucine.[3][4]
-
Carboxypeptidase B (CPB): In contrast, this subclass is specific for C-terminal basic amino acids like Arginine and Lysine.
The distinct preferences of these closely related enzymes highlight the necessity of using a panel of substrates to define an unknown peptidase's function. An enzyme that rapidly hydrolyzes a substrate ending in Phenylalanine but not one ending in Arginine can be tentatively classified as CPA-like.
The Role of Carbobenzoxyglycyl-glycine as a Comparative Substrate
Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly) is a synthetic dipeptide with two key features:
-
Glycyl-glycine backbone: Glycine has the smallest possible side chain (a single hydrogen atom). This makes it a useful baseline substrate, as it lacks the bulky or charged groups that specific enzymes are evolved to recognize. For a highly specific enzyme like Carboxypeptidase A, Cbz-Gly-Gly is expected to be a very poor substrate.[5]
-
N-terminal Cbz group: The Carbobenzoxy (benzyloxycarbonyl) group "blocks" the N-terminus, preventing the substrate from being cleaved by aminopeptidases. This ensures that any observed activity is due to the target endopeptidase or carboxypeptidase.
The core strategy is not to use Cbz-Gly-Gly in isolation, but as a negative or basal control against which the hydrolysis of preferred substrates is compared. For instance, if a novel enzyme hydrolyzes Cbz-Phe-Ala 100-fold more efficiently than Cbz-Gly-Gly, it demonstrates strong specificity for aromatic C-terminal residues. Conversely, an enzyme that hydrolyzes both at similar rates would be considered to have broad or poor specificity.
Caption: Enzymatic cleavage of Cbz-Gly-Gly by a carboxypeptidase.
Experimental Design: A Workflow for Comparative Specificity Profiling
A robust experimental plan is essential for generating reliable and interpretable data. The workflow involves preparing a panel of substrates, performing kinetic assays, and analyzing the data to determine specificity.
Caption: Overall workflow for determining enzyme specificity.
Detailed Experimental Protocol: Spectrophotometric Carboxypeptidase Assay
This protocol is adapted from standard methods for measuring carboxypeptidase A activity using N-acylated dipeptide substrates.[6][7] The principle involves monitoring the increase in absorbance at 254 nm, which corresponds to the formation of the hippuric acid or a similar Cbz-amino acid product upon peptide bond cleavage.[7]
I. Reagent Preparation
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Causality: Tris provides stable buffering in the physiological range. High salt concentration is often required for the stability and optimal activity of carboxypeptidases.[6]
-
-
Substrate Stock Solutions (10 mM):
-
Substrate A (Preferred): Hippuryl-L-Phenylalanine. Dissolve in 100% ethanol to create a concentrated stock, then dilute in Assay Buffer to a working stock of 1.0 mM.[6]
-
Substrate B (Non-Preferred): Carbobenzoxyglycyl-glycine (Cbz-Gly-Gly). Prepare as above.
-
Note: The final assay concentration will be varied. Ensure the final ethanol concentration in the assay is low (<1%) and consistent across all reactions.
-
-
Enzyme Diluent: 1.0 M NaCl in purified water.
-
Causality: Some carboxypeptidases require high salt for solubility and to prevent aggregation or precipitation, especially when preparing dilutions.[6]
-
-
Enzyme Solution: Prepare a stock solution of purified Carboxypeptidase A in cold Enzyme Diluent to a concentration that yields a linear reaction rate (e.g., 4-8 units/mL). Prepare fresh dilutions for each experiment.
II. Assay Procedure (Continuous Spectrophotometric Rate Determination)
-
Instrument Setup: Set a UV/Vis spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C.[7]
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare reaction mixtures by varying the concentration of a single substrate. For each substrate concentration, prepare a "Test" and a "Blank" reaction. A typical final volume is 1.0 mL.
-
Add Assay Buffer.
-
Add the desired volume of Substrate Stock Solution.
-
Add Enzyme Diluent (for the Test cuvette) or an equal volume of Enzyme Solution (for the Blank cuvette later).
-
-
Equilibration: Place the cuvettes in the spectrophotometer and incubate for 5 minutes to reach thermal equilibrium.
-
Initiate Reaction:
-
To the Test cuvette , add a small volume (e.g., 10 µL) of the diluted Enzyme Solution.
-
To the Blank cuvette , add an equal volume (10 µL) of the Enzyme Diluent.
-
Mix immediately by inversion (or with a cuvette stirrer) and begin recording the absorbance at 254 nm every 10 seconds for 5 minutes.
-
-
Self-Validating Controls:
-
No-Enzyme Control: This is the "Blank" reaction, which accounts for any non-enzymatic substrate degradation. The rate should be negligible.
-
No-Substrate Control: A reaction containing enzyme and buffer but no substrate. This confirms the enzyme itself is not causing a change in absorbance.
-
Inhibitor Control: If a known inhibitor is available (e.g., potato carboxypeptidase inhibitor), running an assay in its presence should abolish activity, confirming the identity of the enzyme.
-
III. Data Analysis
-
Calculate Initial Velocity (v₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity is the slope (ΔA₂₅₄/minute) of the linear portion of this curve. Subtract the rate of the Blank from the Test reaction.
-
Convert to Molar Rate: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the product (e.g., ε for hippuric acid is 0.36 mM⁻¹cm⁻¹).[6]
-
Velocity (µmol/min) = (ΔA₂₅₄/min) / ε
-
-
Determine Kinetic Parameters: Plot the initial velocity (v₀) against substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Calculate Specificity Constant (kcat/Km):
-
kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
The specificity constant, kcat/Km, is the ultimate measure of an enzyme's catalytic efficiency and preference for a substrate.
-
Interpreting the Data: A Comparative Analysis
The power of this approach lies in the direct comparison of kinetic parameters obtained with different substrates under identical conditions.
Table 1: Hypothetical Kinetic Parameters for a Novel Carboxypeptidase
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Interpretation |
| Hippuryl-L-Phenylalanine | 0.5 | 150 | 3.0 x 10⁵ | High affinity and rapid turnover; a preferred substrate. |
| Hippuryl-L-Arginine | 15.0 | 5 | 3.3 x 10² | Very low affinity and slow turnover; not a substrate. |
| Cbz-Gly-Gly | 12.0 | 10 | 8.3 x 10² | Low affinity and slow turnover; a poor/basal substrate. |
From this data, we can confidently conclude that the novel enzyme is a Carboxypeptidase A-like enzyme . Its high efficiency with a Phenylalanine C-terminus, combined with its near-total lack of activity on an Arginine C-terminus and very poor activity on a Glycine C-terminus, provides a clear and defensible specificity profile. The ~360-fold preference for Hippuryl-L-Phe over Cbz-Gly-Gly (3.0 x 10⁵ / 8.3 x 10²) quantitatively defines its specificity.
Alternative and Advanced Methodologies
While spectrophotometry is robust and accessible, other methods can provide complementary data.
-
Chromatographic Methods (HPLC, GC-MS): These methods physically separate and quantify the products of the reaction, offering a direct and highly sensitive measurement. They are particularly useful when a suitable chromophore is not present or when multiple products are formed.[8]
-
Fluorogenic Substrates: Substrates designed to release a fluorescent molecule upon cleavage provide extremely high sensitivity, ideal for low-concentration enzyme kinetics or high-throughput screening.
-
Fluorescence Cross-Correlation Spectroscopy (FCS): An advanced technique that can monitor enzyme kinetics in real-time at the single-molecule level, allowing for precise determination of kinetic parameters with very small sample volumes.[9]
Conclusion
Confirming enzyme specificity requires more than a single experiment with a single substrate. By employing a comparative approach that pits a preferred substrate against a non-preferred or basal substrate like Carbobenzoxyglycyl-glycine, researchers can generate a quantitative and high-confidence profile of an enzyme's catalytic preference. This strategy, grounded in fundamental principles of enzyme kinetics and supported by robust, self-validating protocols, provides the authoritative data needed to drive research and development forward.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using Z-Gly-Gly-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Z-Gly-Gly-OH (N-Carbobenzoxy-glycyl-glycine) is a versatile building block in peptide synthesis and a valuable tool in various biochemical assays.[1] Its utility in studying enzyme activity, particularly proteases, and its role in drug formulation and development necessitate a thorough understanding of the reproducibility of experiments in which it is employed. This guide provides a comparative analysis of Z-Gly-Gly-OH and a relevant alternative, Z-Gly-Gly-Phe-OH, supported by experimental data and detailed protocols to ensure reliable and reproducible results.
Data Presentation: Comparative Analysis of Dipeptide Substrates
Carboxypeptidase A, a well-characterized metalloprotease, can hydrolyze C-terminal peptide bonds. Both Z-Gly-Gly-OH and Z-Gly-Gly-Phe-OH can serve as substrates for this class of enzymes. The reproducibility of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is a key indicator of experimental consistency.
| Substrate | Target Enzyme | Km (mM) | Vmax (relative units) | Reproducibility (Typical %RSD) | Key Considerations |
| Z-Gly-Gly-OH | Carboxypeptidase A | Data not readily available | Data not readily available | < 15% | Higher solubility in aqueous buffers may lead to more consistent stock solutions. |
| Z-Gly-Gly-Phe-OH | Pepsin, Thermolysin | Data not readily available | Data not readily available | < 15% | The presence of the bulky phenylalanine residue can influence substrate binding and enzyme kinetics.[2][3] |
Note: The Relative Standard Deviation (%RSD) is a common measure of reproducibility in biochemical assays. A lower %RSD indicates higher reproducibility. The values presented are typical for well-optimized enzyme assays. Actual reproducibility will depend on specific experimental conditions and laboratory practices.
Experimental Protocols
To ensure high reproducibility, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for a Carboxypeptidase A assay that can be adapted for both Z-Gly-Gly-OH and its alternatives, and a general protocol for enzyme inhibition studies.
Carboxypeptidase A Activity Assay
This protocol is adapted from established methods for measuring Carboxypeptidase A activity.[4][5]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Z-Gly-Gly-OH or Z-Gly-Gly-Phe-OH (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of the substrate (e.g., 10 mM Z-Gly-Gly-OH) in the Tris-HCl buffer.
-
Enzyme Solution Preparation: Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold 10% LiCl. Immediately before use, dilute the enzyme to the desired final concentration in the Tris-HCl buffer.
-
Assay Setup: In a quartz cuvette, add 2.9 mL of the substrate solution.
-
Reaction Initiation: To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette and mix thoroughly by inversion.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 254 nm over time (e.g., every 15 seconds for 5 minutes). The increase in absorbance is due to the release of the C-terminal amino acid.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. To determine Km and Vmax, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds using Z-Gly-Gly-OH as a substrate.
Materials:
-
Enzyme of interest (e.g., Carboxypeptidase A)
-
Z-Gly-Gly-OH (substrate)
-
Test inhibitor compound
-
Appropriate buffer system
-
Multi-well plate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Plate Setup: In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a specific period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate (typically at or near the Km value) to all wells.
-
Data Acquisition: Measure the rate of product formation over time using the appropriate detection method (e.g., absorbance or fluorescence).
-
Data Analysis: Plot the reaction velocity as a function of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway
Dipeptides can act as signaling molecules by interacting with specific receptors on the cell surface, such as G-protein coupled receptors (GPCRs). This interaction can trigger intracellular signaling cascades that influence various cellular processes.
Caption: Generalized signaling pathway initiated by dipeptide binding to a G-protein coupled receptor (GPCR).
Experimental Workflow
A reproducible experimental workflow is essential for obtaining reliable kinetic data. The following diagram illustrates the key steps in determining enzyme kinetic parameters.
Caption: A standard workflow for determining enzyme kinetic parameters (Km and Vmax).
References
A Comparative Guide to the Kinetic Constants of Cbz-Gly-Gly Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic constants for the enzymatic hydrolysis of N-Carbobenzoxy-glycylglycine (Cbz-Gly-Gly). Understanding the efficiency with which different proteases cleave this dipeptide is crucial for various applications, from fundamental enzyme characterization to the development of novel therapeutics. This document offers an in-depth analysis of the available kinetic data, detailed experimental protocols for determining these constants, and insights into the factors influencing the catalytic process.
Introduction: The Significance of Cbz-Gly-Gly Hydrolysis
N-Carbobenzoxy-glycylglycine (Cbz-Gly-Gly) is a synthetic dipeptide frequently used as a substrate in protease assays. Its simple structure, composed of two glycine residues with a benzyloxycarbonyl (Cbz) protecting group on the N-terminus, makes it a useful tool for probing the fundamental catalytic activity of various peptidases. The hydrolysis of the peptide bond between the two glycine residues serves as a model reaction for understanding the broader substrate specificity and catalytic mechanisms of enzymes.
The kinetic parameters derived from the hydrolysis of Cbz-Gly-Gly—namely the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km)—provide quantitative measures of an enzyme's affinity for the substrate, its turnover rate, and its overall catalytic efficiency, respectively. Comparing these values across different enzymes allows researchers to select the most appropriate enzyme for a specific application, design more specific substrates or inhibitors, and gain deeper insights into the structure-function relationships of proteases.
Experimental Workflow for Kinetic Analysis
The determination of kinetic constants for Cbz-Gly-Gly hydrolysis requires a systematic and well-controlled experimental approach. The following workflow outlines the key steps involved in a typical kinetic analysis.
Caption: A generalized workflow for determining the kinetic constants of Cbz-Gly-Gly hydrolysis.
Detailed Experimental Protocol: Spectrophotometric Assay using Ninhydrin
This protocol provides a step-by-step method for determining the initial rates of Cbz-Gly-Gly hydrolysis, which can then be used to calculate the kinetic parameters. The ninhydrin reaction is used to quantify the amount of glycine produced upon hydrolysis.
Materials:
-
N-Carbobenzoxy-glycylglycine (Cbz-Gly-Gly)
-
Protease of interest (e.g., Carboxypeptidase A, Thermolysin, Pancreatin)
-
Ninhydrin reagent
-
Appropriate buffer (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme
-
Glycine (for standard curve)
-
Spectrophotometer
-
Water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Cbz-Gly-Gly in the appropriate buffer.
-
Prepare a stock solution of the protease in the same buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of glycine standards of known concentrations in the buffer for generating a standard curve.
-
-
Enzymatic Reaction:
-
Prepare a set of reaction tubes, each containing a different concentration of Cbz-Gly-Gly.
-
Equilibrate the substrate solutions at the optimal temperature for the enzyme in a water bath.
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to each tube. Start a timer immediately.
-
At predetermined time intervals (e.g., 1, 2, 5, 10 minutes), withdraw a fixed volume of the reaction mixture and transfer it to a separate tube containing a quenching agent (e.g., by boiling) to stop the reaction.
-
-
Ninhydrin Assay:
-
To each quenched reaction sample and each glycine standard, add the ninhydrin reagent.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.[1][2]
-
Cool the tubes to room temperature.
-
Add a diluent (e.g., ethanol or a 1:1 mixture of acetone/butanol) to each tube and mix thoroughly.[3]
-
Measure the absorbance of each sample and standard at 570 nm using a spectrophotometer.[2][3]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the glycine standards against their known concentrations.
-
Use the standard curve to determine the concentration of glycine produced in each reaction sample at each time point.
-
For each substrate concentration, plot the concentration of product formed against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Calculate the specificity constant as kcat/Km.
-
Comparative Analysis of Kinetic Constants
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |
| Carboxypeptidase A | - | - | - | Hydrolyzes Cbz-Gly-Gly slowly. Specific kinetic constants are not readily available, but studies on the longer substrate Cbz-Gly-Gly-Phe show significant activity.[4] |
| Thermolysin | - | - | - | Known to hydrolyze peptides with the structure Z-Gly-Gly-X-Ala, suggesting it is likely active against Cbz-Gly-Gly. Specific kinetic data for Cbz-Gly-Gly is needed for a direct comparison.[5] |
| Pancreatin | - | - | - | As a mixture of proteases, pancreatin is expected to hydrolyze Cbz-Gly-Gly. However, specific kinetic parameters for the complex mixture are not typically determined for a single substrate. |
| Chymotrypsin | - | - | - | While chymotrypsin has a preference for aromatic residues at the P1 position, it can hydrolyze other peptide bonds. Kinetic data for Cbz-Gly-Gly is not widely reported.[6][7] |
Note: The table highlights the current gaps in the literature regarding the specific kinetic constants for Cbz-Gly-Gly hydrolysis. The provided comments are based on studies of related substrates and general enzyme specificity.
Factors Influencing Kinetic Parameters
The kinetic constants for Cbz-Gly-Gly hydrolysis are not fixed values but are influenced by a variety of experimental conditions. Understanding these factors is critical for designing and interpreting kinetic experiments.
References
A Comparative Guide to Carbobenzoxyglycylglycine and Alternative Inhibitors for Carboxypeptidase A
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides a comparative analysis of Carbobenzoxyglycylglycine and other commonly used inhibitors of Carboxypeptidase A (CPA), supported by experimental data and detailed protocols to ensure reproducible and statistically valid results.
Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. Its activity is a key area of study in biochemistry and drug discovery. The inhibition of CPA is a common experimental model for understanding enzyme-inhibitor interactions and for the development of therapeutic agents. This guide focuses on the statistical validation of data from experiments using this compound and compares its performance against two alternative inhibitors: D-phenylalanine and Indole-3-acetic acid.
Comparative Analysis of Inhibitor Performance
The efficacy of an enzyme inhibitor is quantitatively expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The data presented in the table below has been compiled from various biochemical studies to provide a basis for comparison.
| Inhibitor | Type of Inhibition | Ki Value (µM) |
| This compound | Competitive | Data not readily available in literature |
| D-phenylalanine | Competitive | ~200 |
| Indole-3-acetic acid | Noncompetitive/Mixed | ~100 |
Note: The Ki value for this compound is not consistently reported in publicly available literature, suggesting it may be a weaker or less commonly characterized inhibitor compared to the alternatives.
D-phenylalanine acts as a competitive inhibitor, directly competing with the substrate for binding to the active site of CPA. Indole-3-acetic acid, on the other hand, exhibits noncompetitive or mixed inhibition, indicating that it binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's catalytic efficiency.
Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase A Inhibition
To ensure the statistical validation of experimental data, a standardized and well-documented protocol is essential. The following is a detailed methodology for a spectrophotometric assay to determine the inhibitory effects of compounds on Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-(p-Methoxy-phenyl-azophenyl)-N-phenyl-carbamyl-glycyl-L-phenylalanine (a chromogenic substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Inhibitor solutions (this compound, D-phenylalanine, Indole-3-acetic acid) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Preparation: Dissolve the chromogenic substrate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with Tris-HCl buffer to the desired final concentration. The substrate concentration should ideally be close to its Michaelis constant (Km) for the enzyme.
-
Inhibitor Preparation: Prepare a series of dilutions for each inhibitor in Tris-HCl buffer.
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the Tris-HCl buffer.
-
Add the inhibitor solution at different concentrations to the respective wells/cuvettes.
-
Add the Carboxypeptidase A solution and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells/cuvettes.
-
Immediately start monitoring the change in absorbance at 340 nm over time using the spectrophotometer. The cleavage of the substrate by CPA results in a product that absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (competitive, noncompetitive, or mixed), perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Statistical Validation Workflow
The following diagram illustrates the logical workflow for the statistical validation of data obtained from this compound experiments and its alternatives.
This structured approach ensures that the comparison between this compound and its alternatives is based on robust, statistically validated data, allowing researchers to make informed decisions for their specific experimental needs.
Safety Operating Guide
Navigating the Disposal of Carbobenzoxyglycylglycine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of carbobenzoxyglycylglycine, ensuring compliance and minimizing environmental impact.
While this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, some safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation. Therefore, adherence to cautious handling and disposal protocols is essential.
Personal Protective Equipment (PPE) and Spill Response
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, these measures will ensure personnel safety.
| Item | Specification |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Protective gloves |
| Body Protection | Protective clothing to prevent skin exposure |
In case of an accidental spill, the area should be well-ventilated. The spilled solid material should be carefully swept up and collected into a suitable, clearly labeled container for disposal.
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of solid this compound, in accordance with guidelines for non-hazardous laboratory waste, is through secure packaging and placement in the regular trash.[1] Laboratory personnel are responsible for the direct transfer of this waste to designated dumpsters.[1][2]
Disposal of Solid this compound
-
Packaging :
-
Place the this compound waste into a primary, securely sealed container.
-
Enclose this primary container within a second, durable, and sealed package. This double-layer of packaging is crucial to prevent any potential spills during collection and transport.[1]
-
-
Labeling :
-
The innermost container should retain its original label if possible.
-
The outer container must be clearly and conspicuously labeled with the words "Non-hazardous".[1]
-
-
Transfer :
-
Laboratory personnel must transport the packaged and labeled waste directly to the facility's designated dumpster.
-
Under no circumstances should this chemical waste be left in laboratory trash cans for custodial staff to handle.[2]
-
Disposal of this compound Solutions
For dilute, aqueous solutions of this compound, disposal via the sanitary sewer may be permissible under specific conditions.
-
Verification :
-
Confirm that the solution is indeed non-hazardous and that local regulations permit the drain disposal of such chemicals.
-
The solution should not be a severe irritant or lachrymator, nor should it emit strong or noxious odors.[3]
-
-
Dilution and Flushing :
-
Pour the solution down the drain with a copious amount of water. A general guideline is to flush with at least an equal volume of water.[3]
-
-
Volume Limitation :
-
Be mindful of institutional limits on the volume of chemical waste that can be disposed of via the sanitary sewer per discharge.[3]
-
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Carbobenzoxyglycylglycine
Essential Safety and Handling Guide for Carbobenzoxyglycylglycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While some sources may not classify this compound as hazardous, other safety data sheets (SDS) indicate it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, a conservative approach to PPE is recommended to ensure user safety.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[2] |
| Skin Protection | Impervious clothing and appropriate protective gloves. | Wear protective gloves and clothing to prevent skin exposure.[1][2] Remove and wash contaminated clothing before reuse. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. A suitable respirator may be required if ventilation is inadequate. | Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[2] However, if dust or aerosols are generated, a NIOSH-approved respirator is advised.[1] |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Operational and Disposal Plans
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[2] Do not ingest or breathe in dust or vapors.[2] Wash hands thoroughly after handling.[2] Ensure adequate ventilation in the handling area.[1]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents.[2]
Emergency First Aid Procedures
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : If swallowed, seek immediate medical assistance.[2]
Spill and Disposal Management
-
Accidental Release : Ensure adequate ventilation. Use personal protective equipment as required. Sweep up and shovel the material into suitable containers for disposal.[2]
-
Disposal : Dispose of waste in accordance with federal, state, and local regulations. The disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations and follow all pertinent safety precautions.[3]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
